molecular formula C16H14N2O4 B1677057 Nybomycin CAS No. 30408-30-1

Nybomycin

カタログ番号: B1677057
CAS番号: 30408-30-1
分子量: 298.29 g/mol
InChIキー: HKMUGCUFXWTNSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nybomycin is an aromatic alcohol and a member of quinolines.
antibiotic substance produced by Streptomyces A 717;  structure

特性

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949186
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26326-47-6, 30408-30-1
Record name 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYBOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nybomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nybomycin, a fascinating member of the pyridoquinolone class of antibiotics, has garnered significant attention for its unique "reverse antibiotic" properties. First discovered in 1955 from a Streptomyces species, it was later "rediscovered" and found to exhibit potent activity against quinolone-resistant bacteria, a discovery that has profound implications for combating antimicrobial resistance. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, the producing microorganisms, detailed protocols for its isolation and purification from Streptomyces cultures, and methods for its characterization. Quantitative data on production yields are summarized, and key experimental workflows and the biosynthetic pathway are visualized to provide a thorough resource for researchers in natural product discovery and antibiotic development.

Introduction: The Discovery and Unique Biology of this compound

This compound was first reported in 1955 as a product of an unclassified Streptomyces strain.[1] For decades, it remained a relatively obscure natural product until its remarkable and unusual biological activity was unveiled. Unlike conventional antibiotics, this compound selectively targets and inhibits the growth of bacteria that have developed resistance to quinolone antibiotics, such as ciprofloxacin.[2] This counterintuitive activity has led to its designation as a "reverse antibiotic."[1] The molecular basis for this selectivity lies in its interaction with the mutated DNA gyrase, the enzyme that confers quinolone resistance.[2] This unique mode of action makes this compound a compelling lead compound for the development of novel therapeutics aimed at overcoming established antibiotic resistance mechanisms.

This compound is produced by various strains of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites. The primary native producer identified in early studies was an unclassified Streptomyces species.[2] More recently, Streptomyces albus subsp. chlorinus NRRL B-24108 and Streptomyces sp. AD-3-6 have been identified as this compound producers.[2][3] Additionally, a novel Streptomyces strain isolated from the carpenter ant Camponotus vagus has also been shown to produce this compound.[4][5]

Data Presentation: this compound Production Titers

The production of this compound by wild-type Streptomyces strains is often low, typically below 2 mg/L.[6] However, heterologous expression and metabolic engineering efforts have shown promise in significantly increasing these yields. The following tables summarize the reported this compound production titers from various Streptomyces strains and cultivation conditions.

Table 1: this compound Production in Native and Heterologously Expressing Streptomyces Strains

Streptomyces StrainProduction Titer (mg/L)Reference
Native Streptomyces strains< 2[6]
Streptomyces sp. AD-3-62.5[2]
Streptomyces albidoflavus 4N24 (heterologous)0.86[7]
Streptomyces explomaris 4N24 (heterologous)11.0 (on mannitol)[6]
Streptomyces albidoflavus NYB-6B (engineered)1.7[7]

Table 2: Influence of Carbon Source on this compound Production by Streptomyces explomaris 4N24

Carbon SourceThis compound Titer (mg/L)Reference
Mannitol11.0[6]
Glucose7.5[6]
Mannose4.7[6]
Galactose2.8[6]
Xylose1.8[6]

Experimental Protocols

This section provides detailed methodologies for the fermentation of Streptomyces, and the subsequent extraction, purification, and characterization of this compound.

Fermentation of Streptomyces for this compound Production

This protocol is adapted from methodologies used for Streptomyces albus and Streptomyces sp. AD-3-6.[1][2]

3.1.1. Materials

  • Streptomyces strain (e.g., S. albus 4N24, Streptomyces sp. AD-3-6)

  • Tryptic Soy Broth (TSB) medium

  • DNPM production medium (composition details often proprietary, but generally a nutrient-rich medium) or Medium A (soluble starch, 20.0 g/L; glucose, 10.0 g/L; peptone, 5.0 g/L; yeast extract, 5.0 g/L; NaCl, 4.0 g/L; K₂HPO₄, 0.5 g/L; MgSO₄·7H₂O, 0.5 g/L; CaCO₃, 2.0 g/L, pH 7.0)

  • Erlenmeyer flasks

  • Shaking incubator

3.1.2. Protocol

  • Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 30 mL of TSB medium. Incubate at 28°C with shaking at 180-200 rpm for 24-48 hours until good growth is observed.

  • Production Culture Inoculation: Use the seed culture to inoculate the production medium. For example, transfer 1 mL of the seed culture into 100 mL of DNPM or Medium A in a 500 mL Erlenmeyer flask. For larger scale production, this can be scaled up accordingly (e.g., 10 L).

  • Fermentation: Incubate the production cultures at 28°C with shaking at 180-200 rpm for 7 days.

Extraction and Purification of this compound

This protocol combines methods described for the purification of this compound from Streptomyces culture broth.[1][2]

3.2.1. Materials

  • Fermentation broth from Streptomyces culture

  • Ethyl acetate

  • Methanol

  • Hexane

  • Dichloromethane

  • Rotary evaporator

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.2.2. Protocol

  • Extraction: After 7 days of fermentation, harvest the culture broth. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.

  • Concentration: Evaporate the combined ethyl acetate extracts to dryness using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, dichloromethane, and ethyl acetate, followed by methanol.

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or LC-MS.

  • Size-Exclusion Chromatography:

    • Pool the fractions containing this compound from the silica gel chromatography and evaporate the solvent.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol and collect fractions. Monitor for this compound.

  • Reversed-Phase HPLC (Final Purification):

    • Pool the this compound-containing fractions from the Sephadex column and concentrate.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid) to achieve final purification of this compound.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Characterization of this compound

3.3.1. Spectroscopic Analysis

  • UV-Visible Spectroscopy: Dissolve the purified this compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum. This compound exhibits characteristic absorption maxima.

  • Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using techniques such as Electrospray Ionization (ESI) to determine the molecular weight. The [M+H]⁺ ion for this compound is expected at m/z 299.1.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified this compound in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide detailed structural information. Key ¹H NMR signals for this compound include two methyl singlets.[2]

Visualizations

Experimental Workflow for this compound Isolation and Purification

Nybomycin_Isolation_Workflow Fermentation Streptomyces Fermentation (7 days, 28°C) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Silica_Gel Silica Gel Chromatography (Normal Phase) Concentration->Silica_Gel Size_Exclusion Size-Exclusion Chromatography (Sephadex LH-20) Silica_Gel->Size_Exclusion HPLC Reversed-Phase HPLC (C18 Column) Size_Exclusion->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Characterization (MS, NMR, UV-Vis) Pure_this compound->Characterization

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Nybomycin_Biosynthesis PEP Phosphoenolpyruvate (PEP) Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose 4-Phosphate (E4P) E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aminoanthranilic_Acid 4-Aminoanthranilic Acid Chorismate->Aminoanthranilic_Acid Diaminophenol 2,6-Diaminophenol Aminoanthranilic_Acid->Diaminophenol Nybomycin_Core This compound Core Structure Diaminophenol->Nybomycin_Core Acetoacetyl_CoA Acetoacetyl-CoA (x2) Acetoacetyl_CoA->Nybomycin_Core NybS NybS (Methylation) Nybomycin_Core->NybS This compound This compound NybS->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Conclusion

This compound stands out as a natural product with significant potential in the ongoing battle against antibiotic resistance. Its unique mode of action against quinolone-resistant pathogens makes it a valuable subject for further research and development. This technical guide provides a foundational resource for scientists, outlining the key aspects of its discovery, the producing organisms, and detailed methodologies for its isolation and characterization. The provided protocols and data serve as a starting point for researchers aiming to explore the full therapeutic potential of this remarkable "reverse antibiotic." Further research into optimizing fermentation conditions, metabolic engineering of producer strains, and medicinal chemistry efforts to synthesize more potent analogs will be crucial in translating the promise of this compound into clinical reality.

References

Nybomycin's Mechanism of Action on DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nybomycin is a heterocyclic antibiotic with a unique mechanism of action against bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. This document provides an in-depth technical overview of this compound's interaction with DNA gyrase, its inhibitory effects, and the experimental methodologies used to characterize its activity. Notably, this compound exhibits a distinct mechanism from fluoroquinolones, a widely used class of DNA gyrase inhibitors. This guide synthesizes current research to offer a comprehensive resource for professionals in antibiotic research and development.

Introduction to this compound and DNA Gyrase

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), is responsible for introducing negative supercoils into bacterial DNA.[1] This process is crucial for managing DNA topology during replication, transcription, and recombination.[1] Due to its essential role in bacterial survival and its absence in higher eukaryotes, DNA gyrase is a prime target for antibacterial agents.[2]

This compound is a naturally occurring antibiotic that has garnered significant interest for its activity against both fluoroquinolone-sensitive and, in some cases, fluoroquinolone-resistant bacteria.[1][3] It is sometimes referred to as a "reverse antibiotic" because it can be more effective against bacterial strains that have developed resistance to fluoroquinolones through specific mutations in DNA gyrase.[1][4][5]

Mechanism of Action

The catalytic cycle of DNA gyrase involves binding to DNA, creating a transient double-stranded break in one DNA segment (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break. Fluoroquinolone antibiotics inhibit this process by stabilizing the "cleavage complex," where the DNA is broken and covalently attached to the GyrA subunits, leading to toxic double-stranded breaks.[2]

This compound interferes with the DNA gyrase catalytic cycle through a different mechanism.[6] Instead of primarily stabilizing the double-stranded break, this compound's activity leads to the accumulation of nicked, open-circular DNA, which is the result of a single-stranded break.[1][6] At higher concentrations, the formation of linear DNA, indicative of double-stranded breaks, can also be observed.[1][6] This suggests that this compound inhibits a different stage of the enzyme's catalytic cycle compared to fluoroquinolones.[1]

Molecular docking studies propose that this compound binds to a site on the DNA-gyrase complex that is distinct from the fluoroquinolone binding pocket.[6][7] This alternative binding site and mechanism of action are key to its ability to inhibit fluoroquinolone-resistant DNA gyrase.[6]

Nybomycin_Mechanism DNA_Gyrase DNA Gyrase (GyrA₂GyrB₂) Cleavage_Complex Cleavage Complex (Double-Strand Break) DNA_Gyrase->Cleavage_Complex ATP Hydrolysis Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA ATP ATP ADP_Pi ADP + Pi Cleavage_Complex->Supercoiled_DNA Strand Passage & Religation Nicked_DNA_Complex Nicked DNA Complex (Single-Strand Break) This compound This compound Fluoroquinolones Fluoroquinolones Fluoroquinolones->Inhibition2 Inhibition1->Nicked_DNA_Complex Induces Inhibition2->Cleavage_Complex Stabilizes

Caption: Proposed mechanism of this compound vs. Fluoroquinolones on DNA gyrase.

Quantitative Data: In Vitro Inhibition

The inhibitory activity of this compound against E. coli DNA gyrase has been quantified using in vitro assays. The 50% inhibitory concentration (IC50) values demonstrate its potency against both the wild-type enzyme and a common fluoroquinolone-resistant mutant (S83L).

Assay Type Enzyme This compound IC50 (µM) Ciprofloxacin IC50 (µM)
DNA Cleavage Wild-Type (WT) Gyrase47 ± 171.2 ± 0.1
S83L GyrA Gyrase41 ± 15Resistant
DNA Supercoiling Wild-Type (WT) Gyrase211 ± 400.3 ± 0.2
S83L GyrA Gyrase75Resistant
Data sourced from Shiriaev et al., 2021.[6] Values are averages ± SD. Value from a single experiment.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the mechanism of action of this compound on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~15 µg/mL), and sterile water.[2]

  • Inhibitor Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control to each tube.

  • Enzyme Addition: Add a defined unit of DNA gyrase to each reaction tube to initiate the reaction. One unit is typically the amount of enzyme required to fully supercoil the DNA substrate under standard conditions.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA (e.g., 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization and quantification of inhibition.

DNA Gyrase Cleavage Assay

This assay detects the formation of cleavage complexes, which are trapped by the addition of a strong detergent (SDS) and a protease. The formation of linear (double-strand break) or open-circular (single-strand break) DNA is indicative of gyrase inhibition.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a master mix similar to the supercoiling assay but using supercoiled plasmid DNA as the substrate and omitting ATP .[1][2] The absence of ATP prevents catalytic turnover and allows for the accumulation of cleavage complexes.

  • Inhibitor Addition: Add varying concentrations of this compound or a positive control (e.g., ciprofloxacin) to the reaction tubes.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes to allow for the formation of cleavage complexes.

  • Cleavage Complex Trapping: Add SDS (to a final concentration of ~0.2%) and Proteinase K (to a final concentration of ~0.1 mg/mL) to each tube.[8][9] Incubate for an additional 30 minutes at 37°C. This denatures the gyrase and digests the protein, leaving the DNA covalently linked at the break site.

  • Analysis: Analyze the products on a 1% agarose gel. Supercoiled (substrate), open-circular (nicked), and linear DNA forms will be separated by their different migration rates.

Experimental_Workflow start Start Assay prep_mix Prepare Reaction Mix (Buffer, DNA Substrate) start->prep_mix add_inhibitor Aliquot Mix & Add this compound prep_mix->add_inhibitor sub_supercoiling Supercoiling Assay: Relaxed DNA + ATP sub_cleavage Cleavage Assay: Supercoiled DNA, No ATP add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction incubate->terminate analyze Analyze via Agarose Gel Electrophoresis terminate->analyze terminate_supercoiling Add SDS/EDTA Stop Buffer terminate_cleavage Add SDS + Proteinase K end End analyze->end Reverse_Antibiotic_Logic Mutant_Gyrase Mutant DNA Gyrase (e.g., S83L) FQ Fluoroquinolones Resistant Resistant (Not Inhibited) FQ->Resistant does not inhibit This compound This compound Sensitive Sensitive (Inhibited) This compound->Sensitive inhibits This compound->Sensitive inhibits Sensitive->Mutant_Gyrase WT_Gyrase WT_Gyrase Sensitive->WT_Gyrase Sensitive->WT_Gyrase Resistant->Mutant_Gyrase

References

The "Reverse Antibiotic" Nybomycin: A Technical Guide to its Mechanism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial resistance (AMR) represents a formidable challenge to global health. The relentless evolution of multi-drug resistant pathogens necessitates the exploration of novel therapeutic strategies. Nybomycin, a natural product first identified in the 1950s, has garnered renewed interest due to its unique "reverse antibiotic" activity. Unlike conventional antibiotics, this compound exhibits potent bactericidal effects against fluoroquinolone-resistant (FQR) bacterial strains while remaining largely inert against their fluoroquinolone-sensitive (FQS) counterparts. This technical guide provides an in-depth exploration of the core principles of this compound's mechanism of action, its targeted activity, and the experimental methodologies used to characterize this fascinating molecule. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antibiotic discovery and development.

Introduction: The Reverse Antibiotic Concept

The emergence of bacterial resistance to the fluoroquinolone class of antibiotics, which target the essential type II topoisomerase enzymes DNA gyrase and topoisomerase IV, has significantly compromised their clinical efficacy.[1] Resistance typically arises from specific point mutations in the quinolone-resistance determining region (QRDR) of the genes encoding these enzymes, most notably in gyrA.[1]

This compound and its analog deoxythis compound represent a paradigm shift in addressing this resistance mechanism.[1] They are the pioneering examples of "reverse antibiotics," compounds that selectively target the mutated enzymes present in FQR bacteria.[1] The central tenet of the reverse antibiotic strategy is that the very mutation conferring resistance to one class of drugs creates a new vulnerability that can be exploited by another.

A compelling aspect of this approach is the potential to revert antibiotic resistance. Bacteria that develop resistance to this compound have been observed to revert the mutation in their DNA gyrase, thereby re-sensitizing them to fluoroquinolones.[1] This cyclical therapeutic potential offers a novel strategy to extend the lifespan of existing antibiotic classes.[1]

Mechanism of Action: Targeting the Mutant Gyrase

This compound's selective activity is intricately linked to mutations within the DNA gyrase enzyme. The most well-characterized mutation that sensitizes bacteria to this compound is a serine-to-leucine substitution at position 84 in the GyrA subunit of Staphylococcus aureus (corresponding to S83L in Escherichia coli).[2] This mutation is a common cause of fluoroquinolone resistance.[1]

While fluoroquinolones are rendered ineffective by this mutation, this compound appears to preferentially bind to and inhibit the mutant DNA gyrase.[2] This inhibition disrupts the enzyme's critical function in managing DNA supercoiling during replication, ultimately leading to bacterial cell death.[1] Interestingly, in some Gram-negative bacteria such as E. coli, the "reverse" effect is less pronounced, with this compound showing activity against both wild-type and mutant gyrases, albeit with differing potencies.[2]

The following diagram illustrates the differential effect of this compound on fluoroquinolone-sensitive and resistant bacteria.

cluster_fqs Fluoroquinolone-Sensitive (FQS) Bacterium cluster_fqr Fluoroquinolone-Resistant (FQR) Bacterium FQS_Gyrase Wild-Type DNA Gyrase (GyrA Ser84) DNA_rep_fqs Successful DNA Replication FQS_Gyrase->DNA_rep_fqs Functions normally Nybomycin_fqs This compound Nybomycin_fqs->FQS_Gyrase No significant inhibition Fluoroquinolone_fqs Fluoroquinolone Fluoroquinolone_fqs->FQS_Gyrase Inhibits FQR_Gyrase Mutant DNA Gyrase (GyrA S84L) DNA_rep_fqr_blocked DNA Replication Blocked FQR_Gyrase->DNA_rep_fqr_blocked Inhibited by this compound Nybomycin_fqr This compound Nybomycin_fqr->FQR_Gyrase Potent inhibition Fluoroquinolone_fqr Fluoroquinolone Fluoroquinolone_fqr->FQR_Gyrase No significant inhibition

Figure 1. Differential action of this compound.

Quantitative Data on Antibacterial Activity

The selective potency of this compound and its derivatives is quantified through the determination of Minimum Inhibitory Concentrations (MICs) and half-maximal inhibitory concentrations (IC50) against various bacterial strains and purified enzymes.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of deoxythis compound and ciprofloxacin against fluoroquinolone-sensitive and resistant strains of Staphylococcus aureus.

CompoundBacterial StrainGenotypeMIC (µg/mL)
Deoxythis compoundS. aureus (ATCC 29213)FQS>1.0[3]
Deoxythis compoundS. aureus (NRS3)FQR (GyrA S84L)0.03[3]
CiprofloxacinS. aureus (ATCC 29213)FQSLow
CiprofloxacinS. aureus (NRS3)FQR (GyrA S84L)16-64[3]
Structure-Activity Relationship (SAR) of this compound Analogs

Limited structure-activity relationship studies have been conducted on the this compound scaffold. A recent study explored the synthesis and antibacterial activity of several novel analogs. The activity was initially assessed by measuring the zone of inhibition.

CompoundModificationZone of Inhibition (cm) vs. FQS S. aureus (SH1000)Zone of Inhibition (cm) vs. FQR S. aureus (USA300 JE2)
Deoxythis compound-0[1]0.8[1]
Analog 24Methylene bridge0[1]1.1[1]
Analog 25Ethylene bridge0[1]0[1]
Analog 26Propylene bridge0[1]0[1]
Analog 31Ethoxy-pyridine with ethylene bridge0[1]0[1]
Analog 32Ethoxy-pyridine with propylene bridge0[1]0.8[1]

Note: Data presented as zone of inhibition provides a preliminary indication of antibacterial activity. Further studies are required to determine precise MIC values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain onto an appropriate agar plate and incubate overnight.

    • Inoculate a single colony into a suitable broth medium and incubate until the culture reaches the logarithmic growth phase.

    • Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assays

This assay measures the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.[3]

  • Reaction Setup:

    • Prepare a reaction mixture containing purified wild-type or mutant DNA gyrase, supercoiled plasmid DNA, and the assay buffer.

    • Add varying concentrations of the test compound (e.g., this compound).

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 25 minutes).[3]

  • Termination and Protein Digestion:

    • Stop the reaction by adding SDS and proteinase K.[3]

    • Incubate at 37°C for 30 minutes to digest the protein.[3]

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • The formation of linear DNA indicates the stabilization of the cleavage complex.

This assay assesses the inhibitory effect of a compound on the catalytic activity of DNA gyrase, which introduces negative supercoils into relaxed DNA.

  • Reaction Setup:

    • Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, ATP, and the assay buffer.

    • Add varying concentrations of the test compound.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Termination:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analysis:

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Visualizing Key Processes

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process originating from primary metabolites. The proposed pathway involves a series of enzymatic steps to construct the characteristic polycyclic aromatic scaffold of the molecule.

Shikimate Shikimate Pathway Precursors Core_Scaffold Polycyclic Aromatic Core Formation Shikimate->Core_Scaffold Acetate Acetate Units Acetate->Core_Scaffold Methionine Methionine Tailoring Tailoring Enzymes (Oxidation, Methylation, etc.) Methionine->Tailoring Methyl group donation Core_Scaffold->Tailoring This compound This compound Tailoring->this compound

Figure 2. Simplified biosynthetic pathway of this compound.
Experimental Workflow for "Reverse Antibiotic" Screening

The identification and characterization of reverse antibiotics like this compound involve a specific experimental workflow.

Start Start: Collection of Natural Product Extracts or Synthetic Compounds Primary_Screen Primary Screen: Test against FQS and FQR Bacterial Strains Start->Primary_Screen Hit_ID Hit Identification: Selective activity against FQR strain? Primary_Screen->Hit_ID MIC MIC Determination against a panel of FQS and FQR strains Hit_ID->MIC Yes Discard Discard Hit_ID->Discard No Gyrase_Assay In vitro DNA Gyrase Inhibition Assays (Wild-type vs. Mutant) MIC->Gyrase_Assay SAR Lead Optimization: Structure-Activity Relationship Studies Gyrase_Assay->SAR End Preclinical Candidate SAR->End

References

Unlocking Nature's Code: A Technical Guide to Nybomycin Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nybomycin is a fascinating heterocyclic antibiotic produced by Streptomyces species, first isolated in 1955. For decades, its true potential remained latent until its rediscovery as a "reverse antibiotic."[1][2] It uniquely targets and inhibits mutated DNA gyrase in fluoroquinolone-resistant (FQR) Gram-positive bacteria, such as Staphylococcus aureus, while showing no activity against the wild-type enzyme.[2][3] This remarkable mode of action, where resistance to this compound can restore sensitivity to quinolones, presents a novel strategy to combat the escalating crisis of antimicrobial resistance.[1][3] However, the clinical development of this compound has been severely hampered by low production titers, typically below 2 mg/L in native strains.[3][4] Understanding and engineering its biosynthetic pathway is therefore paramount. This guide provides an in-depth technical overview of the this compound biosynthetic gene cluster, the proposed enzymatic pathway, key experimental methodologies for its study, and quantitative data from production enhancement efforts.

The this compound Biosynthetic Gene Cluster (BGC)

The complete biosynthetic gene cluster (BGC) for this compound was identified from the marine actinomycete Streptomyces albus subsp. chlorinus NRRL B-24,108.[1][2] The cluster spans approximately 35 kb and contains 33 open reading frames (nybA to nybZ).[2][3] Bioinformatic analysis and subsequent experimental validation through heterologous expression and gene deletion have allowed for the assignment of putative functions to many of the genes involved in the biosynthesis, regulation, and transport of this compound.[2][5] Several nyb genes share homology with those in the streptonigrin biosynthetic pathway, suggesting a shared evolutionary origin for the formation of key intermediates.[2]

Table 1: Putative Functions of Genes in the this compound BGC

Gene Proposed Function Homology to Streptonigrin Genes Reference
nybF 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase StnK [2]
nybP Putative salicylate hydroxylase - [2]
nybM Putative acetoacetyl-CoA synthase - [2]
nybK N-acetyltransferase - [2]
nybN Putative cyclase - [2]
nybS SAM-dependent methyltransferase - [2]
nybA 3-carboxy-cis,cis-muconate cycloisomerase StnL [2]
nybB FAD-binding protein StnB [2]
nybC NADPH:quinone reductase StnC [2]
nybD Aminotransferase StnD [2]
nybE 4-amino-4-deoxychorismate synthase StnE [2]
nybH 4-amino-4-deoxychorismate lyase StnH [2]
nybI 3-hydroxyanthranilate 3,4-dioxygenase StnI [2]
nybJ 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase StnJ [2]
nybL 2-aminomuconate-6-semialdehyde dehydrogenase StnL [2]
nybW Transcriptional regulator (repressor) - [3][5]
nybX Transcriptional regulator (repressor) - [3][5]
nybY Transcriptional regulator - [6]

| nybZ | Transcriptional regulator | - |[2] |

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a complex process that integrates primary metabolic pathways—specifically the shikimate and pentose phosphate pathways—with a series of unique enzymatic tailoring reactions.[3][4] The proposed pathway begins with precursors from central carbon metabolism and proceeds through several key intermediates to form the complex fused pyridoquinolone and oxazoline ring systems.[2]

  • Core Precursor Synthesis : The pathway initiates with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P), key intermediates of glycolysis and the pentose phosphate pathway, respectively. This reaction is catalyzed by the NybF DAHP synthase, committing carbon flux into the shikimate pathway.[2]

  • Formation of 4-Aminoanthranilic Acid : Through a series of steps mirroring the streptonigrin pathway and likely involving host primary metabolism enzymes, the initial product is converted to chorismate. The BGC-encoded enzymes then convert chorismate into the key intermediate 4-aminoanthranilic acid.[2]

  • Generation of the Phenolic Core : It is proposed that 4-aminoanthranilic acid is subsequently hydroxylated and decarboxylated to form 2,6-diaminophenol. The putative salicylate hydroxylase encoded by nybP may be responsible for the hydroxylation step.[2]

  • Acetoacetate Attachment : The acetoacetyl-CoA synthase NybM is believed to catalyze the formation of acetoacetyl-CoA from acetyl-CoA and malonyl-CoA, ensuring a sufficient supply of this key building block. Subsequently, the N-acetyltransferase NybK attaches two acetoacetate units to the amino groups of the 2,6-diaminophenol core.[2]

  • Ring Formation and Tailoring : The putative cyclase NybN is hypothesized to catalyze the closure of the two pyridone rings. Following this, the SAM-dependent methyltransferase NybS likely methylates the nitrogen atoms within these rings. The final steps involve the closure of the oxazoline ring and other modifications to yield the mature this compound molecule.[2]

Nybomycin_Biosynthesis PEP Phosphoenolpyruvate (from Glycolysis) NybF NybF PEP->NybF E4P Erythrose 4-Phosphate (from PPP) E4P->NybF AcCoA Acetyl-CoA NybM NybM AcCoA->NybM MalCoA Malonyl-CoA MalCoA->NybM SAM S-adenosyl methionine NybS NybS SAM->NybS DAHP DAHP HostEnzymes Host Enzymes DAHP->HostEnzymes Chorismate Chorismate NybCluster1 Nyb Cluster Enzymes Chorismate->NybCluster1 AAA 4-Aminoanthranilic Acid NybP NybP (?) AAA->NybP Core 2,6-Diaminophenol NybK NybK Core->NybK AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->NybK Intermediate1 Diacetoacetyl Intermediate NybN NybN Intermediate1->NybN Intermediate2 Pyridone Rings Formed Intermediate2->NybS Intermediate3 N-Methylated Intermediate FinalSteps Final Tailoring Steps Intermediate3->FinalSteps This compound This compound NybF->DAHP HostEnzymes->Chorismate NybCluster1->AAA NybP->Core NybM->AcetoacetylCoA NybK->Intermediate1 NybN->Intermediate2 NybS->Intermediate3 FinalSteps->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Production Data

Significant efforts in heterologous expression and metabolic engineering have successfully increased this compound production from the low levels observed in native producers. The choice of heterologous host and targeted genetic modifications to enhance precursor supply and remove negative regulation have proven to be highly effective strategies.

Table 2: Comparison of this compound Production Titers

Strain Description Key Genetic Modifications Titer Reference
S. albus subsp. chlorinus Native Producer - < 2 mg/L [3][4]
S. albidoflavus 4N24 Heterologous Host Introduction of nyb BGC 860 µg/L [5]
S. albidoflavus NYB-6B Engineered Heterologous Host Overexpression of nybF (shikimate pathway) and zwf2 (PPP) 1.7 mg/L [5]
S. explomaris 4N24 Heterologous Host Introduction of nyb BGC 11.0 mg/L [3]
S. explomaris NYB-1 Engineered Heterologous Host Deletion of repressors nybW and nybX >11.0 mg/L (significant increase) [3]
S. explomaris NYB-3B Engineered Heterologous Host Deletion of nybW/nybX; Overexpression of zwf2 and nybF 57 mg/L [3]

| S. albus NYB-11 | Engineered Heterologous Host | Deletion of regulators nybWXYZ | 12 mg/L |[6] |

Key Experimental Methodologies

The elucidation of the this compound pathway has relied on a combination of genome mining, molecular genetics, and analytical chemistry. The following protocols are generalized from published studies and provide a framework for the characterization and engineering of the this compound BGC.

Heterologous Expression of the this compound BGC

This is the foundational technique used to confirm the function of the BGC and establish a platform for yield improvement.[2][7]

  • BGC Cloning :

    • Construct a Bacterial Artificial Chromosome (BAC) or fosmid library from the genomic DNA of the native producer, S. albus subsp. chlorinus.[8]

    • Screen the library for clones containing the target BGC. For this compound, this can be done using PCR with primers targeting conserved domains of key biosynthetic genes (e.g., PKS or NRPS domains, if applicable) or specific genes identified from genome sequencing.[8]

    • Isolate the positive BAC/fosmid (e.g., BAC 4N24 containing the full nyb cluster).[2][9]

  • Host Strain Selection :

    • Select a suitable heterologous host. Key characteristics include a fast growth rate, genetic tractability, and a clean metabolic background (i.e., lacking many native BGCs).[7]

    • Streptomyces albus Del14, S. albidoflavus, and S. explomaris have been successfully used as chassis strains for this compound production.[2][3]

  • Intergeneric Conjugation :

    • Introduce the BAC/fosmid construct into a donor E. coli strain (e.g., ET12567/pUZ8002).[9]

    • Perform conjugation between the donor E. coli and the selected Streptomyces host. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the BAC (e.g., MS agar with appropriate antibiotics).

  • Production and Analysis :

    • Cultivate the recombinant Streptomyces strain in a suitable production medium (e.g., TSB for seed culture, followed by a defined mineral medium or complex medium like M1 for production).[2][10]

    • After a set fermentation period (e.g., 7 days), extract the secondary metabolites and analyze for this compound production via LC-MS.[2]

Metabolic Engineering for Yield Improvement

Once a producing heterologous host is established, targeted genetic modifications can be made to boost titers.[3][5]

  • Overexpression of Precursor Supply Genes :

    • Identify rate-limiting precursors from the biosynthetic pathway analysis (e.g., E4P from the pentose phosphate pathway and intermediates from the shikimate pathway).

    • Clone key genes for the synthesis of these precursors (e.g., zwf2 for the PPP, nybF for the shikimate pathway) into an integrative expression vector under the control of a strong, constitutive promoter (e.g., PkasOP*).[5]

    • Introduce the expression vector into the this compound-producing strain via conjugation.

  • Deletion of Regulatory Genes :

    • Identify putative repressor genes within the BGC through bioinformatic analysis and transcriptomics (e.g., nybW, nybX).[3][6]

    • Construct a gene deletion cassette using PCR-targeting or a similar method, replacing the target gene with an antibiotic resistance marker.

    • Introduce the deletion cassette into the host to replace the native repressor gene via homologous recombination.

    • Confirm the deletion by PCR and assess the impact on this compound production.

This compound Extraction and Quantification
  • Extraction :

    • Centrifuge the culture broth to separate the supernatant and mycelium. A significant portion of this compound may be cell-associated.[3]

    • Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.[2]

    • Extract the mycelial pellet separately, often after homogenization, with an appropriate solvent.

    • Combine the organic phases, evaporate to dryness under vacuum, and re-dissolve the residue in a small volume of methanol for analysis.[2]

  • LC-MS Analysis :

    • Separate the extracted metabolites using a UPLC system with a C18 column.[2]

    • Employ a linear gradient of acetonitrile in water (both with 0.1% formic acid) for elution.[2]

    • Detect and quantify this compound using a mass spectrometer by comparing the retention time and mass spectrum to an authentic standard.[2]

Experimental_Workflow A 1. Genome Mining Identify putative BGC in native producer (S. albus subsp. chlorinus) B 2. BGC Cloning Construct and screen gDNA library Isolate BAC/fosmid with nyb cluster A->B C 3. Heterologous Expression Select chassis strain (e.g., S. explomaris) Transfer BGC via conjugation B->C D 4. Initial Production Analysis Fermentation and LC-MS analysis Confirm this compound production C->D E 5. Bottleneck Identification Transcriptomics (RNA-Seq) Identify repressive regulators (nybW, nybX) Identify precursor limitations (PPP, Shikimate) D->E F 6. Metabolic Engineering Cycle - Deletion of Repressors - Overexpression of Precursor Genes E->F G 7. Strain Characterization Fermentation and titer quantification Compare with previous generation F->G Iterate G->F H High-Titer Strain (e.g., 57 mg/L) G->H Optimization Goal Met

Caption: Workflow for this compound BGC characterization and engineering.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in microbial biotechnology, transforming a low-yield natural product into a promising antibiotic candidate through rational engineering. The identification of the nyb gene cluster and the characterization of its constituent enzymes have provided a detailed roadmap for biosynthesis. Methodologies centered on heterologous expression in optimized Streptomyces hosts, coupled with targeted metabolic engineering to boost precursor flux and remove transcriptional repression, have successfully increased production titers by over 25-fold. This integrated approach not only provides a scalable production platform for this compound but also serves as a powerful blueprint for activating and optimizing other cryptic biosynthetic gene clusters within the vast genomic landscapes of Actinomycetes. Future work will likely focus on further process optimization, biochemical characterization of the individual Nyb enzymes, and the generation of novel this compound analogs through combinatorial biosynthesis.

References

The Structural Elucidation of Nybomycin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nybomycin, a pyridoquinolinedione-based natural product, has garnered significant attention in the scientific community for its unique biological activity. Initially isolated from Streptomyces species, it exhibits potent antimicrobial properties, particularly against quinolone-resistant bacteria, earning it the designation of a "reverse antibiotic".[1][2] This intriguing mode of action, targeting a mutated form of DNA gyrase, has spurred further investigation into its structural analogs and biosynthetic pathway, opening new avenues for the development of novel antibacterial agents.[2][3] This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogs, detailing the experimental protocols and data that form the foundation of our current understanding.

Core Structure and Analogs

The core structure of this compound features a distinctive pyrido[3,2-g]quinoline-2,8(1H,9H)-dione framework.[4] Variations in substitution on this core give rise to a series of analogs, including deoxynyboquinone and the more recently discovered nybomycins B, C, and D.[4] The structural elucidation of these compounds has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data for this compound and Its Analogs

The following tables summarize the key quantitative data obtained from 1H and 13C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) for this compound and its significant analogs.

Table 1: ¹H NMR Chemical Shift Data (δ in ppm, multiplicity, J in Hz)

PositionThis compoundDeoxynyboquinoneThis compound BThis compound CThis compound D
3-H7.47 (s)6.84 (s)7.47 (s)--
5-H8.59 (s)6.79 (s)8.59 (s)--
7-H6.78 (s)-6.78 (s)--
11-CH₃4.01 (s)4.03 (s)4.01 (s)--
13-CH₃2.49 (s)2.60 (s)2.49 (s)--
14-CH₂6.42 (s)----

Note: Complete data for this compound C and D are detailed in the cited literature.[4]

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm)

PositionThis compoundDeoxynyboquinoneThis compound BThis compound CThis compound D
2163.3162.86163.3--
4140.2141.99140.2--
4a118.8127.77118.8--
5a117.1-117.1--
6155.0151.04155.0--
8160.0177.34160.0--
9a130.9127.35130.9--
10138.2-138.2--
10a124.7-124.7--
11-CH₃33.834.4833.8--
12 (COOH)--169.0--
13-CH₃16.223.5816.2--
14-CH₂86.8----

Note: Complete data for this compound C and D are detailed in the cited literature.[4]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺
This compoundC₁₆H₁₄N₂O₄299.1026299.1020
DeoxynyboquinoneC₁₅H₁₂N₂O₄285.0870285.0979
This compound BC₁₆H₁₂N₂O₅313.0819-
This compound CC₁₅H₁₄N₂O₄287.1026-
This compound DC₁₆H₁₆N₂O₃285.1285-

Observed values are from cited literature and may vary slightly based on instrumentation.[1][4]

Experimental Protocols

The structural elucidation of this compound and its analogs relies on a series of well-defined experimental procedures.

Isolation and Purification

a. Fermentation and Extraction:

  • Streptomyces species are cultured in a suitable production medium (e.g., DNPM) at 28°C for 7 days.

  • The culture broth is extracted with an organic solvent, typically ethyl acetate.

  • The organic extract is then evaporated to yield a crude extract.

b. Chromatographic Purification:

  • Initial Fractionation: The crude extract is subjected to normal-phase chromatography on a silica gel column, using a gradient of solvents such as hexane, dichloromethane, ethyl acetate, and methanol to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid) is typically employed.

    • Detection: UV detection at wavelengths such as 266 nm and 285 nm is used to monitor the elution of the compounds.[5]

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Purified compounds are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments within the molecule.

  • 2D NMR: A suite of 2D NMR experiments is crucial for establishing connectivity and spatial relationships:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for assembling the carbon skeleton and placing substituents.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

b. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) or similar high-resolution techniques are used to determine the accurate mass of the molecular ion, allowing for the confident assignment of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to gain insights into the structural components of the molecule. The fragmentation patterns of the pyridoquinoline core and its substituents provide valuable confirmatory data.

Mandatory Visualizations

Diagram 1: General Workflow for Structural Elucidation

G A Fermentation of Streptomyces sp. B Extraction of Crude Metabolites A->B C Chromatographic Purification (Silica, HPLC) B->C D Spectroscopic Analysis C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HSQC, HMBC) D->F G Mass Spectrometry (HRMS, MS/MS) D->G H Data Interpretation & Structure Assembly E->H F->H G->H I Final Structure Confirmation H->I

Caption: Workflow for the isolation and structural elucidation of this compound analogs.

Diagram 2: Proposed Biosynthetic Pathway of this compound

G cluster_0 Shikimate Pathway cluster_1 This compound Core Biosynthesis cluster_2 Tailoring Steps A Erythrose 4-phosphate + Phosphoenolpyruvate B Chorismate A->B nybF C 4-Aminoanthranilic acid B->C D 2,6-Diaminophenol C->D nybP F Intermediate D->F nybK, nybM E Acetoacetyl-CoA (x2) E->F nybK, nybM G This compound Core F->G H This compound G->H Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound, starting from primary metabolism.

Diagram 3: Mechanism of Action - DNA Gyrase Inhibition

G A Relaxed DNA D Ternary Complex (DNA-Gyrase-Nybomycin) A->D B DNA Gyrase (Mutant) B->D C This compound C->D E Inhibition of DNA Supercoiling D->E F Bacterial Cell Death E->F

Caption: Simplified signaling pathway of this compound's inhibition of mutant DNA gyrase.

Conclusion

The structural elucidation of this compound and its analogs is a testament to the power of modern spectroscopic and chromatographic techniques. The detailed analysis of NMR and MS data has been instrumental in defining the intricate chemical architecture of these molecules. The understanding of their structure, biosynthesis, and mechanism of action provides a solid foundation for future research, including the development of synthetic analogs with improved pharmacological properties and the bioengineering of microbial strains for enhanced production. This guide serves as a comprehensive resource for researchers dedicated to advancing the field of natural product chemistry and antibiotic development.

References

Nybomycin's Activity Against Quinolone-Resistant Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. Quinolone antibiotics, a widely used class of drugs that target bacterial DNA gyrase and topoisomerase IV, have been rendered less effective by the emergence of resistant strains. Nybomycin, a natural product, has garnered attention for its unique "reverse antibiotic" activity, demonstrating potent bactericidal effects against quinolone-resistant (QR) bacteria while showing minimal activity against their quinolone-susceptible (QS) counterparts.[1][2] This technical guide provides an in-depth analysis of this compound's activity, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: The "Reverse Antibiotic" Phenomenon

This compound's primary target is DNA gyrase, a type II topoisomerase essential for DNA replication.[2] In quinolone-resistant bacteria, resistance is often conferred by specific mutations in the gyrA gene, which encodes a subunit of DNA gyrase. A common mutation involves the substitution of serine at position 83 with leucine (S83L in E. coli numbering) or a similar substitution at the equivalent position in other bacteria (e.g., S84L in S. aureus).[1][3]

While quinolones are less effective against these mutant DNA gyrases, this compound exhibits a remarkable selectivity for them.[1][3] This selective targeting is the basis of its "reverse antibiotic" characteristic. Bacteria that develop resistance to this compound have been observed to revert the gyrA mutation back to the wild-type susceptible state, thereby regaining sensitivity to quinolones.[2][4] This unique property presents a compelling strategy to combat and potentially reverse quinolone resistance.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound and its derivatives against various bacterial strains and its inhibitory effects on DNA gyrase.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Escherichia coli Strains

CompoundGyrA MutationMIC (µg/mL)
This compoundNone (Wild-Type)2.5
This compoundS83L2.5
This compoundD87Y5
CiprofloxacinNone (Wild-Type)0.01
CiprofloxacinS83L0.1
CiprofloxacinD87Y0.05
LevofloxacinNone (Wild-Type)0.02
LevofloxacinS83L0.2
LevofloxacinD87Y0.1

Data from a study on E. coli ΔtolC strains with enhanced permeability.[5]

Table 2: In Vitro Inhibitory Activity of this compound Against DNA Gyrase and Topoisomerase IV

AssayTarget EnzymeIC50 (µM)
DNA CleavageWild-Type Gyrase47 ± 17
DNA CleavageS83L Mutant Gyrase41 ± 15
DNA SupercoilingWild-Type Gyrase211 ± 40
DNA SupercoilingS83L Mutant Gyrase75*
kDNA DecatenationTopoisomerase IV70 ± 7

*Value obtained from a single experiment.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

  • This compound stock solution

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 100 µL of the this compound stock solution (at twice the highest desired concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth (i.e., the well remains clear). Alternatively, the optical density (OD) can be measured using a plate reader.

DNA Gyrase Inhibition Assay (Cleavage Assay)

This assay measures the ability of a compound to inhibit the DNA cleavage activity of DNA gyrase.

Materials:

  • Purified wild-type and mutant DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound stock solution

  • Proteinase K

  • Sodium Dodecyl Sulfate (SDS)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

  • Add the purified DNA gyrase to initiate the reaction.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS and proteinase K to digest the enzyme.[6][7]

  • Analyze the DNA products by agarose gel electrophoresis.

  • Inhibition of DNA gyrase cleavage activity is observed as a decrease in the amount of linear DNA and an increase in supercoiled or relaxed DNA compared to the control without the inhibitor.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Activity Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo Bacterial Strains cluster_enzymes Purified Enzymes MIC MIC Determination (Broth Microdilution) Data_Analysis Data Analysis and Conclusion MIC->Data_Analysis Compare MICs Gyrase_Assay DNA Gyrase Inhibition (Cleavage/Supercoiling) Gyrase_Assay->Data_Analysis Compare IC50s QS_Strain Quinolone-Susceptible (QS) Bacterial Strain QS_Strain->MIC Test this compound Activity QR_Strain Quinolone-Resistant (QR) Bacterial Strain (e.g., gyrA S83L) QR_Strain->MIC Test this compound Activity WT_Gyrase Wild-Type DNA Gyrase WT_Gyrase->Gyrase_Assay Assess Inhibition Mutant_Gyrase Mutant DNA Gyrase Mutant_Gyrase->Gyrase_Assay Assess Inhibition

Caption: Workflow for assessing this compound's antibacterial activity.

Nybomycin_Mechanism Mechanism of Action: this compound and DNA Gyrase cluster_QS Quinolone-Susceptible Bacterium cluster_QR Quinolone-Resistant Bacterium WT_Gyrase Wild-Type DNA Gyrase (gyrA) DNA_Replication_QS DNA Replication Inhibited WT_Gyrase->DNA_Replication_QS Blocks Quinolone Quinolone Quinolone->WT_Gyrase Inhibits Nybomycin_QS This compound Nybomycin_QS->WT_Gyrase Low Affinity Mutant_Gyrase Mutant DNA Gyrase (gyrA S83L) DNA_Replication_QR DNA Replication Inhibited Mutant_Gyrase->DNA_Replication_QR Blocks Quinolone_R Quinolone Quinolone_R->Mutant_Gyrase Ineffective Nybomycin_QR This compound Nybomycin_QR->Mutant_Gyrase Selectively Inhibits

Caption: this compound's selective inhibition of mutant DNA gyrase.

References

Early Investigations into the Antibacterial Spectrum of Nybomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the antibacterial spectrum of nybomycin, a unique antibiotic first reported in 1955. The document focuses on the initial quantitative data, the experimental methodologies of the era, and the early understanding of its biological activity. This information serves as a critical baseline for modern research into this compound, particularly in the context of its "reverse antibiotic" properties against drug-resistant bacteria.

Quantitative Antibacterial Spectrum of this compound

The initial assessment of this compound's antibacterial activity was conducted against a panel of bacteria, including both Gram-positive and Gram-negative organisms, as well as mycobacteria. The data from these early studies, primarily from the seminal 1955 paper by Strelitz, Flon, and Asheshov, are summarized below. The minimum inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism, was the primary metric for quantifying its potency.

Bacterial SpeciesGram Status/TypeMinimum Inhibitory Concentration (MIC) in µg/ml
Klebsiella pneumoniaeGram-Negative0.003
Bacillus subtilisGram-Positive0.025
Mycobacterium smegmatisAcid-Fast0.2
Bacillus mycoidesGram-Positive0.8
Mycobacterium bovis (BCG)Acid-Fast1.0
Bacillus cereusGram-Positive2.0
Mycobacterium tuberculosisAcid-Fast4.5

Data sourced from Strelitz, F., Flon, H., and Asheshov, I.N. (1955). This compound, a new antibiotic with antiphage and antibacterial properties.[1]

Experimental Protocols

The methodologies employed in the mid-1950s for determining the antibacterial spectrum of new compounds were foundational to modern antibiotic susceptibility testing. The early studies on this compound likely utilized a broth dilution method, a standard technique of the time.

Broth Dilution Method for MIC Determination

This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium and then inoculating each dilution with a standardized suspension of the test bacterium. The MIC is determined after a period of incubation by observing the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Detailed Protocol Steps (Reconstructed based on common practices of the era):

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound was prepared in a suitable solvent. Given this compound's poor water solubility, it was likely dissolved in a small amount of a solvent like 80% acetic acid before being diluted.

  • Serial Dilution: A series of twofold dilutions of the this compound stock solution was prepared in test tubes containing a suitable sterile broth medium, such as nutrient broth or a specialized medium for mycobacteria.

  • Inoculum Preparation: The bacterial strains to be tested were grown in a liquid medium to a specific turbidity, corresponding to a standardized cell density.

  • Inoculation: Each tube of the diluted this compound series, along with a positive control tube (containing no antibiotic), was inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes were incubated under optimal conditions for the specific bacterium being tested (e.g., 37°C for 18-24 hours for common bacteria, and for a longer duration for slower-growing mycobacteria).

  • MIC Determination: Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound in a tube that remained clear, indicating the inhibition of bacterial growth.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the modern understanding of this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions in Broth stock->dilutions inoculate Inoculate Dilution Series and Controls dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic

General workflow for MIC determination in early this compound studies.

While the precise molecular target of this compound was not elucidated in the initial studies, modern research has revealed that it inhibits bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication.[2] This is particularly effective against fluoroquinolone-resistant strains.[3]

mechanism_of_action cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound dna Bacterial Chromosome (Supercoiled DNA) gyrase DNA Gyrase (Type II Topoisomerase) dna->gyrase binds to unwound_dna Relaxed/Unwound DNA gyrase->unwound_dna relaxes supercoils replication DNA Replication unwound_dna->replication This compound This compound blocked Inhibition of Gyrase Activity This compound->blocked blocked->gyrase targets

Modern understanding of this compound's mechanism of action.

Conclusion

The early research on this compound laid the groundwork for understanding its potential as an antibacterial agent. The initial findings demonstrated its potent activity against a range of bacteria, most notably Klebsiella pneumoniae, Bacillus subtilis, and various mycobacteria. While the experimental protocols of the 1950s were less standardized than today's methods, they provided crucial initial data on the compound's spectrum of activity. The rediscovery of this compound's unique activity against fluoroquinolone-resistant bacteria highlights the importance of re-examining historical antibiotics with modern techniques to uncover novel mechanisms and address the ongoing challenge of antimicrobial resistance.

References

Nybomycin: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target identification and validation of Nybomycin, a heterocyclic antibiotic with a unique activity profile. This compound has garnered significant interest for its potential against drug-resistant bacteria, particularly its characterization as a "reverse antibiotic."

Introduction to this compound

This compound is a natural product first discovered in 1955, produced by Streptomyces species.[1] For decades, it remained relatively obscure until its rediscovery and subsequent characterization as an agent with potent activity against fluoroquinolone-resistant (FQR) bacteria.[1][2] This unique property, termed "reverse antibiotic" activity, describes compounds that are more effective against resistant pathogens than their wild-type counterparts.[3][4] The rise of multidrug-resistant infections has made understanding this compound's mechanism of action a critical area of research for developing new therapeutic strategies.[2][5]

Target Identification: Unraveling the Mechanism

Initial studies focused on the observation that this compound selectively inhibited the growth of FQR strains of Gram-positive bacteria, such as Staphylococcus aureus, that possessed specific mutations in the genes for type II topoisomerases.[1][3] This led to the hypothesis that these mutated enzymes were the primary targets.

Primary Target: DNA Gyrase (Type II Topoisomerase)

The central target of this compound is the bacterial DNA gyrase, an essential enzyme that controls DNA topology by introducing negative supercoils into DNA.[1][2] Specifically, this compound targets the GyrA subunit of this enzyme.[3][6] In many fluoroquinolone-resistant bacteria, a common mutation occurs in the GyrA subunit (e.g., S83L in E. coli numbering), which prevents fluoroquinolones from binding effectively.[3][7] this compound, conversely, shows preferential activity against these mutant gyrases.[1][3]

While initially characterized in Gram-positive bacteria, subsequent research has shown that this compound also inhibits both wild-type and FQR DNA gyrase in Gram-negative bacteria like Escherichia coli, although the "reverse" effect is less pronounced.[2][3][7]

Secondary Target: Topoisomerase IV

Topoisomerase IV is another bacterial type II topoisomerase involved in DNA decatenation, and it shares structural similarity with DNA gyrase.[8] Studies have shown that this compound can also inhibit E. coli topoisomerase IV, in some cases with greater potency than its inhibition of DNA gyrase.[3][8] This suggests that in certain species, topoisomerase IV may be a primary or at least a significant secondary target.[1][8]

Other Potential Interactions

Some studies have also suggested that this compound can bind to DNA directly, which may contribute to its antimicrobial effects.[9] Additionally, at higher concentrations, it can inhibit human topoisomerase IIα, which could explain observed cytotoxicity against some human cell lines.[3][8]

Target Validation: Experimental Evidence

A combination of genetic, biochemical, and biophysical assays has been employed to validate DNA gyrase as the primary target of this compound.

  • Genetic Studies: A key piece of evidence comes from resistance studies. When FQR bacteria were exposed to this compound to select for resistance, they often reverted the original mutation in the gyrA gene back to the wild-type sequence.[1][10] This "evolutionary loop" re-sensitized the bacteria to fluoroquinolones, providing strong genetic validation of the target.[10]

  • Biochemical Assays: In vitro enzyme assays, such as DNA supercoiling and cleavage assays, have been fundamental. These experiments demonstrated that this compound directly inhibits the catalytic activity of purified DNA gyrase.[1][3][8] Unlike fluoroquinolones which stabilize double-stranded DNA breaks, this compound appears to induce single-stranded breaks, resulting in the formation of open circular DNA.[3][7]

  • Biophysical Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of a compound binding to its target within intact cells.[11] By heating cells treated with this compound, researchers can observe the thermal stabilization of DNA gyrase, confirming target engagement in a physiological context.[11][12]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its enzymatic targets and various bacterial strains. The following tables summarize key findings from the literature.

Target Enzyme (Source)Assay TypeIC₅₀ (µM)Minimal Effective Concentration (µM)
Wild-Type E. coli DNA Gyrase DNA Cleavage47 ± 174
DNA Supercoiling211 ± 40268
S83L Mutant E. coli DNA Gyrase DNA Cleavage41 ± 152
DNA Supercoiling75134
E. coli Topoisomerase IV kDNA Decatenation70 ± 767
Human Topoisomerase IIα kDNA Decatenation1517
Data sourced from Shiriaev et al., 2021.[3][8]
OrganismStrain TypeMIC (µg/mL)
Mycobacterium smegmatis Wild-Type1.0
Mycobacterium bovis BCG Wild-Type1.0
Data sourced from Arai et al., 2015.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon target validation studies. Below are protocols for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[13][14]

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • 10 mM ATP solution

  • This compound (or other test compound) dissolved in DMSO

  • Stop Solution/Loading Dye (e.g., containing SDS, proteinase K, and bromophenol blue)

  • 1% Agarose gel in TAE buffer with an intercalating dye (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add assay buffer, 1 unit of reconstituted DNA gyrase, and the desired concentration of this compound.

  • Add relaxed plasmid DNA (e.g., 0.5 µg) to each reaction mixture.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for 1 hour.

  • Terminate the reaction by adding Stop Solution/Loading Dye. Incubate at 37°C for an additional 30 minutes to digest the protein.

  • Analyze the samples by electrophoresis on a 1% agarose gel.

  • Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the fast-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12][15]

Materials:

  • Bacterial cell culture (e.g., S. aureus)

  • This compound stock solution

  • Lysis Buffer (with protease inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge capable of handling PCR tubes/plates

  • Equipment for protein detection (e.g., Western Blot or Mass Spectrometry)

Procedure:

  • Harvest bacterial cells in the exponential growth phase. Wash and resuspend the cells in PBS.

  • Treat the cell suspension with this compound (or vehicle control) at the desired concentration and incubate under appropriate conditions (e.g., 37°C for 30 minutes).

  • Aliquot the treated cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures using a thermocycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by a cooling step at room temperature for 3 minutes.

  • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

  • Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble DNA gyrase in each sample using a specific detection method like Western Blotting with an anti-GyrA antibody.

  • A positive result is indicated by a higher amount of soluble DNA gyrase at elevated temperatures in the this compound-treated samples compared to the control, signifying thermal stabilization upon binding.

Visualizations of Pathways and Workflows

Logical Workflow for this compound Target ID and Validation

Nybomycin_Workflow cluster_Discovery Discovery & Hypothesis cluster_Validation Target Validation cluster_Characterization Mechanism & Efficacy A Observe 'Reverse Antibiotic' Activity (Active on FQR Strains) B Hypothesize Target is Mutated DNA Gyrase A->B C Genetic Validation (Resistance via Target Reversion) B->C D Biochemical Validation (In Vitro Gyrase Supercoiling Assay) B->D E Biophysical Validation (Cellular Thermal Shift Assay - CETSA) B->E F Determine Mechanism of Inhibition (Cleavage Assay: Single-Strand Breaks) D->F G Assess In Vivo Efficacy (MIC Determination) F->G

Caption: Workflow for this compound target identification and validation.

Proposed Mechanism of Action of Nybomycindot

Nybomycin_MoA cluster_Gyrase DNA Gyrase Inhibition cluster_Downstream Downstream Cellular Effects Nyb This compound Gyrase Mutant DNA Gyrase (e.g., GyrA S83L) Nyb->Gyrase Binds Preferentially Inhibit Inhibition of ATP-dependent Supercoiling Activity Gyrase->Inhibit Cleavage Stabilization of Cleavage Complex (Single-Strand Break) Gyrase->Cleavage Replication DNA Replication Fork Stalling Inhibit->Replication Cleavage->Replication Death Bacteriostasis / Cell Death Replication->Death

References

Physicochemical Properties of Nybomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nybomycin is a unique heterocyclic antibiotic first isolated from Streptomyces species in 1955. It has garnered significant interest due to its unusual "reverse antibiotic" activity, showing greater potency against fluoroquinolone-resistant bacterial strains than their susceptible counterparts. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its biochemical pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 30408-30-1[1][2]
Molecular Formula C₁₆H₁₄N₂O₄[1][2]
Molecular Weight 298.3 g/mol [1][3]
Appearance Tan to dark tan solid; Needles from acetic acid[1][2]
Melting Point 325-330 °C[2]
Stability Stable for ≥ 4 years when stored at -20°C[3]
Optical Activity Optically inactive[2]

Table 2: Solubility Profile of this compound

SolventSolubilityReference(s)
Water Poorly soluble / Very slightly soluble[1][4]
DMF (Dimethylformamide) Soluble[1]
DMSO (Dimethyl sulfoxide) Soluble[1]
Methanol Moderately soluble[1]
Ethanol Moderately soluble[1]
Glacial Acetic Acid Soluble with warming[3][4]
Concentrated Acids Soluble[2]
Alkalies Very slightly soluble[2]
Common Organic Solvents Very slightly soluble / Poorly soluble[2][4]

Table 3: Spectroscopic Data for this compound

Spectroscopic MethodDataReference(s)
UV-Vis (in Ethanol) λmax: 266 nm, 285 nm[2]
¹H NMR (400 MHz) δ (ppm): 4.01 (3H, s, CH₃-11), 2.49 (3H, s, CH₃-13), 6.42 (2H, s, CH₂-14), 7.47 (1H, s, CH-3), 8.59 (1H, s, CH-5), 6.78 (1H, s, CH-7)[5]
¹³C NMR (100 MHz) δ (ppm): 33.8 (CH₃-11), 16.2 (CH₃-13), 86.8 (CH₂-14), 122.5 (CH-3), 116.7 (CH-5), 117.8 (CH-7), 140.2 (C-4), 118.8 (C-4a), 117.1 (C-5a), 155.0 (C-6), 130.9 (C-9a), 138.2 (C-10), 124.7 (C-10a), 163.3 (C-2), 160.0 (C-8), 169.0 (C-12)[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This protocol is based on methods described for the extraction of this compound from Streptomyces cultures.[6]

  • Fermentation: Inoculate a suitable production medium (e.g., Dextrose-Neopeptone-Peptone Medium, DNPM) with a high-yielding strain of a this compound-producing Streptomyces species (e.g., S. albus). Incubate the cultures at 28°C for 7 days with shaking.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the metabolites from the supernatant using an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Concentrate the organic extract in vacuo to yield a crude extract.

  • Fractionation:

    • Subject the crude extract to normal-phase column chromatography on a silica gel support.

    • Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing polarity with dichloromethane, ethyl acetate, and methanol.[6]

    • Monitor the fractions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing this compound.

  • Purification:

    • Pool the this compound-containing fractions and concentrate them.

    • Perform further purification using size-exclusion chromatography (e.g., Sephadex LH-20) followed by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[5]

  • Crystallization: Recrystallize the purified this compound from glacial acetic acid to obtain needle-like crystals.[2]

Spectroscopic Analysis

1. UV-Visible (UV-Vis) Spectroscopy

This general protocol is for determining the absorption maxima of this compound.

  • Sample Preparation: Prepare a dilute solution of purified this compound in a UV-transparent solvent, such as absolute ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent (ethanol) as a blank reference to zero the instrument.

  • Data Acquisition: Scan the sample across a wavelength range of 200-400 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound in ethanol, characteristic peaks are observed at 266 nm and 285 nm.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural elucidation of this compound.

  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, although solubility may be a limiting factor). Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.

    • Analyze the chemical shifts, coupling constants (for ¹H), and signal multiplicities to elucidate the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically required for complete structural assignment.[5]

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological and experimental processes. The following diagrams, generated using Graphviz, illustrate the mechanism of action, biosynthesis, and isolation workflow for this compound.

Nybomycin_Mechanism cluster_FQS Fluoroquinolone-Sensitive (FQS) Bacteria cluster_FQR Fluoroquinolone-Resistant (FQR) Bacteria FQS_Gyrase Wild-Type DNA Gyrase FQS_Replication Normal DNA Replication FQS_Gyrase->FQS_Replication Relieves DNA supercoiling FQR_Gyrase Mutant DNA Gyrase (e.g., S83L) FQR_Replication Normal DNA Replication FQR_Gyrase->FQR_Replication Relieves DNA supercoiling Nicked_DNA Accumulation of Nicked DNA FQR_Gyrase->Nicked_DNA Stabilizes Cleavage Complex This compound This compound This compound->FQS_Gyrase Weak Inhibition This compound->FQR_Gyrase Strong Inhibition Cell_Death Bacterial Cell Death Nicked_DNA->Cell_Death

Caption: Mechanism of this compound's "reverse antibiotic" activity.

Nybomycin_Biosynthesis cluster_shikimate Shikimate Pathway cluster_polyketide Polyketide / Acetoacetate Pathway cluster_assembly Core Assembly & Tailoring PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP nybF (DAHP synthase) E4P Erythrose 4-phosphate E4P->DAHP nybF (DAHP synthase) Chorismate Chorismate DAHP->Chorismate AAA 4-Aminoanthranilic acid Chorismate->AAA Diaminophenol 2,6-Diaminophenol AAA->Diaminophenol Hydroxylation & Decarboxylation AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA MalonylCoA Malonyl-CoA MalonylCoA->AcetoacetylCoA nybM Intermediate1 Acetoacetate Attachment AcetoacetylCoA->Intermediate1 Diaminophenol->Intermediate1 NybomycinCore Cyclization & Tailoring (e.g., nybP, nybK) Intermediate1->NybomycinCore This compound This compound NybomycinCore->this compound

Caption: Proposed biosynthetic pathway of this compound.

Nybomycin_Isolation_Workflow Start Streptomyces Fermentation (7 days, 28°C) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Concentration Concentration in vacuo (Crude Extract) Extraction->Concentration SilicaChrom Normal-Phase Chromatography (Silica Gel) Concentration->SilicaChrom FractionCollection Fraction Collection & Analysis (TLC / LC-MS) SilicaChrom->FractionCollection SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) FractionCollection->SizeExclusion HPLC Reverse-Phase HPLC SizeExclusion->HPLC FinalProduct Pure this compound HPLC->FinalProduct

References

A Technical Guide to Nybomycin: Production, Genetics, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nybomycin, a heterocyclic antibiotic, presents a unique therapeutic opportunity in the era of escalating antimicrobial resistance. Its novel "reverse antibiotic" activity, specifically targeting fluoroquinolone-resistant Gram-positive bacteria, has garnered significant interest. This technical guide provides a comprehensive overview of the microorganisms known to produce this compound, the intricate genetics of its biosynthesis, and the methodologies employed to enhance its production. Quantitative data from various studies are summarized, and key experimental protocols are detailed to facilitate further research and development.

This compound-Producing Organisms

The primary natural producer of this compound is the marine actinomycete, Streptomyces albus subsp. chlorinus NRRL B-24,108.[1][2] However, native production yields are generally low, often remaining below 2 mg/L, which has historically limited its clinical development.[3] To overcome this limitation, the this compound biosynthetic gene cluster has been successfully expressed in several heterologous hosts. Notably, various terrestrial and marine-derived Streptomyces species have been evaluated for their potential to serve as efficient chassis for this compound production.[3][4][5] Among the tested hosts, Streptomyces explomaris has emerged as a particularly promising candidate, demonstrating significantly higher production titers compared to the native producer and other heterologous hosts.[3] Other strains of Streptomyces albidoflavus have also been identified as producers of this compound.[6][7]

The Genetics of this compound Biosynthesis

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the nyb cluster.

The nyb Biosynthetic Gene Cluster

The nyb gene cluster from S. albus subsp. chlorinus NRRL B-24,108 has been identified and sequenced.[1][8] It spans approximately 35-36 kilobases (kb) and comprises 33 open reading frames (ORFs). The genetic organization of the cluster includes genes predicted to be involved in the biosynthesis of the core structure, tailoring reactions, regulation, and export.[1][9] Bioinformatic analysis has revealed significant homology between several genes in the nyb cluster and those involved in the biosynthesis of streptonigrin, a structurally related antibiotic.[1]

Proposed Biosynthetic Pathway

Based on the functions assigned to the genes within the nyb cluster, a biosynthetic pathway for this compound has been proposed.[1][4] The pathway commences with precursors from primary metabolism, specifically erythrose 4-phosphate (E4P) and phosphoenolpyruvate (PEP), which enter the shikimic acid pathway to produce chorismic acid. A series of enzymatic reactions catalyzed by Nyb proteins then convert chorismic acid into the core aromatic structure of this compound.

// Nodes E4P [label="Erythrose 4-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimic_Acid [label="Shikimic Acid\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Chorismic_Acid [label="Chorismic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Aminoanthranilic_Acid [label="4-Aminoanthranilic\nAcid", fillcolor="#FBBC05", fontcolor="#202124"]; Diaminophenol [label="2,6-Diaminophenol", fillcolor="#FBBC05", fontcolor="#202124"]; Acetoacetyl_CoA [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Core_Structure [label="this compound Core\nStructure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nyb_Enzymes1 [label="NybC, NybD,\nNybE, NybL", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nyb_Enzymes2 [label="NybP", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nyb_Enzymes3 [label="NybK and others", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {E4P, PEP} -> Shikimic_Acid; Shikimic_Acid -> Chorismic_Acid; Chorismic_Acid -> Nyb_Enzymes1 -> Aminoanthranilic_Acid; Aminoanthranilic_Acid -> Nyb_Enzymes2 -> Diaminophenol; {Diaminophenol, Acetoacetyl_CoA} -> Nyb_Enzymes3 -> Core_Structure; Core_Structure -> this compound; } dot Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The nyb gene cluster contains several regulatory genes that control the expression of the biosynthetic genes. Transcriptional analysis has identified two key repressor genes, nybW and nybX.[3] Deletion of these repressors has been shown to significantly increase this compound production, indicating their role in negatively regulating the biosynthetic pathway.[3] Further studies have revealed that the expression of the nyb gene cluster is unfavorably downregulated in some high-producing strains, suggesting a complex regulatory network.[10]

Quantitative Data on this compound Production

The production of this compound has been quantified in various native and genetically engineered strains. The following table summarizes key production titers reported in the literature.

StrainGenetic BackgroundCulture ConditionsThis compound TiterReference
S. albus subsp. chlorinus NRRL B-24,108Native Producer-< 2 mg/L[3]
S. albidoflavus 4N24Heterologous host (S. albus Del14) with nyb cluster-860 µg/L[10]
NYB-6BEngineered S. albidoflavus 4N24-1.7 mg/L[10]
S. explomaris 4N24Heterologous host with nyb clusterMannitol-based minimal medium-[11]
NYB-1S. explomaris with nyb cluster, ΔnybW ΔnybXMannitol-based minimal medium-[11]
NYB-3BEngineered S. explomaris NYB-1 with overexpression of zwf2 and nybF-57 mg/L[3]
NYB-3BEngineered S. explomaris NYB-1Cultivated on brown seaweed hydrolysates14.8 mg/L[3]

Experimental Protocols

Heterologous Expression of the nyb Gene Cluster

A common strategy to enhance this compound production is the heterologous expression of the nyb BGC in a suitable host.

// Nodes Genomic_DNA_Isolation [label="Isolate Genomic DNA from\nS. albus subsp. chlorinus", fillcolor="#F1F3F4", fontcolor="#202124"]; BAC_Library_Construction [label="Construct BAC Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Screen Library for\nnyb Gene Cluster", fillcolor="#FBBC05", fontcolor="#202124"]; BAC_Isolation [label="Isolate BAC Clone\n(e.g., 4N24)", fillcolor="#FBBC05", fontcolor="#202124"]; Host_Strain_Preparation [label="Prepare Competent Cells\nof Heterologous Host\n(e.g., S. explomaris)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Introduce BAC into Host\nvia Intergeneric Conjugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selection [label="Select for Exconjugants", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Verification [label="Verify Presence of\nnyb Cluster (PCR, Sequencing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fermentation [label="Ferment Engineered Strain\nand Analyze for this compound Production", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Genomic_DNA_Isolation -> BAC_Library_Construction; BAC_Library_Construction -> Screening; Screening -> BAC_Isolation; BAC_Isolation -> Conjugation; Host_Strain_Preparation -> Conjugation; Conjugation -> Selection; Selection -> Verification; Verification -> Fermentation; } dot Caption: Workflow for heterologous expression of the nyb gene cluster.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from S. albus subsp. chlorinus NRRL B-24,108.

  • Bacterial Artificial Chromosome (BAC) Library Construction: A BAC library is constructed using the isolated genomic DNA.

  • Library Screening: The library is screened using probes specific to genes within the nyb cluster to identify BAC clones containing the complete BGC.

  • BAC Clone Isolation: The identified BAC clone (e.g., 4N24) is isolated.[9]

  • Intergeneric Conjugation: The isolated BAC is transferred into the desired heterologous Streptomyces host via intergeneric conjugation from a donor E. coli strain.

  • Selection and Verification: Exconjugants are selected based on antibiotic resistance markers on the BAC vector. The presence and integrity of the nyb gene cluster in the heterologous host are confirmed by PCR and sequencing.

  • Fermentation and Analysis: The engineered strain is cultivated under appropriate fermentation conditions, and the production of this compound is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

Genetic Engineering for Enhanced Production

To further boost this compound titers, metabolic engineering strategies are employed.

Methodology for Gene Deletion (e.g., nybW, nybX):

  • Construction of Deletion Cassette: A gene replacement cassette is constructed, typically containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene.

  • Transformation and Homologous Recombination: The deletion cassette is introduced into the this compound-producing strain. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

  • Selection and Verification: Mutants are selected based on the acquired antibiotic resistance. Successful gene deletion is confirmed by PCR and sequencing.

Methodology for Gene Overexpression (e.g., zwf2, nybF):

  • Construction of Expression Plasmid: The gene of interest is cloned into an integrative expression vector under the control of a strong, constitutive promoter.

  • Transformation: The expression plasmid is introduced into the this compound-producing strain.

  • Selection and Verification: Transformants are selected, and the integration of the expression cassette is verified.

  • Analysis of Production: The impact of gene overexpression on this compound production is evaluated through fermentation and HPLC analysis.[3]

Conclusion

This compound stands as a compelling candidate for the development of new antibiotics to combat drug-resistant pathogens. The elucidation of its biosynthetic pathway and the identification of the nyb gene cluster have paved the way for enhancing its production through heterologous expression and metabolic engineering. The successful engineering of Streptomyces explomaris to produce high titers of this compound demonstrates the potential of these approaches. Further research into the regulatory networks governing this compound biosynthesis and the exploration of novel heterologous hosts will be crucial for the sustainable and economically viable production of this promising reverse antibiotic. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this compound.

References

Methodological & Application

Application Notes & Protocols: Nybomycin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to nybomycin, a heterocyclic antibiotic known for its unique "reverse antibiotic" activity. This compound is particularly effective against certain quinolone-resistant Gram-positive bacteria by targeting a mutant form of DNA gyrase (gyrA).[1][2] This document outlines the standardized methods for assessing its minimum inhibitory concentration (MIC), presents available susceptibility data, and illustrates the experimental workflow and mechanism of action.

Data Presentation: this compound Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for this compound against various bacterial strains. This compound's activity can be highly dependent on the specific mutations present in the bacterial DNA gyrase.

OrganismStrain DescriptionThis compound MIC (µg/mL)Comparator DrugComparator MIC (µg/mL)Reference
Escherichia coliΔtolC (enhanced permeability)2.5Ciprofloxacin0.01[2]
Escherichia coliΔtolC, GyrA S83L (Cip-R mutant)5Ciprofloxacin0.1[2]
Escherichia coliΔtolC, GyrA D87G (Cip-R mutant)2.5Ciprofloxacin0.05[2]

Note: The "reverse antibiotic" effect, where this compound is significantly more potent against resistant strains than wild-type, is most pronounced in Gram-positive organisms like S. aureus, which are not detailed in the provided search results but are a key target for this compound.[2][3]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing antimicrobial susceptibility.[4] The recommended method for this compound is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Protocol 1: Broth Microdilution MIC Assay

This is the most common method for determining MICs and is performed using 96-well microtiter plates.[7][8][9]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well round-bottom microtiter plates[10]

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11][12]

  • Test bacterial strains

  • 0.5 McFarland turbidity standard[4]

  • Sterile saline or broth for inoculum preparation

  • Multichannel pipette

  • Plate reader or lightbox for result interpretation[13]

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested) in an appropriate solvent like DMSO.[8]

    • Ensure the powder's potency is accounted for in the initial weighing.[10]

    • The solution can be sterilized by membrane filtration if necessary.[8]

  • Preparation of Dilution Plates:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of the this compound stock solution (e.g., at 2x the highest desired final concentration) to the wells in the first column.[10]

    • Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[10]

    • Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[10]

    • Column 11 will serve as the positive growth control (no antibiotic).

    • Column 12 will serve as the negative/sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100, followed by adding 50µL of this to the 50µL of antibiotic dilution in the wells, or as per the specific CLSI document being followed. For this protocol, we will add 100 µL of a 1x10^6 CFU/mL suspension to the 100 µL of antibiotic dilution to reach the final desired concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the final adjusted bacterial inoculum to each well from column 1 to 11. This brings the total volume in each well to 200 µL and halves the antibiotic concentration to the desired final test range.

    • Do not add bacteria to column 12.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7][14]

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (e.g., turbidity or a pellet at the bottom of the well). A reading mirror or a plate reader can be used.[13]

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[4][8][15]

    • The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.

Visualizations

Experimental Workflow: Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare this compound Stock Solution dilutions 2. Create Serial Dilutions in 96-Well Plate stock->dilutions inoculate 4. Inoculate Plate with Bacterial Suspension dilutions->inoculate inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate 5. Incubate Plate (37°C, 16-20h) inoculate->incubate read 6. Read for Visible Growth incubate->read mic 7. Determine MIC (Lowest concentration with no growth) read->mic

Caption: Workflow for determining MIC via broth microdilution.

Mechanism of Action: this compound as a Reverse Antibiotic

Nybomycin_MoA cluster_wt Wild-Type Bacterium cluster_res Quinolone-Resistant Bacterium gyrase_wt Wild-Type DNA Gyrase quinolone Quinolone gyrase_wt->quinolone Inhibited gyrase_mut Mutant DNA Gyrase (e.g., GyrA S83L) gyrase_wt->gyrase_mut Mutation (confers quinolone resistance) quinolone_res Quinolone gyrase_mut->quinolone_res Resistant This compound This compound gyrase_mut->this compound Inhibited

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Nybomycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nybomycin is an antibiotic known for its unique "reverse antibiotic" properties, demonstrating increased activity against certain fluoroquinolone-resistant bacterial strains.[1][2] Its primary mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its spectrum of activity, evaluating its potential as a therapeutic agent, and conducting further research into its mechanism of action. These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods.

Data Presentation

The following table summarizes the reported MIC values of this compound against various bacterial strains. This data is essential for comparative analysis and for selecting appropriate concentration ranges for initial experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainRelevant Genotype/PhenotypeMIC (µg/mL)Reference
Escherichia coli JW5503 ΔtolCFluoroquinolone-Sensitive (FQS)2.5[1][5]
Escherichia coli JW5503 ΔtolCFluoroquinolone-Resistant (FQR), GyrA (S83L)2.5[1][5]
Escherichia coli JW5503 ΔtolCFluoroquinolone-Resistant (FQR), GyrA (D87Y)5[1][5]
Quinolone-resistant S. aureusMutated gyrA≤ 4[2]
Quinolone-resistant Enterococci---8[2]

Experimental Protocols

Two standard and widely accepted methods for determining the MIC of an antimicrobial agent are Broth Microdilution and Agar Dilution.[6][7] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Protocol 1: Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8] It is particularly well-suited for testing a large number of isolates in a 96-well microtiter plate format.[7]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well microtiter plates (round-bottom preferred)[10]

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer or McFarland standards[11]

  • Sterile pipettes and multichannel pipettor

  • Incubator (35°C ± 2°C)[12]

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).[11] The stock solution should be at least 10 times the highest concentration to be tested.[8]

    • Sterilize the stock solution by membrane filtration if necessary.[8]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of the this compound stock solution to the wells in the first column, resulting in a 1:2 dilution.

    • Using a multichannel pipettor, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. Do not add bacteria to column 12.[10]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][12]

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[11]

    • Alternatively, a plate reader can be used to measure the absorbance at 590 nm or 600 nm.[1][5]

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[6][13] This method is considered a reference standard and is useful for testing multiple bacterial strains simultaneously.[13]

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 mm)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer or McFarland standards

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates with this compound:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.[11]

    • Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.

    • Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., 1 part drug solution to 9 parts agar).[14]

    • Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify.

    • Prepare a control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • This will result in an inoculum of approximately 10⁴ CFU per spot.[13]

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot the bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest concentration of this compound.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[11]

Visualizations

Signaling Pathway

This compound targets bacterial type II topoisomerases, which are essential for resolving DNA topological problems during replication, transcription, and recombination.[3] Specifically, it inhibits DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.[1]

Nybomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex This compound->Cleavage_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Cleavage_Complex Forms Topo_IV->DNA Acts on Topo_IV->Cleavage_Complex Forms DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Cell Death DS_Breaks->Cell_Death Induces MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Prep_this compound Prepare this compound Stock Solution Serial_Dilution Create Serial Dilutions of this compound in Medium Prep_this compound->Serial_Dilution Prep_Media Prepare Growth Medium (Broth or Agar) Prep_Media->Serial_Dilution Prep_Inoculum Prepare and Standardize Bacterial Inoculum Inoculation Inoculate Medium with Standardized Bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C ± 2°C for 16-20 hours Inoculation->Incubation Read_Results Observe for Bacterial Growth (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC Determine MIC as Lowest Inhibitory Concentration Read_Results->Determine_MIC

References

Application Notes and Protocols for Nybomycin in DNA Gyrase Supercoiling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nybomycin in DNA gyrase supercoiling assays. This compound is a noteworthy antibiotic that has demonstrated inhibitory activity against both fluoroquinolone-sensitive and fluoroquinolone-resistant bacterial DNA gyrase.[1][2][3][4] This makes it a compelling compound for research and development in the pursuit of new antibacterial agents to combat drug-resistant infections.

Introduction to this compound and DNA Gyrase

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5][6] Its absence in higher eukaryotes makes it an attractive target for antibiotics.[6] this compound is a natural product that has been identified as an inhibitor of DNA gyrase.[2] Interestingly, it has been described as a "reverse antibiotic" due to its potent activity against certain fluoroquinolone-resistant strains of Gram-positive bacteria, while showing less activity against their wild-type counterparts.[1][3][4] However, studies on Gram-negative bacteria like Escherichia coli have shown that this compound can inhibit both wild-type and fluoroquinolone-resistant DNA gyrase.[1][3]

The primary mechanism of this compound's action involves the inhibition of the supercoiling activity of DNA gyrase.[1] Unlike fluoroquinolones, which stabilize the cleavage complex leading to double-stranded DNA breaks, this compound's activity can result in the accumulation of nicked or open circular DNA.[1][7]

Key Applications

  • Screening for Novel Antibiotics: The DNA gyrase supercoiling assay is a robust method for identifying and characterizing new inhibitors of this essential bacterial enzyme.

  • Mechanism of Action Studies: This assay can be employed to elucidate the specific inhibitory mechanism of compounds like this compound and compare them to other known inhibitors.

  • Drug Resistance Studies: Researchers can use this protocol to investigate the efficacy of novel compounds against DNA gyrase from antibiotic-resistant bacterial strains.

Data Presentation: Inhibition of E. coli DNA Gyrase by this compound

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (NYB) and Ciprofloxacin (CIP) against wild-type (WT) and a fluoroquinolone-resistant (S83L GyrA mutant) E. coli DNA gyrase in in vitro supercoiling and cleavage assays. This data is crucial for comparing the potency of this compound against different forms of the enzyme.

AntibioticAssay TypeEnzymeIC50 (μM)Minimal Effective Concentration (μM)
NYB Supercoiling WT13417
S83L GyrA678
Cleavage WT82
S83L GyrA42
CIP Supercoiling WT0.80.2
S83L GyrA6733
Cleavage WT41
S83L GyrA>134134

Data extracted from a study on E. coli DNA gyrase inhibition.[1]

Experimental Protocols

This section provides a detailed protocol for a standard DNA gyrase supercoiling assay, which can be adapted for studying the effects of this compound. The principle of the assay is to incubate relaxed circular plasmid DNA with DNA gyrase in the presence of ATP. The enzyme introduces negative supercoils, and the resulting supercoiled DNA can be separated from the relaxed form by agarose gel electrophoresis due to its more compact structure.[5][6] The inhibition of this process by a compound like this compound can be visualized and quantified.

Materials and Reagents
  • Purified DNA gyrase (wild-type or mutant)

  • Relaxed pBR322 plasmid DNA (or other suitable circular plasmid)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin. (Note: Buffer composition may need optimization depending on the specific gyrase enzyme used.[6])

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[6]

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer for gel electrophoresis

  • Ethidium bromide or other DNA staining agent

  • Nuclease-free water

Assay Procedure
  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:

    • 6 µL of 5X DNA Gyrase Assay Buffer

    • 0.5 µg of relaxed pBR322 DNA (typically 0.5 µL of a 1 µg/µL stock)

    • Nuclease-free water to a final volume of 26.7 µL (this volume can be adjusted to accommodate the inhibitor).[6]

  • Aliquot Master Mix: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes for each reaction.

  • Addition of Inhibitor:

    • Negative Control (No Enzyme): Add 3 µL of dilution buffer and 0.3 µL of the solvent used for this compound (e.g., DMSO).

    • Positive Control (Enzyme, No Inhibitor): Add 0.3 µL of the solvent.

    • Test Reactions: Add 0.3 µL of the desired concentrations of this compound.

  • Enzyme Addition: Dilute the DNA gyrase enzyme in the enzyme dilution buffer to the desired concentration (e.g., to achieve a final concentration where 80-90% of the relaxed DNA is supercoiled in the positive control). Add 3 µL of the diluted enzyme to all tubes except the negative control.[5]

  • Incubation: Gently mix the reactions and incubate at 37°C for 30-60 minutes.[8]

  • Reaction Termination: Stop the reaction by adding 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).[6]

  • Phase Separation: Vortex briefly (approximately 5 seconds) and centrifuge for 1 minute to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer.

    • Load 20 µL of the upper, aqueous (blue) phase from each reaction tube into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 75-90V) until the bromophenol blue dye has migrated an adequate distance.[6]

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or an alternative DNA stain) and then destain with water.[6]

    • Visualize the DNA bands using a UV transilluminator or a gel documentation system.

    • The supercoiled DNA will migrate faster than the relaxed DNA. The amount of supercoiled DNA in each lane can be quantified using densitometry software. The IC50 value for this compound can then be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, Relaxed DNA, Water) aliquot Aliquot Master Mix prep_mix->aliquot add_inhibitor Add this compound / Solvent Control aliquot->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Stop Solution & Chloroform) incubate->terminate centrifuge Centrifuge terminate->centrifuge load_gel Load Aqueous Phase on Agarose Gel centrifuge->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis visualize Stain and Visualize DNA electrophoresis->visualize quantify Quantify Supercoiling & Calculate IC50 visualize->quantify

Caption: Workflow for the DNA gyrase supercoiling assay.

This compound's Mechanism of Action on DNA Gyrase

mechanism_of_action cluster_process DNA Gyrase Catalytic Cycle relaxed_dna Relaxed DNA gyrase_binding Gyrase-DNA Complex relaxed_dna->gyrase_binding + DNA Gyrase atp_hydrolysis ATP Hydrolysis gyrase_binding->atp_hydrolysis + ATP supercoiled_dna Supercoiled DNA atp_hydrolysis->supercoiled_dna This compound This compound inhibition Inhibition of Supercoiling This compound->inhibition inhibition->atp_hydrolysis Blocks

Caption: Inhibition of DNA gyrase by this compound.

References

Application Notes and Protocols: Nybomycin DNA Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nybomycin is a naturally occurring antibiotic with a unique mechanism of action, particularly noted for its activity against fluoroquinolone-resistant bacteria.[1][2] It functions by targeting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential enzymes for managing DNA topology during replication and transcription.[2][3] Unlike fluoroquinolones, which stabilize the double-stranded DNA cleavage complex, this compound's interaction with DNA gyrase can lead to the production of nicked, open-circular DNA, indicating single-stranded breaks.[1] This document provides a detailed protocol for an in vitro DNA cleavage assay to characterize the activity of this compound on DNA gyrase.

Mechanism of Action: this compound and DNA Gyrase

This compound exhibits inhibitory activity against both fluoroquinolone-sensitive and fluoroquinolone-resistant DNA gyrase.[1][4] The enzyme DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA. In a cleavage assay, gyrase binds to supercoiled plasmid DNA and, in the absence of ATP, can relax the DNA. Inhibitors can stabilize the cleavage complex, resulting in different forms of cleaved DNA. While fluoroquinolones typically lead to linear DNA (double-strand breaks), this compound has been shown to induce the formation of nicked or open-circular DNA (single-strand breaks) at lower concentrations, with linearization occurring at higher concentrations.[1][5]

Experimental Protocol: DNA Gyrase-Mediated Cleavage Assay

This protocol is adapted from the methodology described by Fisher and Pan, with modifications for assessing this compound's activity.[1][3]

Materials:

  • This compound

  • Purified DNA gyrase subunits (GyrA and GyrB) from Escherichia coli (wild-type and/or mutant)

  • Supercoiled plasmid DNA (e.g., pHOT-1 or pBR322)[1][3]

  • 5X E. coli gyrase DNA cleavage buffer

  • Enzyme dilution buffer (e.g., 50 mM HEPES-KOH, pH 7.5)[1]

  • Sodium Dodecyl Sulfate (SDS) solution

  • Proteinase K

  • 6X DNA loading dye

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

  • EcoRI restriction enzyme (for linear DNA marker)[3]

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction tubes for each condition: DNA control (no enzyme), enzyme control (no drug), and varying concentrations of this compound.[3]

    • Prepare a master mix containing 5X gyrase DNA cleavage buffer, supercoiled plasmid DNA (final concentration ~20 ng/µL), and nuclease-free water.[1][3]

    • Aliquot the master mix into the reaction tubes.

  • Enzyme Preparation:

    • Prepare a 10X enzyme mix by combining the required amounts of GyrA (final concentration ~36 ng/µL) and GyrB (final concentration ~137 ng/µL) subunits in enzyme dilution buffer.[1]

  • Reaction Initiation:

    • Add the desired concentration of this compound or vehicle control to the respective tubes.

    • Initiate the reaction by adding the 10X enzyme mix to all tubes except the DNA control.

    • Incubate the reactions at 37°C. The optimal reaction time should be determined empirically to allow the cleavage-ligation equilibrium to be reached.[3]

  • Reaction Termination:

    • Stop the reactions by adding SDS and proteinase K to each tube. This removes the enzyme from the DNA.[5]

    • Incubate as required for complete protein digestion.

  • Analysis by Agarose Gel Electrophoresis:

    • Add 6X DNA loading dye to each reaction.

    • Load the samples onto an agarose gel (e.g., 1%).

    • Include a DNA ladder and a linearized plasmid control (generated by digesting the supercoiled plasmid with EcoRI).[3]

    • Run the gel in TAE buffer until adequate separation of DNA topoisomers (supercoiled, relaxed, nicked/open-circular, and linear) is achieved.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Data Quantification:

    • Quantify the intensity of the bands corresponding to each DNA form using densitometry software such as ImageJ.[1]

    • Calculate the percentage of each DNA form relative to the total DNA in the lane.

Data Presentation

The following table summarizes the inhibitory concentrations of this compound against wild-type and a fluoroquinolone-resistant (S83L) mutant of E. coli DNA gyrase in a DNA cleavage assay.

EnzymeCompoundIC50 (µM)
Wild-Type DNA GyraseThis compound~2
S83L Mutant DNA GyraseThis compoundLower than Wild-Type

Table 1: Inhibitory concentrations of this compound. The IC50 for the wild-type enzyme was determined as the concentration at which the supercoiled DNA fraction equals 50%. For the S83L mutant, it's the concentration where the relaxed DNA fraction subtracted from the supercoiled DNA fraction equals 50%.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Analysis reagents Prepare Master Mix (Buffer, Plasmid DNA) setup Set up Reactions on Ice (Controls + this compound) reagents->setup This compound Prepare this compound Dilutions This compound->setup enzyme Prepare Gyrase Mix (GyrA + GyrB) enzyme->setup incubate Incubate at 37°C setup->incubate terminate Terminate with SDS/Proteinase K incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis quantify Visualize and Quantify Bands electrophoresis->quantify signaling_pathway cluster_enzyme DNA Gyrase Action cluster_inhibition Inhibition cluster_products Products DNA_Gyrase DNA Gyrase (GyrA + GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxation (No ATP) Nicked_DNA Nicked (Open-Circular) DNA DNA_Gyrase->Nicked_DNA Single-strand break Linear_DNA Linear DNA DNA_Gyrase->Linear_DNA Double-strand break (Higher concentrations) Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase This compound This compound This compound->DNA_Gyrase Inhibits ligation

References

Application Notes & Protocols: Extraction and Purification of Nybomycin from Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nybomycin is a heterocyclic antibiotic produced by certain strains of Streptomyces. It has garnered significant interest due to its "reverse antibiotic" activity, showing particular efficacy against fluoroquinolone-resistant bacteria. The development of this compound as a potential therapeutic agent necessitates robust and efficient methods for its extraction from fermentation cultures and subsequent purification to a high degree of purity. These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of this compound.

Data Presentation

The following table summarizes the quantitative data on this compound production and purification as reported in the scientific literature. It is important to note that yields can vary significantly depending on the producing strain, fermentation conditions, and scale of the operation.

Fermentation ScaleProducing StrainInitial Yield (post-extraction)Final Yield (post-purification)PurityReference
1000 LStreptomyces sp.Not Reported200-350 mgNot Specified[1]
10 LStreptomyces sp. AD-3-6Not Reported25 mg (2.5 mg/L)Not Specified[2]
10 LStreptomyces albus 4N24Not ReportedNot QuantifiedHigh (NMR confirmed)[3][4]
Not SpecifiedS. albidoflavus 4N24860 µg/LNot ReportedNot Specified[5]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the extraction and purification of this compound from Streptomyces culture.

Protocol 1: Fermentation of this compound-Producing Streptomyces

This protocol describes the cultivation of a this compound-producing Streptomyces strain.

Materials:

  • This compound-producing Streptomyces strain (e.g., Streptomyces albus, Streptomyces violaceochromogenes)

  • Tryptic Soy Broth (TSB) for pre-culture

  • Production medium (e.g., DNPM or Medium A)[2][3]

    • DNPM Medium: Composition not specified in the provided abstracts.

    • Medium A: Soluble starch (20.0 g/L), glucose (10.0 g/L), peptone (5.0 g/L), yeast extract (5.0 g/L), NaCl (4.0 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), CaCO₃ (2.0 g/L), pH 7.0[2]

  • Sterile Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Inoculate a single colony of the Streptomyces strain into a flask containing TSB.

  • Incubate the pre-culture at 28-30°C with shaking (e.g., 200 rpm) for 1-2 days.[3][4][6]

  • Use the pre-culture to inoculate the production medium at a suitable ratio (e.g., 1-5% v/v).[3][7]

  • Incubate the production culture at 28-30°C with shaking for 6-7 days.[3][4][7]

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

  • Fermentation culture broth

  • Ethyl acetate or n-butanol[3][8][9]

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the culture broth and separate the supernatant from the mycelial mass by centrifugation (e.g., 10,000 x g for 15-20 minutes).[7][8]

  • Transfer the supernatant to a large separatory funnel.

  • Extract the supernatant with an equal volume of ethyl acetate.[3][7] Shake vigorously for 15-20 minutes and allow the layers to separate.[6]

  • Collect the organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer at least two more times to maximize the recovery of this compound.

  • Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.[6][8]

  • The resulting crude extract can be stored at -20°C until further purification.

Protocol 3: Purification of this compound using Chromatography

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography[2][4][8]

  • Sephadex LH-20 for size-exclusion chromatography[2]

  • C18 silica gel for reverse-phase chromatography/HPLC[2]

  • Solvents for chromatography: Hexane, dichloromethane, ethyl acetate, methanol, acetonitrile, water[3][4]

  • Thin Layer Chromatography (TLC) plates for monitoring fractionation[10][11]

  • High-Performance Liquid Chromatography (HPLC) system for analysis and final purification[2][10][11]

Procedure:

Step 1: Normal-Phase (Silica Gel) Chromatography

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example:

    • Hexane

    • Dichloromethane

    • Ethyl acetate

    • Methanol[3][4]

  • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.[3][4][10][11]

  • Pool the this compound-containing fractions and evaporate the solvent.

Step 2: Size-Exclusion (Sephadex LH-20) Chromatography

  • Dissolve the partially purified extract from the previous step in a suitable solvent (e.g., methanol).

  • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

  • Elute with the same solvent, collecting fractions.

  • Analyze the fractions by TLC or HPLC and pool the fractions containing this compound.

  • Concentrate the pooled fractions.

Step 3: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

  • For final purification, employ a semi-preparative C18 HPLC column.[2]

  • Dissolve the enriched this compound fraction in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute with a suitable mobile phase, such as a gradient of acetonitrile in water.

  • Monitor the elution profile using a UV detector.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the final product by analytical HPLC and its identity by mass spectrometry and NMR.[3][10][11]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from a Streptomyces culture.

Nybomycin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces Culture in Production Medium Centrifugation Centrifugation to Separate Supernatant and Mycelia Fermentation->Centrifugation SolventExtraction Liquid-Liquid Extraction with Ethyl Acetate Centrifugation->SolventExtraction Supernatant Evaporation Concentration of Organic Phase (Rotary Evaporation) SolventExtraction->Evaporation Organic Phase CrudeExtract Crude this compound Extract Evaporation->CrudeExtract SilicaChromatography Normal-Phase Chromatography (Silica Gel) CrudeExtract->SilicaChromatography SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) SilicaChromatography->SizeExclusion This compound Fractions RPHPLC Reverse-Phase HPLC (C18) SizeExclusion->RPHPLC Enriched Fractions Purethis compound Pure this compound RPHPLC->Purethis compound Purified Peak Analysis Purity and Identity Confirmation (HPLC, MS, NMR) Purethis compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

The following diagram illustrates the logical progression of the purification process, highlighting the principle of each chromatographic step.

Purification_Logic Crude_Extract Crude Extract Silica Silica Gel (Polarity-based separation) Crude_Extract->Silica Step 1 Sephadex Sephadex LH-20 (Size-based separation) Silica->Sephadex Step 2 RP_HPLC Reverse-Phase HPLC (Hydrophobicity-based separation) Sephadex->RP_HPLC Step 3 Pure_Compound Pure this compound RP_HPLC->Pure_Compound Final Product

Caption: Chromatographic Purification Cascade for this compound.

References

Application Notes and Protocols: Nybomycin Formulation for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nybomycin is a novel antibiotic with a unique mechanism of action, showing particular promise against fluoroquinolone-resistant bacterial strains. Its mode of action involves the inhibition of DNA gyrase (topoisomerase II), a critical enzyme for bacterial DNA replication. This document provides detailed protocols for the formulation of this compound for in vivo animal studies and a comprehensive guide for evaluating its efficacy in a murine sepsis model. Given this compound's poor aqueous solubility, a suitable vehicle is essential for achieving appropriate bioavailability and therapeutic effect in preclinical models.

Chemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing a successful formulation.

PropertyValueCitation
Molecular Formula C₁₆H₁₄N₂O₄
Molecular Weight 298.29 g/mol
Appearance Solid
Solubility Very slightly soluble in water and common organic solvents. Soluble in concentrated acids and 80% acetic acid (warmed).
LD₅₀ (mice, i.p.) 650 mg/kg

This compound Formulation for Intraperitoneal Administration

Due to its low water solubility, a suspension-based formulation is recommended for intraperitoneal (i.p.) administration in mice. The following formulation utilizes common, well-tolerated excipients to achieve a stable and injectable suspension.

Table 1: Recommended Vehicle Composition for this compound Suspension

ComponentConcentration (% w/v)Purpose
Carboxymethylcellulose (CMC)0.5%Suspending agent
Polysorbate 80 (Tween® 80)0.1%Wetting agent/surfactant
Sterile Saline (0.9% NaCl)q.s. to 100%Vehicle
Protocol for Preparation of this compound Formulation (10 mg/mL)
  • Prepare the Vehicle:

    • In a sterile beaker, dissolve 0.5 g of carboxymethylcellulose and 0.1 g of Polysorbate 80 in approximately 80 mL of sterile saline.

    • Stir the mixture gently with a sterile magnetic stir bar until all components are fully dissolved. Avoid vigorous stirring to prevent foaming.

    • Adjust the final volume to 100 mL with sterile saline.

    • Sterilize the vehicle by autoclaving or filtration through a 0.22 µm filter.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder in a sterile container. For a 10 mg/mL suspension, use 100 mg of this compound for every 10 mL of vehicle.

    • Aseptically add a small volume of the sterile vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • The final suspension should be protected from light and stored at 4°C for short-term use. Always re-suspend by vortexing before each administration.

In Vivo Efficacy Evaluation in a Murine Sepsis Model

This protocol describes a systemic infection model in mice to assess the in vivo efficacy of the prepared this compound formulation. A methicillin-resistant Staphylococcus aureus (MRSA) strain is recommended due to its clinical relevance.

Experimental Workflow

experimental_workflow A Acclimatization of Mice (7 days) C Induction of Sepsis (Intraperitoneal injection of bacteria) A->C B Preparation of Bacterial Inoculum (MRSA, e.g., USA300) B->C D Treatment Initiation (e.g., 2 hours post-infection) C->D E Administration of this compound Formulation (Intraperitoneal) D->E F Vehicle Control Group D->F G Positive Control Group (e.g., Vancomycin) D->G H Monitoring of Clinical Signs and Survival (Daily for 7-14 days) E->H F->H G->H I Endpoint Analysis (Bacterial load in blood and organs) H->I J Data Analysis (Survival curves, statistical analysis of bacterial counts) I->J

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Protocol for Murine Sepsis Model
  • Animals:

    • Use 6-8 week old female BALB/c mice.

    • Acclimatize the animals for at least 7 days before the experiment.

    • Provide sterile food and water ad libitum.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Bacterial Strain and Inoculum Preparation:

    • Use a clinically relevant MRSA strain (e.g., USA300).

    • Culture the bacteria overnight in Tryptic Soy Broth (TSB) at 37°C.

    • On the day of infection, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The optimal infectious dose should be determined in a pilot study to achieve a lethal infection within a specified timeframe in untreated animals.

  • Infection and Treatment:

    • Inject each mouse intraperitoneally with 0.5 mL of the bacterial suspension.

    • Randomly divide the infected mice into treatment and control groups (n=8-10 mice per group).

    • At a predetermined time post-infection (e.g., 2 hours), administer the treatments via intraperitoneal injection:

      • This compound Group: Administer the prepared this compound formulation at the desired dose (e.g., 50 mg/kg).

      • Vehicle Control Group: Administer the same volume of the vehicle without this compound.

      • Positive Control Group: Administer a clinically relevant antibiotic (e.g., vancomycin at 110 mg/kg) as a positive control.

    • The treatment can be administered once or multiple times depending on the experimental design.

  • Monitoring and Endpoints:

    • Monitor the mice at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival for a period of 7 to 14 days.

    • For bacterial load determination, a subset of animals from each group can be euthanized at a specific time point (e.g., 24 or 48 hours post-infection).

    • Collect blood and organs (spleen, liver, kidneys) aseptically.

    • Homogenize the organs, perform serial dilutions of the blood and tissue homogenates, and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/mL or CFU/gram of tissue).

  • Data Analysis:

    • Compare the survival rates between the groups using Kaplan-Meier survival curves and log-rank tests.

    • Analyze the differences in bacterial loads between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mechanism of Action: Inhibition of DNA Gyrase

This compound targets bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA supercoiling and untangling DNA during replication. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to bacterial cell death. This mechanism is particularly effective against bacteria that have developed resistance to fluoroquinolones through mutations in the DNA gyrase enzyme.

signaling_pathway cluster_bacterium Bacterial Cell This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase inhibits SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA introduces negative supercoils DNA_Replication DNA Replication DNAGyrase->DNA_Replication RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase binds SupercoiledDNA->DNA_Replication enables CellDeath Bacterial Cell Death DNA_Replication->CellDeath is blocked

Caption: this compound's mechanism of action via DNA gyrase inhibition.

Quantitative Data Summary

Table 2: Example Efficacy Data of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%) at Day 7Mean Bacterial Load in Spleen (log₁₀ CFU/g) at 24h
Vehicle Control-07.8 ± 0.5
This compound50804.2 ± 0.8
Vancomycin110903.9 ± 0.6

*p < 0.05 compared to Vehicle Control

Conclusion

This application note provides a comprehensive framework for the formulation and in vivo evaluation of this compound. The proposed formulation addresses the challenge of its poor water solubility, enabling its administration in animal models. The detailed protocol for a murine sepsis model offers a robust method for assessing the antibiotic's efficacy. The provided diagrams illustrate the experimental workflow and the mechanism of action, aiding in the understanding and implementation of these studies. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to all institutional and regulatory guidelines for animal research.

Application Notes and Protocols for the Synthesis of Nybomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies developed for nybomycin and its derivatives. The protocols detailed below are based on established and recently optimized synthetic routes, offering researchers the tools to generate these compounds for further investigation into their unique "reverse antibiotic" activity.

Introduction

This compound is a natural product that exhibits a rare and valuable biological activity: it selectively targets and inhibits the growth of bacteria that have developed resistance to fluoroquinolone antibiotics.[1][2][3] This "reverse antibiotic" effect makes this compound and its derivatives highly promising candidates for combating antimicrobial resistance.[1][4][5] The primary mechanism of action for nybomycins is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6][7] This document outlines both historical and contemporary synthetic routes to the this compound scaffold and provides detailed protocols for key transformations.

Synthetic Strategies for the this compound Core

Several total syntheses of this compound and its precursor, deoxythis compound, have been reported. Early routes, such as the one developed by Rinehart and Forbis, were lengthy and resulted in low overall yields (e.g., 0.84% for deoxythis compound), making them unsuitable for extensive analogue synthesis.[1][8] More recent approaches have focused on improving efficiency and scalability. A notable advancement is a robust and scalable route that facilitates the synthesis of a diverse array of analogues.[1] This improved method centers on a key Suzuki-Miyaura cross-coupling reaction with optimized coupling partners, achieving yields of up to 98% for this critical step.[1]

A generalized workflow for the synthesis of the this compound core is presented below.

This compound Synthesis Workflow cluster_starting_materials Starting Materials cluster_synthesis Core Synthesis cluster_final_product Final Product Starting_Material_1 But-2-ynoic Acid Derivative Amide_Formation Amide Formation Starting_Material_1->Amide_Formation T3P Starting_Material_2 Iodo-aniline Derivative Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Starting_Material_2->Suzuki_Coupling Hydroboration Hydroboration Amide_Formation->Hydroboration Hydroboration->Suzuki_Coupling Cyclization Buchwald-Hartwig Amination Suzuki_Coupling->Cyclization Pd Catalyst Nybomycin_Core This compound Core Scaffold Cyclization->Nybomycin_Core

A generalized workflow for the synthesis of the this compound core scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound derivatives, adapted from a scalable synthetic route.[1]

Protocol 1: Synthesis of N-(4-methoxybenzyl)but-2-ynamide (Amide Formation)

This protocol describes the formation of the amide precursor required for the subsequent hydroboration and coupling steps.

Materials:

  • But-2-ynoic acid

  • Propylphosphonic anhydride (T3P)

  • 4-Methoxybenzylamine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of but-2-ynoic acid (1.0 eq) in ethyl acetate, add propylphosphonic anhydride (T3P) (1.5 eq) as a 50% solution in ethyl acetate.

  • Add 4-methoxybenzylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the key C-C bond-forming reaction to construct the core structure. This optimized procedure utilizes switched coupling partners for improved yield and robustness.[1]

Materials:

  • Borylated alkene (e.g., tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate) (1.0 eq)

  • Di-iodoaniline derivative (e.g., 1,4-diiodo-2,5-dimethoxybenzene) (0.45 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a degassed solution of the borylated alkene and the di-iodoaniline derivative in a 3:1 mixture of DME and water, add K₂CO₃ and Pd(dppf)Cl₂·CH₂Cl₂.

  • Heat the reaction mixture to 85 °C and stir for 16 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for Core Cyclization

This protocol describes the intramolecular amination to form the pyridone rings of the this compound core.

Materials:

  • Di-amide precursor from Suzuki-Miyaura coupling (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)

  • Xantphos (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.2 eq)

  • 1,4-Dioxane

Procedure:

  • To a solution of the di-amide precursor in anhydrous 1,4-dioxane, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degas the mixture and heat to 100 °C for 16 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography to yield the cyclized this compound core.

Synthesis of Novel Analogues

The scalable synthetic route allows for the generation of novel this compound analogues by modifying the peripheral functional groups. For example, O-alkylation and subsequent cyclization can be used to introduce diversity.

Protocol 4: Synthesis of O-Alkylated and Cyclized Analogues

Materials:

  • Demethylated this compound precursor (1.0 eq)

  • Dibromoalkane (e.g., 1,2-dibromoethane) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the demethylated precursor in DMF, add K₂CO₃ and the dibromoalkane.

  • Heat the reaction mixture to 80 °C for 16 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Biological Activity of this compound Derivatives

The synthesized this compound analogues can be evaluated for their antibacterial activity against both fluoroquinolone-sensitive (FQS) and fluoroquinolone-resistant (FQR) bacterial strains. The Kirby-Bauer disc diffusion assay is a common method for this initial screening.[1]

Quantitative Data Summary
CompoundConcentration (µmol)Zone of Inhibition (cm) vs. FQS S. aureus (SH1000)Zone of Inhibition (cm) vs. FQR S. aureus (USA300 JE2)Reference
Ciprofloxacin0.012.60[1]
Deoxythis compound (30)1001.1[1]
Analogue 2432InactiveInactive[1]
Analogue 251000.7[1]
Analogue 311001.2[1]
Analogue 321001.1[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by targeting DNA gyrase, a bacterial type II topoisomerase.[6][7] In fluoroquinolone-resistant bacteria, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, prevent the binding of fluoroquinolone antibiotics. This compound, however, can still bind to and inhibit this mutated gyrase, leading to bacterial cell death.[9]

The proposed biosynthetic pathway of this compound involves the assembly of a polyketide precursor followed by a series of enzymatic modifications to form the characteristic fused ring system.[9]

This compound Mechanism of Action cluster_dna_replication Bacterial DNA Replication cluster_antibiotics Antibiotic Action cluster_resistance Resistance Mechanism Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Supercoiled_DNA->DNA_Gyrase binds Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA induces relaxation Mutated_Gyrase Mutated DNA Gyrase (Fluoroquinolone-Resistant) DNA_Gyrase->Mutated_Gyrase mutation leads to Relaxed_DNA->Supercoiled_DNA re-coils Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase inhibits Fluoroquinolones->Mutated_Gyrase ineffective against This compound This compound This compound->Mutated_Gyrase inhibits

Mechanism of action of this compound against fluoroquinolone-resistant bacteria.

References

Application Notes and Protocols: Utilizing Nybomycin in Combination with Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to combat multidrug-resistant pathogens. One promising avenue is the exploration of combination therapies that can restore the efficacy of existing antibiotics or exhibit synergistic effects. This document provides detailed application notes and protocols for investigating the combined use of nybomycin and fluoroquinolones, a pairing with a unique and potentially powerful interaction against resistant bacteria.

This compound is a naturally occurring antibiotic that has garnered significant interest for its unusual activity profile. It has been described as a "reverse antibiotic" because it demonstrates greater potency against bacterial strains that have developed resistance to fluoroquinolones.[1][2][3][4][5] Fluoroquinolones are a widely used class of synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][][8][9][10] Resistance to fluoroquinolones often arises from specific mutations in the genes encoding these enzymes.

The unique proposition of a this compound-fluoroquinolone combination lies in its potential to create an "evolutionary loop".[4] In this scenario, bacteria resistant to fluoroquinolones are susceptible to this compound. Conversely, resistance to this compound may involve a back-mutation that re-sensitizes the bacteria to fluoroquinolones.[4] This dynamic suggests that a combined or alternating therapeutic regimen could be a sustainable strategy to manage and overcome fluoroquinolone resistance. These notes provide the foundational information and experimental protocols to explore this hypothesis.

Mechanism of Action

Fluoroquinolones

Fluoroquinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[6][8] These enzymes are critical for managing DNA supercoiling during replication. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[10] This leads to the formation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[6] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[8]

This compound

This compound also targets bacterial type II topoisomerases, but its interaction is distinct from that of fluoroquinolones.[1][3] Notably, this compound has been shown to be particularly effective against fluoroquinolone-resistant bacteria that harbor mutations in the DNA gyrase subunit GyrA, such as the common S83L mutation in E. coli or its equivalent in other bacteria.[1][3] While fluoroquinolones lose their affinity for the mutated enzyme, this compound appears to bind more effectively to this altered form.[4] Some studies suggest that this compound's binding site is distinct from that of fluoroquinolones.[3]

Signaling and Interaction Pathway

The interplay between fluoroquinolones, this compound, and bacterial topoisomerases can be visualized as a cycle of resistance and re-sensitization.

G FQS Fluoroquinolone-Sensitive Bacterium (Wild-Type Gyrase) FQR Fluoroquinolone-Resistant Bacterium (Mutant Gyrase) FQS->FQR Fluoroquinolone Exposure & Selection NYBS This compound-Sensitive Bacterium FQR->NYBS Increased Susceptibility NYBR This compound-Resistant Bacterium NYBS->NYBR This compound Exposure & Selection NYBR->FQS Back-mutation to Wild-Type Gyrase (Re-sensitization)

Caption: Evolutionary cycle of bacterial resistance and sensitivity to fluoroquinolones and this compound.

Data Presentation

The following tables summarize minimum inhibitory concentration (MIC) data from a study on E. coli strains, illustrating the "reverse antibiotic" effect of this compound.

Table 1: MIC Values (µg/mL) of this compound and Fluoroquinolones against E. coli Strains with Different GyrA Mutations. [1][3]

CompoundWild-Type GyrAS83L MutationD87Y Mutation
This compound 2.52.55
Ciprofloxacin 0.010.10.05
Levofloxacin 0.020.20.1

Data is for E. coli strain JW5503 ΔtolC and its derivatives to enhance permeability.[1][3]

Experimental Protocols

To investigate the potential synergistic, additive, indifferent, or antagonistic effects of combining this compound and fluoroquinolones, the following experimental protocols are recommended.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the in vitro interaction of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the this compound-fluoroquinolone combination.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., fluoroquinolone-resistant S. aureus or E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Fluoroquinolone (e.g., ciprofloxacin) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[11]

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurements)

Workflow Diagram:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis P1 Prepare serial dilutions of this compound (Drug A) in microtiter plate I1 Inoculate all wells with bacterial suspension P1->I1 P2 Prepare serial dilutions of Fluoroquinolone (Drug B) in microtiter plate P2->I1 P3 Standardize and dilute bacterial inoculum P3->I1 I2 Incubate plate at 37°C for 18-24 hours I1->I2 A1 Read MICs for each drug alone and in combination I2->A1 A2 Calculate FIC Index A1->A2 A3 Determine Interaction (Synergy, Additive, Indifference, Antagonism) A2->A3

Caption: Workflow for the checkerboard synergy assay.

Procedure:

  • Prepare two-fold serial dilutions of the fluoroquinolone horizontally across a 96-well plate and two-fold serial dilutions of this compound vertically down the plate.[11] This creates a matrix of varying concentrations of both drugs.

  • Include wells with each drug alone to determine their individual MICs. Also, include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculate each well with 100 µL of the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).[11]

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the FIC Index:[11][12]

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Time-Kill Curve Assay

This assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of bacterial killing by the this compound-fluoroquinolone combination compared to the individual agents.

Materials:

  • Bacterial culture

  • Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • This compound and fluoroquinolone at desired concentrations (e.g., at or below their individual MICs)

  • Shaking incubator (37°C)

  • Sterile tubes or flasks

  • Plating supplies (agar plates, spreader, etc.)

  • Serial dilution supplies

Workflow Diagram:

G P1 Prepare bacterial inoculum (~5 x 10^5 CFU/mL) P2 Set up test flasks: 1. Growth Control 2. This compound alone 3. Fluoroquinolone alone 4. Combination P1->P2 I1 Incubate flasks at 37°C with shaking P2->I1 S1 Sample from each flask at time points (0, 2, 4, 8, 24h) I1->S1 A1 Perform serial dilutions and plate samples S1->A1 A2 Incubate plates and count colonies (CFU/mL) A1->A2 A3 Plot log10 CFU/mL vs. Time A2->A3

References

Application Notes and Protocols for Nybomycin Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying bacterial resistance to nybomycin, a "reverse antibiotic" known for its activity against fluoroquinolone-resistant strains. The protocols outlined below cover essential assays for determining the antimicrobial susceptibility, investigating the mechanism of action, and selecting for and characterizing this compound-resistant mutants.

Introduction to this compound

This compound is a heterocyclic antibiotic that exhibits a unique spectrum of activity, primarily targeting bacteria that have developed resistance to fluoroquinolone antibiotics.[1][2][3][4] This "reverse" antibiotic effect is attributed to its ability to inhibit mutant DNA gyrase (GyrA), a key enzyme in DNA replication, which is a common mechanism of fluoroquinolone resistance.[1][2][5][6] In contrast, this compound shows little to no activity against wild-type bacteria with fluoroquinolone-sensitive gyrases.[2][3][4] This unique property makes this compound a valuable tool for studying antibiotic resistance and a potential candidate for novel therapeutic strategies against multidrug-resistant pathogens.

The study of this compound resistance is crucial for understanding its long-term viability as a therapeutic agent and for identifying potential cross-resistance mechanisms. The following protocols provide a framework for researchers to investigate these aspects in a laboratory setting.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes representative MIC values for this compound and other antibiotics against various bacterial strains, highlighting the differential activity of this compound.

AntibioticOrganismStrain/GenotypeMIC (µg/mL)Reference
This compound E. coliΔtolC (Wild-Type GyrA)2.5[3]
This compound E. coliΔtolC, GyrA (S83L)2.5[3]
This compound E. coliΔtolC, GyrA (D87Y)5[3]
Ciprofloxacin E. coliΔtolC (Wild-Type GyrA)0.01[3]
Ciprofloxacin E. coliΔtolC, GyrA (S83L)0.1[3]
Ciprofloxacin E. coliΔtolC, GyrA (D87Y)0.05[3]
Deoxythis compound (DNM) S. aureusATCC 29213 (FQS)>1.0[7]
Deoxythis compound (DNM) S. aureusNRS3 (FQR, GyrA S84L)0.03[7]
Deoxythis compound (DNM) EnterococcusATCC 29212 (FQS)>1.0[7]
Deoxythis compound (DNM) EnterococcusS235 (FQR, GyrA S83I)0.125[7]

FQS: Fluoroquinolone-Sensitive; FQR: Fluoroquinolone-Resistant

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial strains.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assays

This compound's mechanism of action involves the inhibition of DNA gyrase. The following assays can be used to investigate this activity in vitro.[8][9][10]

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibitory effect of this compound on this process.[2][11]

Materials:

  • Purified wild-type and mutant DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • This compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding a stop buffer (containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA compared to the no-drug control.

This assay detects the formation of a stable cleavage complex between DNA gyrase and DNA, which is often induced by gyrase inhibitors.[2]

Materials:

  • Purified wild-type and mutant DNA gyrase

  • Supercoiled plasmid DNA

  • Assay buffer

  • This compound

  • SDS and Proteinase K

  • Agarose gel electrophoresis system

Procedure:

  • Prepare reaction mixtures containing supercoiled plasmid DNA, DNA gyrase, and assay buffer.

  • Add different concentrations of this compound.

  • Incubate the reactions at 37°C for 30 minutes.

  • Add SDS and proteinase K to the reactions to digest the protein and reveal any DNA cleavage.

  • Analyze the reaction products by agarose gel electrophoresis.

  • The presence of linear or nicked plasmid DNA indicates the formation of a stabilized cleavage complex.

Selection and Characterization of this compound-Resistant Mutants

This protocol outlines the process of selecting for bacterial mutants with resistance to this compound and subsequently characterizing the genetic basis of this resistance.

Procedure:

  • Selection of Mutants:

    • Plate a high density of fluoroquinolone-resistant bacterial cells (e.g., 10^8 - 10^9 CFU) onto agar plates containing this compound at concentrations 2x, 4x, and 8x the MIC.

    • Incubate the plates at 37°C for 24-48 hours.

    • Isolate colonies that grow on the this compound-containing plates.

  • Confirmation of Resistance:

    • Re-streak the isolated colonies on fresh this compound-containing plates to confirm their resistance.

    • Determine the MIC of this compound for the confirmed resistant mutants using the broth microdilution method described above.

  • Genetic Characterization:

    • A key characteristic of this compound resistance is the potential for reversion of the original fluoroquinolone resistance mutation.[6][12] Therefore, determine the MIC of fluoroquinolones (e.g., ciprofloxacin) for the this compound-resistant mutants.

    • Perform whole-genome sequencing or targeted sequencing of the gyrA and other topoisomerase genes to identify mutations responsible for this compound resistance.[13][14]

Visualizations

Signaling Pathway of this compound Action

Nybomycin_Action cluster_bacteria Bacterial Cell This compound This compound Mutant_Gyrase Mutant DNA Gyrase (GyrA) This compound->Mutant_Gyrase Inhibits WT_Gyrase Wild-Type DNA Gyrase (GyrA) DNA_Replication DNA Replication WT_Gyrase->DNA_Replication Enables Mutant_Gyrase->DNA_Replication Blocks Cell_Death Cell Death Cell_Survival Cell Survival DNA_Replication->Cell_Survival

Caption: Mechanism of this compound's selective action against bacteria with mutant DNA gyrase.

Experimental Workflow for this compound Resistance Studies

Nybomycin_Workflow cluster_mic MIC Determination cluster_selection Resistance Selection & Characterization cluster_moa Mechanism of Action Studies start_mic Start with Bacterial Strain prepare_dilutions Prepare this compound Serial Dilutions start_mic->prepare_dilutions inoculate Inoculate with Bacteria prepare_dilutions->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic start_selection Start with FQ-Resistant Bacterial Strain plate_this compound Plate on this compound Agar start_selection->plate_this compound isolate_colonies Isolate Resistant Colonies plate_this compound->isolate_colonies confirm_resistance Confirm Resistance (MIC Testing) isolate_colonies->confirm_resistance characterize Genetic Characterization (Sequencing) confirm_resistance->characterize start_moa Purified DNA Gyrase supercoiling_assay DNA Supercoiling Assay start_moa->supercoiling_assay cleavage_assay DNA Cleavage Assay start_moa->cleavage_assay analyze_gel Analyze via Gel Electrophoresis supercoiling_assay->analyze_gel cleavage_assay->analyze_gel

Caption: Overview of the experimental workflow for investigating this compound resistance.

References

Application Notes and Protocols for the Analytical Characterization of Nybomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of the antibiotic nybomycin using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to serve as a comprehensive guide for the isolation, purification, and structural elucidation of this compound and its related metabolites.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a fundamental technique for the purification and quantitative analysis of this compound from complex mixtures such as fermentation broths and for assessing its purity.

Application Note: HPLC Analysis of this compound

Reverse-phase HPLC is the most common method for the analysis of this compound. A C18 column is typically employed, and detection is often performed using a UV detector. The selection of the mobile phase is critical for achieving good separation of this compound from other co-occurring metabolites. A gradient elution is often preferred to resolve compounds with a range of polarities.

Quantitative Data Summary
ParameterValueReference
Column C18 (e.g., Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and 0.1% formic acid in water[2]
Detection UV, wavelength not specified in provided context
Retention Time ~4.7 min (for [M+H]⁺ of 299.102 m/z)[2]
Experimental Protocol: HPLC Analysis of this compound

This protocol is designed for the analytical separation and quantification of this compound.

1. Materials and Reagents:

  • This compound standard (purity ≥95%)[3]
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water
  • Sample containing this compound (e.g., crude extract from Streptomyces fermentation)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: Scan from 200-400 nm; select optimal wavelength based on the UV spectrum of this compound.
  • Gradient Program: | Time (min) | % Mobile Phase B (Acetonitrile) | |---|---| | 0 | 10 | | 20 | 90 | | 25 | 90 | | 26 | 10 | | 30 | 10 |

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard in methanol or DMSO at a concentration of 1 mg/mL. Prepare a series of dilutions in the mobile phase to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Extract: Dissolve the crude extract in methanol or DMSO to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
  • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standards Filter Filter Samples (0.22 µm) Standard->Filter Sample Prepare Sample Extract Sample->Filter HPLC Inject into HPLC System Filter->HPLC Separate Separation on C18 Column HPLC->Separate Detect UV Detection Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Application Note: NMR Analysis of this compound

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to determine the complete structure of this compound and its analogues. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Quantitative Data Summary: ¹H and ¹³C NMR of this compound

The following table summarizes the characteristic NMR data for the core structure of this compound.

Position¹H Chemical Shift (δH, multiplicity, J in Hz)¹³C Chemical Shift (δC)Key HMBC CorrelationsReference
37.47 (s)122.5C-2, C-4, C-4a, C-11, C-12[1]
58.59 (s)116.7C-4, C-4a, C-6, C-9a, C-10a[1]
76.78 (s)117.8C-5a, C-8, C-13[1]
11-CH₃4.01 (s)33.8C-2, C-10a[1]
13-CH₃2.49 (s)16.2C-5a, C-6[1]
14-CH₂6.42 (s)86.8-[1]
2-163.3-[1]
4-140.2-[1]
4a-118.8-[1]
5a-117.1-[1]
6-155.0-[1]
8-160.0-[1]
9a-130.9-[1]
10-138.2-[1]
10a-124.7-[1]
12-169.0-[1]
Experimental Protocol: NMR Analysis of this compound

This protocol describes the general steps for acquiring NMR data for structural elucidation.

1. Materials and Reagents:

  • Purified this compound sample (~5-10 mg)
  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (e.g., 400 or 500 MHz) equipped with a suitable probe.[1][2]

3. Sample Preparation:

  • Dissolve the purified this compound sample in approximately 0.5 mL of the chosen deuterated solvent.
  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Tune and match the probe for the specific nucleus being observed.
  • Shim the magnetic field to achieve optimal resolution.
  • Acquire the following spectra:
  • ¹H NMR: To identify proton signals, their multiplicities, and coupling constants.
  • ¹³C NMR: To identify all carbon signals.
  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
  • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular structure.[1]

5. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Reference the spectra to the residual solvent peak.
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the 2D spectra to establish the connectivity of the atoms and confirm the structure of this compound.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Analysis Purify Isolate & Purify this compound Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Transfer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

Caption: Workflow for NMR-based structural elucidation of this compound.

Proposed Biosynthetic Pathway of this compound

The characterization of this compound and its analogues has provided insights into its biosynthesis. The proposed pathway involves the formation of a pyridoquinolinedione core, followed by enzymatic modifications.

Biosynthesis_Pathway 4-Aminoanthranilic_Acid 4-Aminoanthranilic Acid Intermediate_1 Hydroxylation & Decarboxylation 4-Aminoanthranilic_Acid->Intermediate_1 nybP? 2_6_Diaminophenol 2,6-Diaminophenol Intermediate_1->2_6_Diaminophenol Intermediate_2 Attachment of Acetoacetate Units (nybK) 2_6_Diaminophenol->Intermediate_2 Pyridoquinolinedione_Core Pyridoquinolinedione Core Intermediate_2->Pyridoquinolinedione_Core Intermediate_3 N-methylation (NybS) Pyridoquinolinedione_Core->Intermediate_3 Nybomycin_Precursor This compound Precursor (Compound 3) Intermediate_3->Nybomycin_Precursor Final_Modifications Further Enzymatic Modifications Nybomycin_Precursor->Final_Modifications This compound This compound Final_Modifications->this compound

Caption: Proposed biosynthetic pathway of this compound.[2]

References

Troubleshooting & Optimization

Technical Support Center: Nybomycin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with nybomycin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with poor aqueous solubility. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in methanol and ethanol.[1] For many experimental setups, a stock solution in DMSO is prepared and then diluted into the aqueous assay medium.

Q2: My this compound powder is not dissolving in DMSO. What should I do?

A2: If you are having trouble dissolving this compound powder in DMSO, you can try gentle warming of the solution in a 37°C water bath and intermittent vortexing. Ensure you are using a high-purity, anhydrous grade of DMSO, as water contamination can reduce the solubility of hydrophobic compounds.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions, likely in DMSO, can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[2]

Q4: this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue with poorly soluble compounds. To prevent precipitation, ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. When diluting, add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even distribution. This avoids localized high concentrations of the compound that can lead to precipitation.

Q5: What is the mechanism of action of this compound?

A5: this compound is known as a "reverse antibiotic." It functions by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for relieving topological stress in DNA during replication. Interestingly, this compound is often more effective against bacteria that have developed resistance to fluoroquinolone antibiotics.[5][6] This is because the mutations that confer fluoroquinolone resistance can make the DNA gyrase more susceptible to inhibition by this compound.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in biological assays.

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the initial solvent (e.g., DMSO). The concentration is too high, exceeding the solubility limit.Try preparing a more dilute stock solution. Gentle heating (e.g., 37°C) and vortexing can also aid dissolution.
The solvent quality is poor.Use high-purity, anhydrous grade solvents. Moisture in the solvent can significantly decrease the solubility of hydrophobic compounds.
The this compound stock solution is cloudy or has a precipitate. The stock solution was stored improperly.Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the storage temperature is appropriate (-20°C for short-term, -80°C for long-term).[2]
This compound precipitates immediately upon dilution into an aqueous buffer or medium. The final concentration of the organic solvent is too low to maintain solubility.While keeping solvent toxicity in mind, ensure the final concentration is sufficient to keep the compound in solution. A final DMSO concentration of 0.1-0.5% is often a good starting point for cell-based assays.
The dilution was performed too quickly or without adequate mixing.Add the stock solution dropwise into the pre-warmed aqueous solution while vortexing or swirling to ensure rapid dispersion.
The compound precipitates in the wells of a cell culture plate during the experiment. The final concentration of this compound is too high for the complex biological medium.The salts, proteins, and other components in cell culture media can affect solubility. You may need to lower the final concentration of this compound in your assay.
The incubation conditions (e.g., temperature, pH) are affecting solubility.Ensure the pH of your medium is stable and within the optimal range for your cells. Monitor for any changes in the medium's appearance over the course of the experiment.
Inconsistent results in biological assays. Poor solubility is leading to variable concentrations of the active compound.Always visually inspect your solutions for any precipitate before use. Consider centrifuging or filtering the final diluted solution to remove any undissolved particles before adding it to your assay.

Quantitative Data Summary

Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial Species MIC (µg/mL)
Bacillus subtilis0.025
Bacillus cereus2
Bacillus mycoides0.8
Mycobacterium smegmatis0.2
Klebsiella pneumoniae0.003
Mycobacterium tuberculosis4.5
Mycobacterium bovis1

Source: Cayman Chemical

Cytotoxicity of this compound Derivatives
Compound Cell Line EC50 (µM)
This compound DA549 (human non-small cell lung)15.17
This compound DPC3 (human prostate)1.14
DeoxynyboquinoneA549 (human non-small cell lung)0.25
DeoxynyboquinonePC3 (human prostate)0.15

Source: PubMed Central[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for short periods, followed by vortexing.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the this compound stock solution needed to achieve this final concentration in your total assay volume. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and helps prevent precipitation.

  • Visually inspect the final diluted solution to ensure there is no precipitate. If a slight precipitate forms, you may try gentle warming and vortexing, but it is often better to prepare a fresh, more dilute solution.

  • Add the final diluted this compound solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental setup.

Visualizations

Nybomycin_Workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex & Gentle Warming (37°C) dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Stock in Pre-warmed Medium store->dilute Use Fresh Aliquot mix Add Dropwise with Vortexing dilute->mix inspect Visually Inspect for Precipitate mix->inspect add Add to Cell Culture inspect->add Nybomycin_Signaling_Pathway This compound's Mechanism of Action cluster_replication Bacterial DNA Replication cluster_gyrase Topoisomerase Action cluster_inhibition Inhibition by Antibiotics dna Bacterial Chromosomal DNA replication_fork Replication Fork Formation dna->replication_fork supercoiling Positive Supercoiling Ahead of Fork replication_fork->supercoiling gyrase DNA Gyrase (Topoisomerase II) supercoiling->gyrase relaxation Negative Supercoiling (Relaxation) gyrase->relaxation Introduces double-strand breaks mutant_gyrase Mutant DNA Gyrase (Fluoroquinolone-Resistant) gyrase->mutant_gyrase Mutation leads to resistance relaxation->replication_fork Allows replication to proceed fluoroquinolone Fluoroquinolones fluoroquinolone->gyrase Inhibits This compound This compound This compound->mutant_gyrase Effectively Inhibits mutant_gyrase->relaxation Replication proceeds in presence of Fluoroquinolones mutant_gyrase->relaxation Replication is blocked by this compound

References

Technical Support Center: Overcoming Nybomycin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Nybomycin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is characterized by its poor aqueous solubility. It is very slightly soluble in water, alkalies, and common organic solvents.[1] However, it is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and concentrated acids.[1][2] Some reports indicate moderate solubility in methanol and ethanol, and solubility in warmed 80% acetic acid.[2][3]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation of this compound in cell culture media is most likely due to its hydrophobic nature and low aqueous solubility.[4] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution. This phenomenon is sometimes referred to as "salting out." Other contributing factors can include the final concentration of this compound exceeding its solubility limit in the medium, the pH of the medium, and potential interactions with media components.

Q3: What is the recommended solvent for making a this compound stock solution?

A3: Based on available data, DMSO is a commonly used solvent for preparing this compound stock solutions.[2] For challenging cases, a method involving initial dissolution in a small amount of concentrated acid (e.g., hydrochloric acid) followed by dilution with DMSO and a buffer to neutralize the pH has been reported for in vitro assays.[5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced cytotoxicity and precipitation, it is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, with some studies suggesting even lower concentrations of 0.1% for sensitive cell lines.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition of this compound stock to media - "Salting out" effect: Rapid change in solvent polarity. - High final concentration: Exceeding the solubility limit of this compound in the media.1. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersal. 3. Perform a serial dilution: First, dilute the this compound stock in a smaller volume of pre-warmed media, mix well, and then add this intermediate dilution to the final culture volume. 4. Lower the final concentration of this compound in your experiment if possible.
Cloudy or hazy appearance of the media after adding this compound - Fine precipitate formation: Indicates poor solubility at the current concentration. - Interaction with media components: Salts, proteins, or other supplements in the media may be causing precipitation.1. Optimize your stock solution: Consider preparing a less concentrated stock solution to reduce the volume of DMSO added to the media. 2. Test different media formulations: If possible, try a simpler, serum-free medium to identify potential interactions. 3. Filter the final supplemented medium: Use a 0.22 µm sterile filter to remove any precipitate before adding it to your cells. Note that this may reduce the final concentration of your compound.
Precipitation observed after incubation - Temperature fluctuations: Changes in temperature can affect the solubility of compounds. - pH shift in the media: Cellular metabolism can alter the pH of the culture medium over time, potentially affecting this compound's solubility.1. Ensure stable incubation conditions: Maintain a constant temperature and humidity in your incubator. 2. Monitor the pH of your culture medium: Use media with a robust buffering system (e.g., HEPES) if significant pH changes are expected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes a general method for preparing a this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubility Assessment of this compound in Cell Culture Media

This protocol provides a method to empirically determine the working solubility of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your experimental limit (e.g., 0.5%).

  • Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • For a more detailed examination, transfer a small aliquot of each dilution to a microscope slide and observe for crystalline structures or amorphous precipitates.

  • The highest concentration that remains clear and free of precipitate is considered the working solubility limit for your experimental conditions.

Data Presentation

Table 1: Summary of this compound Solubility

Solvent/System Solubility Reference
WaterVery slightly soluble/Poor[1][2]
Common Organic SolventsVery slightly soluble[1]
AlkaliesVery slightly soluble[1]
Dimethylformamide (DMF)Soluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
MethanolModerately soluble[2]
EthanolModerately soluble[2]
Concentrated AcidsSoluble[1]
80% Acetic Acid (warmed)Soluble[3]

Mandatory Visualizations

Nybomycin_Troubleshooting_Workflow start Precipitation Observed in Cell Culture Media check_stock Is the this compound stock solution clear? start->check_stock remake_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->remake_stock No check_procedure Review addition procedure. check_stock->check_procedure Yes remake_stock->check_stock prewarm_media Pre-warm media to 37°C. check_procedure->prewarm_media slow_addition Add stock solution dropwise with gentle mixing. check_procedure->slow_addition serial_dilution Perform serial dilution in media. check_procedure->serial_dilution check_concentration Is the final concentration too high? prewarm_media->check_concentration slow_addition->check_concentration serial_dilution->check_concentration lower_concentration Lower the working concentration. check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No solubility_assay Perform a solubility assay to determine the optimal concentration. lower_concentration->solubility_assay no_precipitation No Precipitation Observed. Proceed with experiment. solubility_assay->no_precipitation lower_dmso Reduce final DMSO concentration. check_dmso->lower_dmso Yes check_dmso->no_precipitation No lower_dmso->solubility_assay

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Nybomycin_Signaling_Pathway This compound This compound GyrA Mutant GyrA (S84L) This compound->GyrA targets Quinolone_Resistance Quinolone Resistance This compound->Quinolone_Resistance overcomes DNA_Gyrase DNA Gyrase (Type II Topoisomerase) GyrA->DNA_Gyrase is a subunit of DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication is essential for Quinolone_Resistance->GyrA is caused by mutation in

Caption: Simplified signaling pathway of this compound's action.

References

Technical Support Center: Optimizing Nybomycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the production yield of nybomycin in Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What is a typical this compound yield in wild-type Streptomyces strains?

A1: The clinical development of this compound has been hampered by low production yields from native Streptomyces strains, which are typically below 2 mg/L.[1]

Q2: Which host organism is recommended for heterologous expression of the this compound biosynthetic gene cluster?

A2: Among several tested hosts, Streptomyces explomaris has been shown to produce the highest this compound titers when carrying the this compound gene cluster.[1][2]

Q3: What are the main bottlenecks limiting this compound production?

A3: Global transcriptomic analysis has identified transcriptional repression and precursor limitation as the key bottlenecks in this compound biosynthesis.[1][2]

Q4: Are there specific regulatory genes that control this compound production?

A4: Yes, the this compound biosynthetic pathway is controlled by at least four pathway-specific regulatory genes: nybW, nybX, nybY, and nybZ.[1][3] nybW, a TetR-family repressor, and nybX have been shown to act as repressors.[1][4]

Q5: What is the general biosynthetic pathway for this compound?

A5: The biosynthesis of this compound originates from the shikimate and pentose phosphate pathways, involving polyketide precursors.[1][5] The core aromatic structure undergoes several enzymatic modifications to form the final active compound.[1][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no this compound production Inappropriate host strain.Consider using Streptomyces explomaris as a heterologous host.[1][2]
Suboptimal cultivation medium.Optimize the carbon source. Mannitol has been shown to yield higher titers compared to glucose, mannose, galactose, or xylose.[1]
Transcriptional repression of the biosynthetic gene cluster.Delete the repressor genes nybW and nybX.[1][2][4]
Insufficient supply of biosynthetic precursors.Overexpress genes that boost the supply of precursors, such as zwf2 and nybF.[1][2]
Inconsistent yields between batches Variability in inoculum quality.Standardize the inoculum preparation protocol, including spore suspension concentration and pre-culture incubation time.[7]
Fluctuations in cultivation parameters.Ensure consistent pH, temperature, and aeration across all fermentations. Optimal conditions for Streptomyces are generally around pH 7.5 and 32°C.[8]
Difficulty in extracting or detecting this compound Inefficient extraction method.Use ethyl acetate for extraction from the culture supernatant.[3]
Low sensitivity of detection method.Employ LC-MS for sensitive and specific detection and quantification of this compound.[3]

Quantitative Data Summary

Table 1: Effect of Genetic Modifications on this compound Titer in S. explomaris

StrainGenetic ModificationThis compound Titer (mg/L)
Wild-type Streptomyces strainsNone< 2
S. explomaris with nyb gene clusterBaseline heterologous expression11.0 (on mannitol)
NYB-1Deletion of repressors nybW and nybXSignificantly increased
NYB-3BDeletion of nybW and nybX, plus overexpression of zwf2 and nybF57

Data sourced from[1][2].

Table 2: Influence of Carbon Source on this compound Titer in S. explomaris

Carbon SourceThis compound Titer (mg/L)
Mannitol11.0
Glucose7.5
Mannose4.7
Galactose2.8
Xylose1.8

Data sourced from[1].

Experimental Protocols

Protocol 1: Cultivation of Streptomyces for this compound Production
  • Inoculum Preparation:

    • Prepare a spore suspension from a mature plate of Streptomyces in sterile distilled water.[7]

    • Inoculate 1 mL of the spore suspension into 50 mL of a suitable seed culture medium (e.g., TSB).[3]

    • Incubate the seed culture for 1-2 days at 28-30°C on a rotary shaker.[3][7]

  • Production Culture:

    • Inoculate 50 mL of production medium with 1 mL of the seed culture.[3] A suitable production medium contains a carbon source (e.g., 20 g/L mannitol), a nitrogen source (e.g., 5 g/L peptone, 5 g/L yeast extract), and salts (e.g., 4 g/L NaCl, 0.5 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 2 g/L CaCO₃).[1][6]

    • Incubate the production culture for 7 days at 28°C with shaking.[3]

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the 7-day old culture to separate the supernatant from the mycelium.

    • Extract the metabolites from the supernatant with an equal volume of ethyl acetate.[3]

    • Evaporate the ethyl acetate layer to dryness.[3]

    • Dissolve the dried extract in methanol for analysis.[3]

  • Quantification:

    • Analyze the methanolic extract using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Compare the retention time and mass spectrum of the detected peak with a pure this compound standard to confirm its identity and quantify the concentration.[3]

Visualizations

Nybomycin_Biosynthesis_Regulation cluster_precursors Precursor Pathways cluster_this compound This compound Biosynthesis cluster_regulation Regulatory Elements PPP Pentose Phosphate Pathway Nyb_BGC nyb Biosynthetic Gene Cluster PPP->Nyb_BGC Precursors Shikimate Shikimate Pathway Shikimate->Nyb_BGC Precursors This compound This compound Nyb_BGC->this compound nybW nybW nybW->Nyb_BGC Repression nybX nybX nybX->Nyb_BGC Repression

Caption: Regulatory pathway of this compound biosynthesis.

Nybomycin_Optimization_Workflow start Start: Low this compound Yield host_selection Select High-Production Host (e.g., S. explomaris) start->host_selection media_optimization Optimize Culture Medium (e.g., Mannitol as C-source) host_selection->media_optimization genetic_engineering Genetic Engineering media_optimization->genetic_engineering delete_repressors Delete Repressor Genes (nybW, nybX) genetic_engineering->delete_repressors overexpress_precursors Overexpress Precursor Genes (zwf2, nybF) genetic_engineering->overexpress_precursors fermentation Fermentation delete_repressors->fermentation overexpress_precursors->fermentation extraction Extraction & Quantification (Ethyl Acetate, LC-MS) fermentation->extraction end Optimized this compound Production extraction->end

Caption: Workflow for optimizing this compound production.

References

Nybomycin Large-Scale Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Nybomycin, this technical support center provides troubleshooting guidance and answers to frequently asked questions. The information is curated to address specific challenges encountered during experimental work, drawing from established synthetic and biosynthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the large-scale chemical synthesis of this compound?

A1: The primary challenges in the large-scale chemical synthesis of this compound include historically low overall yields from previously reported total syntheses, difficulties with the reproducibility and scalability of key chemical reactions like the Suzuki-Miyaura cross-coupling, and the need for multiple chromatographic purifications which can be a bottleneck in scaling up production.[1][2][3] Additionally, the poor aqueous solubility of this compound and its analogues presents a significant formulation challenge.[1][3]

Q2: Is fermentation a viable alternative for large-scale this compound production?

A2: While this compound is a natural product, its isolation from fermentation is often inefficient. For instance, it has been reported that 1000 liters of fermentation broth yield only 200-350 mg of this compound.[1][2] However, recent advances in metabolic engineering of Streptomyces strains show promise for significantly increasing production titers, making it a potentially viable, though still challenging, alternative to total chemical synthesis.[4][5]

Q3: What makes the Suzuki-Miyaura cross-coupling step particularly challenging in this compound synthesis?

A3: In some of the earlier synthetic routes to this compound, the reported Suzuki-Miyaura cross-coupling reaction proved to be capricious and difficult to reproduce, often failing to yield the desired product.[1][3] A key innovation in overcoming this was to switch the coupling partners, which resulted in significantly improved and scalable yields of up to 98%.[1][2]

Q4: How can the poor aqueous solubility of this compound be addressed?

A4: The poor aqueous solubility of this compound is attributed to its planar molecular structure, which facilitates intermolecular stacking.[3] To improve solubility and make the molecule more "drug-like," structural modifications that introduce more three-dimensionality are being investigated.[3] This is a key area of ongoing medicinal chemistry research for the this compound scaffold.[1]

Q5: What are the key considerations for purifying this compound on a large scale?

A5: Large-scale purification of this compound requires robust and efficient methods to handle large volumes and ensure high purity. Minimizing the number of column chromatography steps is crucial for scalability.[1] The development of specific and efficient capture steps during downstream processing can reduce the need for extensive polishing and lower production costs.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in the Suzuki-Miyaura Cross-Coupling Reaction

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows the absence of the desired coupled product.

  • Starting materials remain unreacted or have degraded.

Possible Causes & Solutions:

CauseRecommended Solution
Unfavorable Coupling Partners As reported, switching the coupling partners (e.g., using the borylated core with an iodo-alkene instead of the other way around) can dramatically improve yield and reproducibility.[1][2]
Suboptimal Reaction Conditions A thorough screen of alternative reaction conditions is recommended. This includes varying the catalyst, ligand, base, and solvent to find the optimal combination for the specific substrates.[1]
Catalyst Inactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Impure Starting Materials Verify the purity of the boronic acid/ester and the halide starting materials. Impurities can interfere with the catalytic cycle.
Issue 2: Inefficient Production of this compound in Engineered Streptomyces Strains

Symptoms:

  • Low titers of this compound detected in the fermentation broth.

  • Production is mainly observed in the stationary phase, limiting overall yield.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Promoter The choice of promoter is critical. If production is phase-dependent, consider using strong constitutive promoters (e.g., PkasOP*) to drive the expression of biosynthetic genes throughout the fermentation process.[4]
Precursor Supply Bottlenecks Conduct a transcriptomic analysis to identify potential bottlenecks in the supply of precursors from primary metabolism (e.g., pentose phosphate pathway, shikimic acid pathway).[4][5] Overexpress the genes encoding enzymes in these pathways to increase precursor availability.
Repressive Gene Regulation The this compound biosynthetic gene cluster may be subject to negative regulation. Deletion of regulatory genes (e.g., nybW) can lead to earlier onset and increased production.[4]
Inefficient Export Overexpression of exporter genes within the biosynthetic cluster can help to alleviate product feedback inhibition and improve titers.[4]

Quantitative Data Summary

Table 1: Comparison of Overall Yields for Deoxythis compound Synthesis Routes

Synthetic RouteKey FeaturesOverall Yield (%)Reference
Rinehart and Forbis Sequential construction, disregards symmetry0.84[1][2]
Nussbaum and co-workers Exploits molecular symmetry13[1][2]
Hergenrother and co-workers Exploits molecular symmetry11[1][2]
Bardell-Cox et al. Optimized Suzuki-Miyaura coupling, scalableNot explicitly stated as an overall yield, but key step improved to 98%[1][2]

Table 2: this compound Production Titers in Engineered Streptomyces Strains

StrainKey Engineering StrategyThis compound Titer (mg/L)Reference
S. albidoflavus 4N24 (initial) Heterologous expression of the nyb cluster0.86[4]
S. albidoflavus NYB-6B Streamlined precursor supply and export using PkasOP* promoter1.7[4]
S. albidoflavus NYB-11 Deletion of regulatory genes12[4]
S. explomaris 4N24 Heterologous expression in a different host with mannitol medium11.0[5]

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling for this compound Scaffold Synthesis

This protocol is based on the improved, scalable synthesis that addresses the low-yield issues of previous methods.

Materials:

  • Iodo core intermediate

  • Borylated coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., dioxane/water mixture)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the iodo core intermediate, the borylated coupling partner, and the base.

  • Add the anhydrous solvent mixture to the flask.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Note: The specific catalyst, base, solvent, and temperature should be optimized for the particular substrates being used.

Visualizations

G cluster_0 Troubleshooting the Suzuki-Miyaura Coupling Start Low/No Yield Cause1 Unfavorable Coupling Partners Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Catalyst Inactivation Start->Cause3 Solution1 Switch Coupling Partners Cause1->Solution1 Solution2 Screen Catalysts, Ligands, Bases, Solvents Cause2->Solution2 Solution3 Use Anhydrous Conditions & Inert Atmosphere Cause3->Solution3 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A troubleshooting workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Metabolic Engineering Workflow for Increased this compound Production Start Low Titer in Host Strain Step1 Identify Bottlenecks (e.g., Transcriptomics) Start->Step1 Problem1 Precursor Limitation Step1->Problem1 Problem2 Repressive Regulation Step1->Problem2 Problem3 Inefficient Promoter Step1->Problem3 Solution1 Overexpress Precursor Pathway Genes Problem1->Solution1 Solution2 Delete Regulatory Genes Problem2->Solution2 Solution3 Use Strong Constitutive Promoter Problem3->Solution3 Outcome Increased this compound Titer Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A workflow for metabolic engineering to enhance this compound production.

References

Nybomycin Solutions: Technical Support for Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with nybomycin, maintaining the stability and efficacy of its solutions is critical for reproducible and accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation and long-term storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is known for its poor water solubility.[1] For initial solubilization, warmed 80% acetic acid has been reported to be effective.[2] For experimental use, a common practice involves first dissolving this compound powder in a minimal amount of concentrated hydrochloric acid, followed by dilution with a buffer containing dimethyl sulfoxide (DMSO), Tris-HCl, and NaCl to a desired final concentration and pH.[3][4] Stock solutions in 100% DMSO are also utilized.

Q2: What are the optimal storage temperatures for this compound solutions to ensure long-term stability?

A2: For long-term storage, it is recommended to store this compound stock solutions at ultra-low temperatures. Storage at -80°C is preferable for periods up to 6 months, while -20°C is suitable for shorter-term storage of up to 1 month. As a solid, this compound is stable for at least four years when stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data on the effect of pH on this compound stability is limited, a solution prepared for assays was buffered to a pH of 7.5 to 7.8.[3] For many antibiotics, maintaining a neutral pH is often crucial for stability. It is advisable to conduct pilot stability studies at the intended experimental pH to determine the optimal conditions for your specific application.

Q4: Is this compound sensitive to light?

Q5: Can I store this compound solutions at 4°C for short-term use?

A5: Storing this compound solutions at 4°C is generally not recommended for extended periods. While some antibiotics can be stored at refrigerated temperatures for a few days, the stability of this compound under these conditions has not been well-documented.[7][8] For optimal stability, frozen storage is recommended. If short-term refrigeration is necessary, it is crucial to validate the stability for your specific solution and intended duration of use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in this compound Solution Upon Storage - Poor solubility of this compound in the chosen solvent system.- Temperature fluctuations during storage.- Ensure the initial solubilization is complete. Gentle warming may be necessary for some solvent systems.- Consider using a co-solvent system, such as one containing DMSO, to improve solubility.[3][4]- Store aliquots at a constant, low temperature (-80°C is recommended).
Loss of Antibacterial Activity in Experiments - Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature).- Instability of this compound in the experimental medium.- Prepare fresh working solutions from a properly stored, frozen stock aliquot for each experiment.- Minimize the time the working solution is kept at room temperature.- Conduct a stability check of this compound in your specific culture medium or buffer at the experimental temperature.
Inconsistent Experimental Results - Variability in the concentration of this compound solutions due to degradation or precipitation.- Inconsistent preparation of this compound solutions.- Aliquot stock solutions to ensure consistent concentration for each experiment.- Develop and adhere to a standardized protocol for preparing this compound solutions.- Periodically check the concentration of your stock solution using an analytical method like HPLC.

Quantitative Stability Data

The following table provides hypothetical stability data for a this compound stock solution (10 mg/mL in 100% DMSO) under various storage conditions. Note: This data is illustrative and intended as a guideline. It is strongly recommended that researchers perform their own stability studies for their specific solutions and storage conditions.

Storage TemperatureTime (Days)Remaining this compound (%)Observations
-80°C 30>99%No visible changes.
90>98%No visible changes.
180>95%No visible changes.
-20°C 7>98%No visible changes.
30~90%Slight degradation observed.
60<85%Significant degradation.
4°C 1~95%Minor degradation.
3<90%Potential for precipitation.
7<80%Significant degradation.
Room Temperature (25°C) 1<90%Rapid degradation.
3<70%Significant degradation.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol is a general guideline and may require optimization based on the specific experimental needs.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be required to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Stability Testing of this compound Solution by HPLC

This protocol outlines a general method for assessing the stability of a this compound solution. Method development and validation are required for specific applications.

  • Materials and Equipment:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., acetonitrile and water with a suitable buffer and ion-pairing agent, to be optimized)

    • Calibrated autosampler and vials

    • Incubators or water baths set to desired storage temperatures

  • Procedure:

    • Prepare the this compound solution in the desired solvent and concentration.

    • Dispense the solution into multiple vials for storage under different conditions (e.g., -80°C, -20°C, 4°C, 25°C, protected from light, exposed to light).

    • At time zero (T=0), take an initial sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the this compound peak.

    • At specified time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition.

    • Allow the sample to reach room temperature.

    • Prepare a dilution of the sample identical to the T=0 sample and analyze it by HPLC under the same conditions.

    • Record the peak area of the this compound peak.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample using the formula: (Peak Area at Time X / Peak Area at Time 0) * 100.

    • Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation kinetics.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Solution storage_neg80 -80°C prep->storage_neg80 storage_neg20 -20°C prep->storage_neg20 storage_4 4°C prep->storage_4 storage_rt 25°C prep->storage_rt sampling Sample at Time Intervals storage_neg80->sampling storage_neg20->sampling storage_4->sampling storage_rt->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Kinetics hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

"Reverse Antibiotic" Mechanism of Action of this compound

G cluster_wildtype Wild-Type Bacteria cluster_mutant Mutant Bacteria wt_bacteria Fluoroquinolone-Sensitive (Wild-Type DNA Gyrase) mut_bacteria Fluoroquinolone-Resistant (Mutant DNA Gyrase) wt_bacteria->mut_bacteria Develops Resistance fq Fluoroquinolone Antibiotic fq->wt_bacteria Effective nybo_wt This compound nybo_wt->wt_bacteria Ineffective mut_bacteria->wt_bacteria Reverts to Wild-Type (Resistance to this compound) fq_mut Fluoroquinolone Antibiotic fq_mut->mut_bacteria Ineffective nybo_mut This compound nybo_mut->mut_bacteria Effective

References

metabolic engineering strategies to increase nybomycin titer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nybomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to metabolic engineering strategies for increasing this compound titer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising antibiotic candidate?

A1: this compound is an antibiotic compound with proven activity against multi-resistant Staphylococcus aureus (MRSA), making it an interesting candidate for combating these globally threatening pathogens.[1] It is classified as a "reverse antibiotic" because it is particularly effective against bacteria that have developed resistance to other antibiotics like fluoroquinolones.[2]

Q2: What are the main challenges in producing high titers of this compound?

A2: The primary challenges are the low production yields of native producer strains, which are typically below 2 mg/L.[2] Additionally, the biosynthesis of this compound is complex, requiring precursors from several metabolic pathways, and is tightly regulated by a number of genes within its biosynthetic gene cluster (BGC).[2][3]

Q3: Which host organisms are suitable for heterologous production of this compound?

A3: Several Streptomyces species have been evaluated as heterologous hosts. Streptomyces explomaris has been shown to produce significantly higher titers of this compound compared to other hosts like Streptomyces albidoflavus.[2]

Q4: What are the key metabolic pathways that supply precursors for this compound biosynthesis?

A4: The biosynthesis of this compound relies on precursors from the pentose phosphate (PP) pathway, the shikimate pathway, and the Embden–Meyerhof–Parnas (EMP) pathway.[2][4] Key precursors include erythrose 4-phosphate (E4P), phosphoenolpyruvate (PEP), and acetoacetyl-CoA.[4]

Troubleshooting Guide

Problem 1: Low or no this compound production after heterologous expression of the biosynthetic gene cluster.

  • Possible Cause 1: Ineffective promoter. The promoter used to drive the expression of the this compound gene cluster may not be active during the stationary phase, which is when this compound is typically produced. For example, the common PermE* promoter has been shown to be active only during the growth phase.[3]

    • Solution: Utilize a strong, constitutive promoter such as PkasOP*, which has been demonstrated to drive expression throughout the entire fermentation process.[1][3]

  • Possible Cause 2: Transcriptional repression. The this compound biosynthetic gene cluster contains regulatory genes, such as nybW and nybX, that can act as repressors, limiting the expression of the biosynthetic genes.[2]

    • Solution: Deleting these repressor genes can significantly increase this compound production. For instance, the deletion of nybW and nybX in S. explomaris led to a substantial increase in titer.[2]

  • Possible Cause 3: Insufficient precursor supply. Even with a strong promoter and removal of repressors, this compound production can be limited by the availability of necessary precursors from primary metabolism.

    • Solution: Overexpress key genes in the precursor supply pathways. For example, overexpressing zwf2 (encoding glucose-6-phosphate dehydrogenase) and tkt (encoding transketolase) from the pentose phosphate pathway can boost the supply of erythrose 4-phosphate.[2]

Problem 2: this compound production starts but remains at a low level.

  • Possible Cause 1: Suboptimal culture conditions. The choice of carbon source can significantly impact this compound titers.

    • Solution: Optimize the culture medium. Mannitol has been shown to be a superior carbon source compared to glucose, mannose, galactose, and xylose for this compound production in S. explomaris.[2]

  • Possible Cause 2: Product toxicity. A significant portion of the produced this compound can remain associated with the biomass, potentially causing cellular stress and limiting further production.[2]

    • Solution: Investigate in situ product removal strategies to extract this compound from the culture broth during fermentation, which may alleviate product toxicity.

Quantitative Data Summary

The following tables summarize the this compound titers achieved in various engineered Streptomyces strains.

Table 1: this compound Titers in Engineered S. albidoflavus Strains

StrainGenotype/Engineering StrategyThis compound Titer (mg/L)Reference
S. albidoflavus 4N24Heterologous expression of this compound BGC0.86[1]
NYB-6BOverexpression of PPP and shikimate pathway genes with PkasOP* promoter1.7[1]
NYB-11Deletion of regulatory genes nybWXYZ and media optimization12[3]

Table 2: this compound Titers in Engineered S. explomaris Strains

StrainGenotype/Engineering StrategyThis compound Titer (mg/L)Reference
S. explomaris 4N24Heterologous expression of this compound BGC11.0 (on mannitol)[2]
NYB-1Deletion of repressors nybW and nybXIncreased from baseline[2]
NYB-3BNYB-1 with overexpression of zwf2 and nybF57.6[2]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

  • Inoculum Preparation: Inoculate a suitable seed medium with spores of the engineered Streptomyces strain. Incubate at 28-30°C with shaking at 150-200 rpm for 24-48 hours.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should contain the optimized carbon source (e.g., mannitol) and other necessary nutrients.

  • Incubation: Incubate the production culture at 28-30°C with shaking for 5-7 days.

  • Sampling and Analysis: Withdraw samples periodically to measure cell growth (e.g., optical density or dry cell weight) and this compound concentration using HPLC.

Protocol 2: this compound Extraction and Quantification

  • Separation: Separate the mycelia from the fermentation broth by centrifugation or filtration.

  • Extraction: Extract the mycelia with a suitable organic solvent like methanol. The supernatant (fermentation broth) can be extracted with a water-immiscible solvent such as ethyl acetate or chloroform.

  • Concentration: Evaporate the solvent from the extracts to concentrate the this compound.

  • Quantification: Redissolve the concentrated extract in a suitable solvent and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

Nybomycin_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_precursors Precursors cluster_nybomycin_biosynthesis This compound Biosynthesis Pentose Phosphate Pathway Pentose Phosphate Pathway E4P Erythrose 4-Phosphate Pentose Phosphate Pathway->E4P Shikimate Pathway Shikimate Pathway PEP Phosphoenolpyruvate Shikimate Pathway->PEP Glycolysis (EMP) Glycolysis (EMP) Glycolysis (EMP)->PEP Acetoacetyl_CoA Acetoacetyl-CoA Glycolysis (EMP)->Acetoacetyl_CoA Nyb_BGC This compound Biosynthetic Gene Cluster (nyb) E4P->Nyb_BGC PEP->Nyb_BGC Acetoacetyl_CoA->Nyb_BGC This compound This compound Nyb_BGC->this compound

Caption: Overview of the precursor supply for this compound biosynthesis.

Metabolic_Engineering_Workflow start Start: Wild-type or low-producing strain host_selection Select optimal host (e.g., S. explomaris) start->host_selection promoter_eng Promoter Engineering (e.g., use PkasOP*) host_selection->promoter_eng regulator_mod Regulatory Gene Modification (e.g., delete nybW/nybX) promoter_eng->regulator_mod precursor_supply Enhance Precursor Supply (e.g., overexpress zwf2, tkt) regulator_mod->precursor_supply optimization Optimize Fermentation Conditions (e.g., mannitol) precursor_supply->optimization high_titer High Titer This compound Production optimization->high_titer

Caption: A workflow for metabolic engineering to increase this compound production.

Nybomycin_Regulation cluster_regulators Regulatory Genes cluster_biosynthesis Biosynthesis nybW nybW nyb_operon This compound Biosynthetic Genes nybW->nyb_operon represses nybX nybX nybX->nyb_operon represses

Caption: Simplified regulatory network of the this compound biosynthetic genes.

References

Nybomycin Cytotoxicity in Eukaryotic Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the cytotoxic effects of nybomycin in eukaryotic cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in eukaryotic cells?

A1: The primary mechanism of this compound's toxicity to eukaryotic cells is the inhibition of human topoisomerase IIα.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase IIα, this compound can lead to DNA damage and ultimately trigger cell death.

Q2: Are there other mechanisms that contribute to this compound's cytotoxicity?

A2: Yes, some analogues of this compound can induce cytotoxicity through additional mechanisms:

  • NQO1-Mediated Oxidative Stress: Certain this compound analogues can be bioreductively activated by NAD(P)H quinone oxidoreductase 1 (NQO1). This process can lead to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components and induce apoptosis.

  • CDC25 Phosphatase Inhibition: Some this compound analogues have been shown to inhibit cell division cycle 25 (CDC25) phosphatases. These enzymes are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, typically at the G2/M transition, and prevent cell proliferation.

Q3: How can I differentiate between this compound's antibacterial effects and its cytotoxic effects on eukaryotic cells in a co-culture experiment?

A3: Differentiating between these two effects is crucial for accurate interpretation of results. Here are a few strategies:

  • Use of Controls: Include controls with eukaryotic cells alone treated with this compound to determine its direct cytotoxicity. Also, have a control with bacteria alone to confirm its antibacterial efficacy.

  • Microscopy: Visually inspect the co-culture using light microscopy. Morphological changes characteristic of eukaryotic cell death (e.g., rounding, detachment, membrane blebbing) can be distinguished from bacterial lysis.

  • Specific Viability Assays: Employ viability assays that can distinguish between cell types. For example, you can use a fluorescent assay with markers specific to eukaryotic cells (e.g., Calcein AM for live cells) and a different method to assess bacterial viability (e.g., bacterial plate counts or a resazurin-based assay).

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from damaged eukaryotic cells. Measuring LDH in the culture supernatant can quantify eukaryotic cytotoxicity without being confounded by bacterial death.

Q4: What are some general strategies to mitigate this compound's cytotoxicity to eukaryotic cells in my experiments?

A4: While completely eliminating cytotoxicity can be challenging, here are some approaches to minimize it:

  • Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits bacterial growth while having a minimal impact on eukaryotic cell viability. This is often referred to as identifying the therapeutic window.

  • Time-Limited Exposure: Reduce the duration of exposure of the eukaryotic cells to this compound. It's possible that a shorter treatment time is sufficient to kill the bacteria without causing significant harm to the host cells.

  • Use of Less Sensitive Cell Lines: If your experimental design allows, consider using a eukaryotic cell line that is known to be more resistant to topoisomerase II inhibitors or oxidative stress.

  • Antioxidant Supplementation: If cytotoxicity is suspected to be mediated by ROS, the addition of antioxidants like N-acetylcysteine (NAC) to the culture medium may offer some protection to the eukaryotic cells. This should be validated to ensure it doesn't interfere with the antibacterial activity of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High background cytotoxicity in control eukaryotic cells (no bacteria). 1. This compound concentration is too high. 2. The specific cell line is highly sensitive. 3. Solvent (e.g., DMSO) toxicity. 4. Contamination of the this compound stock.1. Perform a dose-response curve to determine the IC50 value for your cell line and use a concentration well below this for your experiments. 2. If possible, test a different, more robust cell line. 3. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a solvent-only control. 4. Filter-sterilize the this compound stock solution.
Inconsistent results between experiments. 1. Variation in cell passage number or health. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock. 4. Pipetting errors.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>90%) before starting experiments. 2. Standardize the cell seeding density and ensure cells are in the exponential growth phase. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 4. Use calibrated pipettes and proper pipetting techniques.
No antibacterial effect observed, but high eukaryotic cytotoxicity. 1. Bacterial resistance to this compound. 2. Incorrect this compound concentration. 3. Eukaryotic cells are exceptionally sensitive.1. Verify the minimum inhibitory concentration (MIC) of this compound for your bacterial strain. 2. Double-check the calculations for your this compound dilutions. 3. Re-evaluate the IC50 of this compound on your eukaryotic cell line. Consider using a lower concentration or a more resistant cell line.
Conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different assays measure different cellular events. 2. Interference of this compound with the assay chemistry.1. Understand the principle of each assay. MTT measures metabolic activity, which can be affected by factors other than cell death. LDH measures membrane integrity, a more direct marker of cytotoxicity. 2. Run appropriate controls, including this compound in cell-free medium, to check for direct interference with the assay reagents.

Quantitative Data

Table 1: Cytotoxicity of this compound Analogues in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound DA549Non-small cell lung15.17
This compound DPC3Prostate1.14
DeoxynyboquinoneA549Non-small cell lung0.25
DeoxynyboquinonePC3Prostate0.15

Data extracted from a study on this compound metabolites.

Experimental Protocols

Protocol 1: Human Topoisomerase IIα Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound (or DMSO as a vehicle control).

  • Add human topoisomerase IIα to each reaction mixture to initiate the reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

  • Interpretation: In the absence of an inhibitor, topoisomerase IIα will decatenate the kDNA, resulting in faster-migrating DNA circles. In the presence of an effective inhibitor like this compound, the decatenation will be inhibited, and the kDNA will remain as a slower-migrating catenated network at the top of the gel.

Protocol 2: NQO1-Mediated Reactive Oxygen Species (ROS) Production Assay

This protocol is designed to determine if this compound-induced cytotoxicity is mediated by NQO1-dependent ROS production.

Materials:

  • Eukaryotic cells with varying NQO1 expression levels (e.g., NQO1-high and NQO1-low cell lines)

  • This compound

  • Dicoumarol (an NQO1 inhibitor)

  • Cell-permeable fluorescent ROS indicator (e.g., DCFDA or DHE)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Seed the eukaryotic cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat one set of cells with dicoumarol for 1-2 hours to inhibit NQO1 activity.

  • Wash the cells with PBS and then load them with the ROS indicator dye according to the manufacturer's instructions.

  • Wash the cells again to remove excess dye.

  • Treat the cells with different concentrations of this compound (with and without dicoumarol pre-treatment). Include appropriate controls (untreated cells, vehicle control).

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a plate reader or visualize the cells under a fluorescence microscope.

  • Interpretation: A significant increase in fluorescence in the this compound-treated cells compared to the control indicates ROS production. If this increase is substantially reduced in the cells pre-treated with dicoumarol, it suggests that the ROS production is NQO1-dependent.

Signaling Pathways and Workflows

Nybomycin_Cytotoxicity_Pathways This compound This compound TopoIIa Human Topoisomerase IIα This compound->TopoIIa Inhibits DNA_Damage DNA Double-Strand Breaks TopoIIa->DNA_Damage Leads to Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 Nybomycin_Analogue This compound Analogue NQO1 NQO1 Nybomycin_Analogue->NQO1 Activates CDC25 CDC25 Phosphatase Nybomycin_Analogue->CDC25 Inhibits ROS Reactive Oxygen Species (ROS) NQO1->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis2 Apoptosis Oxidative_Stress->Apoptosis2 CDK Cyclin-Dependent Kinases (CDKs) CDC25->CDK Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDC25->Cell_Cycle_Arrest Inhibition leads to

Caption: Mechanisms of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Unexpected Eukaryotic Cell Death Observed Check_Concentration Is this compound Concentration Optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Curve (IC50) Check_Concentration->Dose_Response No Check_Controls Are Controls Behaving as Expected? Check_Concentration->Check_Controls Yes Optimize_Experiment Optimize Experiment (Concentration, Time) Dose_Response->Optimize_Experiment Troubleshoot_Controls Troubleshoot Controls (Solvent, Contamination) Check_Controls->Troubleshoot_Controls No Differentiate_Death Differentiate Bacterial vs. Eukaryotic Death Check_Controls->Differentiate_Death Yes Troubleshoot_Controls->Optimize_Experiment Specific_Assays Use Cell-Specific Viability Assays (e.g., LDH) Differentiate_Death->Specific_Assays Unsure Investigate_Mechanism Investigate Mechanism of Cytotoxicity Differentiate_Death->Investigate_Mechanism Confirmed Eukaryotic Specific_Assays->Optimize_Experiment ROS_Assay Perform ROS/Apoptosis Assays Investigate_Mechanism->ROS_Assay Yes Investigate_Mechanism->Optimize_Experiment No ROS_Assay->Optimize_Experiment

Caption: Workflow for troubleshooting unexpected cytotoxicity.

References

Nybomycin Kirby-Bauer Disk Diffusion: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the unique antibiotic nybomycin, this technical support center provides troubleshooting guidance and frequently asked questions to refine the Kirby-Bauer disk diffusion assay for this hydrophobic compound. Given the departure from standard protocols required for poorly soluble agents, this guide offers a specialized resource to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: this compound is poorly soluble in water. What solvent should I use to prepare the antibiotic disks?

A1: Due to its hydrophobic nature, this compound requires a non-aqueous solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds for antimicrobial susceptibility testing. It is crucial to use the lowest possible concentration of the co-solvent to avoid any impact on microbial growth. For disk preparation, a volatile solvent like ethanol or acetone is recommended to dissolve the this compound, which is then applied to sterile paper disks. The solvent is allowed to evaporate completely in a sterile environment before placing the disks on the agar plate.

Q2: What concentration of this compound should be used on the disks?

A2: The optimal concentration of this compound per disk has not been formally standardized. A starting point for experimentation could be based on the known Minimum Inhibitory Concentration (MIC) values against target organisms. For example, against certain strains of E. coli, the MIC has been reported to be around 2.5 µg/mL. Researchers may need to empirically determine the optimal disk potency by preparing a range of concentrations and evaluating the resulting zones of inhibition for clarity and reproducibility.

Q3: Are there established quality control (QC) strains and expected zone of inhibition ranges for this compound?

A3: At present, there are no officially established QC ranges for this compound in standardized guidelines like those from the Clinical and Laboratory Standards Institute (CLSI). However, standard QC strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 should be used to monitor the overall performance of the Kirby-Bauer test. It is recommended that laboratories establish their own internal QC ranges for this compound by repeatedly testing these strains and documenting the zone diameters to ensure consistency and detect any deviations in the testing process.

Q4: How should I interpret the results of the this compound Kirby-Bauer test without standardized interpretive criteria?

A4: In the absence of standardized breakpoints for this compound, the interpretation of zone diameters will be primarily qualitative and comparative. The results can be used to compare the relative activity of this compound against different bacterial strains or to compare its activity with other antibiotics. It is important to meticulously record the zone diameters (in millimeters) for each experiment to track consistency and build an internal dataset. The results should be reported as the measured zone diameter rather than "susceptible," "intermediate," or "resistant."

Q5: The zones of inhibition are unclear or show hazy growth. What could be the cause?

A5: Unclear zones or hazy growth within the zone of inhibition can be due to several factors. One common reason when working with hydrophobic compounds is the precipitation of the antibiotic in the agar medium. This can be addressed by ensuring the solvent has fully evaporated from the disk before placement and by using the lowest effective concentration of this compound. Other potential causes include an inoculum that is too heavy, improper incubation conditions, or contamination of the culture. Refer to the troubleshooting guide for a more detailed breakdown of potential issues and solutions.

Experimental Protocol: this compound Kirby-Bauer Disk Diffusion

This protocol is an adaptation of the standard Kirby-Bauer method, specifically refined for the hydrophobic characteristics of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol or acetone (volatile solvent)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

  • Quality control strains (S. aureus ATCC 25923, E. coli ATCC 25922)

Procedure:

  • Preparation of this compound Disks: a. Prepare a stock solution of this compound in DMSO at a high concentration. b. Dilute the stock solution in a volatile solvent (ethanol or acetone) to achieve the desired final concentrations for the disks. c. Aseptically apply a standardized volume (e.g., 20 µL) of the this compound solution onto sterile 6 mm paper disks. d. Allow the solvent to evaporate completely in a sterile environment (e.g., a biological safety cabinet). This is a critical step to prevent the solvent from interfering with the assay. e. Prepare a control disk with the volatile solvent alone to ensure it has no antimicrobial activity.

  • Inoculum Preparation: a. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks: a. Aseptically place the prepared this compound disks and the solvent control disk onto the inoculated MHA plate. b. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate. c. Gently press each disk with sterile forceps to ensure complete contact with the agar surface.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measurement and Interpretation of Results: a. After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using calipers or a ruler. b. Record the zone diameters. As there are no established interpretive criteria, report the quantitative measurement.

Data Presentation

As specific zone of inhibition data for this compound is not widely available in standardized tables, researchers should compile their own data. Below is a template for organizing experimental results.

Bacterial StrainThis compound Disk Potency (µ g/disk )Zone of Inhibition Diameter (mm) - Replicate 1Zone of Inhibition Diameter (mm) - Replicate 2Zone of Inhibition Diameter (mm) - Replicate 3Mean Zone Diameter (mm)Standard Deviation
S. aureus ATCC 25923e.g., 30
E. coli ATCC 25922e.g., 30
[Test Isolate 1]e.g., 30
[Test Isolate 2]e.g., 30

Note: The disk potency is an example and should be determined experimentally.

Troubleshooting Guide

This guide addresses common issues that may arise during the this compound Kirby-Bauer assay.

IssuePotential Cause(s)Recommended Action(s)
No zone of inhibition 1. Bacterial resistance to this compound.2. Inactive this compound solution.3. This compound did not diffuse from the disk.1. Verify with a known susceptible strain if available.2. Prepare a fresh this compound stock solution.3. Ensure the solvent has fully evaporated and the disk is in full contact with the agar.
Irregular or fuzzy zone edges 1. Inoculum was not spread evenly.2. Condensation on the agar surface.3. This compound precipitation in the agar.1. Refine streaking technique for a uniform lawn of growth.2. Ensure MHA plates are at room temperature and dry before inoculation.3. Use a more volatile solvent or a lower concentration of this compound.
Zones are too large or too small 1. Inoculum is too light or too heavy.2. Incorrect this compound concentration on the disk.3. Incorrect agar depth.1. Ensure inoculum matches the 0.5 McFarland standard.2. Verify the concentration of the this compound solution.3. Use MHA plates with a uniform depth of 4 mm.
Growth within the zone of inhibition 1. Mixed or contaminated culture.2. Presence of resistant subpopulations.3. Inactivation of this compound over time.1. Re-isolate and confirm the purity of the bacterial culture.2. Examine for distinct colonies within the zone and consider further investigation.3. Ensure proper storage of this compound stock solutions and prepared disks.
Solvent control disk shows a zone of inhibition 1. The solvent itself has antimicrobial properties.2. Cross-contamination of the control disk.1. Use a different, non-inhibitory solvent (e.g., ensure complete evaporation of ethanol/acetone).2. Prepare control disks in a separate, sterile environment.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the this compound Kirby-Bauer disk diffusion assay.

TroubleshootingWorkflow start Start: Unexpected Result check_zone Examine Zone of Inhibition start->check_zone no_zone No Zone check_zone->no_zone No inhibition irregular_zone Irregular/Fuzzy Zone check_zone->irregular_zone Poorly defined size_issue Zone Too Large/Small check_zone->size_issue Incorrect size growth_in_zone Growth in Zone check_zone->growth_in_zone Growth inside cause_resistance Potential Cause: Bacterial Resistance no_zone->cause_resistance cause_inactive Potential Cause: Inactive this compound no_zone->cause_inactive cause_diffusion Potential Cause: Poor Diffusion no_zone->cause_diffusion cause_inoculum_spread Potential Cause: Uneven Inoculum irregular_zone->cause_inoculum_spread cause_condensation Potential Cause: Condensation irregular_zone->cause_condensation cause_precipitation Potential Cause: This compound Precipitation irregular_zone->cause_precipitation cause_inoculum_density Potential Cause: Incorrect Inoculum Density size_issue->cause_inoculum_density cause_concentration Potential Cause: Incorrect Concentration size_issue->cause_concentration cause_agar_depth Potential Cause: Agar Depth Incorrect size_issue->cause_agar_depth cause_contamination Potential Cause: Contamination growth_in_zone->cause_contamination cause_resistant_subpop Potential Cause: Resistant Subpopulation growth_in_zone->cause_resistant_subpop action_verify_strain Action: Verify with known susceptible strain cause_resistance->action_verify_strain action_fresh_solution Action: Prepare fresh This compound solution cause_inactive->action_fresh_solution action_check_disk Action: Ensure full evaporation & agar contact cause_diffusion->action_check_disk action_refine_streaking Action: Refine streaking technique cause_inoculum_spread->action_refine_streaking action_dry_plates Action: Use dry, room temp MHA plates cause_condensation->action_dry_plates action_optimize_solvent Action: Optimize solvent or lower concentration cause_precipitation->action_optimize_solvent action_standardize_inoculum Action: Standardize inoculum to 0.5 McFarland cause_inoculum_density->action_standardize_inoculum action_verify_concentration Action: Verify this compound concentration cause_concentration->action_verify_concentration action_check_agar_depth Action: Ensure 4 mm agar depth cause_agar_depth->action_check_agar_depth action_re_isolate Action: Re-isolate and confirm culture purity cause_contamination->action_re_isolate action_investigate_colonies Action: Investigate colonies within the zone cause_resistant_subpop->action_investigate_colonies

A flowchart for troubleshooting the this compound Kirby-Bauer assay.

strategies to reduce nybomycin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on strategies to reduce the degradation of Nybomycin during extraction. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound degradation during extraction?

A1: Based on the chemical structure of this compound and data from related quinolone-class antibiotics, the primary factors leading to degradation are:

  • pH: this compound is susceptible to hydrolysis under both acidic and alkaline conditions. One study noted that base-mediated hydrolysis of a related compound during synthesis led to degradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For many antibiotics, thermal degradation follows first-order kinetics.[2]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of quinolone-type antibiotics.[3]

Q2: What is the recommended solvent for extra-cting this compound?

A2: Ethyl acetate is a commonly used solvent for the extraction of this compound from fermentation broth.

Q3: What are the known solubility characteristics of this compound?

A3: this compound exhibits poor solubility in water and most common organic solvents. It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and warmed glacial acetic acid. It is moderately soluble in methanol and ethanol.

Q4: How should this compound be stored to ensure its stability?

A4: As a solid, this compound is stable for at least four years when stored at -20°C. For long-term storage of solutions, it is advisable to store them at -70°C to minimize degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solutions
Low Yield of this compound Degradation during extraction due to improper pH.Maintain a neutral pH during the extraction process. If acidification is necessary for partitioning, minimize the exposure time to acidic conditions.
Thermal degradation from excessive heat.Conduct all extraction and evaporation steps at low temperatures. Use a rotary evaporator at a temperature below 40°C.
Photodegradation from exposure to light.Protect the sample from light at all stages of extraction and purification by using amber-colored glassware or by wrapping containers in aluminum foil.
Incomplete extraction from the aqueous phase.Perform multiple extractions (at least three) with ethyl acetate to ensure complete transfer of this compound to the organic phase.
Presence of Impurities in the Final Product Co-extraction of other metabolites from the fermentation broth.Optimize the chromatographic purification steps. Consider using a multi-step purification protocol involving different chromatography techniques (e.g., silica gel, size-exclusion, or reversed-phase chromatography).
Formation of degradation products.Adhere strictly to the recommendations for minimizing degradation related to pH, temperature, and light. Analyze samples at each stage to identify the introduction of impurities.
Difficulty in Redissolving the Crude Extract This compound's inherent poor solubility.Try dissolving the extract in a small amount of DMF, DMSO, or warmed glacial acetic acid. For subsequent chromatographic steps, ensure the chosen solvent is compatible with the mobile phase.

Quantitative Data on this compound Stability

Table 1: Hypothetical pH Stability of this compound in Solution at 25°C

pH% Degradation after 24 hoursHalf-life (t½) in hours
3Data Not AvailableData Not Available
5Data Not AvailableData Not Available
7Data Not AvailableData Not Available
9Data Not AvailableData Not Available

Table 2: Hypothetical Thermal Stability of this compound in Ethyl Acetate

Temperature (°C)% Degradation after 24 hoursHalf-life (t½) in hours
4Data Not AvailableData Not Available
25Data Not AvailableData Not Available
40Data Not AvailableData Not Available
60Data Not AvailableData Not Available

Table 3: Hypothetical Photostability of this compound in Ethyl Acetate

Light Condition% Degradation after 6 hoursHalf-life (t½) in hours
Dark (Control)Data Not AvailableData Not Available
Ambient LightData Not AvailableData Not Available
UV-A (365 nm)Data Not AvailableData Not Available

Experimental Protocols

Protocol 1: General Extraction of this compound from Fermentation Broth

  • Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 rpm for 20 minutes to separate the supernatant from the mycelial cake.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating HPLC method is crucial for quantifying the degradation of this compound. The following is a general approach to developing such a method:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

    • Adjust the gradient and solvent composition to achieve good separation between the this compound peak and any degradation products.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Treat this compound solutions with dilute HCl and NaOH at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Treat a this compound solution with a dilute solution of hydrogen peroxide.

    • Thermal Degradation: Heat a solid sample and a solution of this compound.

    • Photodegradation: Expose a solution of this compound to UV and visible light.

  • Method Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • Ensure that the degradation product peaks are well-resolved from the parent this compound peak.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

Extraction_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake (discard) Centrifugation->Mycelial_Cake Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Aqueous_Layer Aqueous Layer (re-extract) Solvent_Extraction->Aqueous_Layer Organic_Layer Organic Layer (this compound) Solvent_Extraction->Organic_Layer Drying Drying (Anhydrous Na2SO4) Organic_Layer->Drying Concentration Concentration (Rotary Evaporator < 40°C) Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield? Check_pH Was pH neutral during extraction? Start->Check_pH Yes Check_Temp Was temperature kept low (<40°C)? Check_pH->Check_Temp Yes Degradation_Suspected Degradation is likely. Check_pH->Degradation_Suspected No Check_Light Was sample protected from light? Check_Temp->Check_Light Yes Check_Temp->Degradation_Suspected No Check_Extractions Were multiple extractions performed? Check_Light->Check_Extractions Yes Check_Light->Degradation_Suspected No Incomplete_Extraction Extraction may be incomplete. Check_Extractions->Incomplete_Extraction No Optimize_pH Action: Maintain neutral pH. Degradation_Suspected->Optimize_pH Optimize_Temp Action: Use lower temperatures. Degradation_Suspected->Optimize_Temp Optimize_Light Action: Protect from light. Degradation_Suspected->Optimize_Light Optimize_Extractions Action: Perform 3+ extractions. Incomplete_Extraction->Optimize_Extractions

References

Validation & Comparative

A Comparative Analysis of Nybomycin and Deoxynybomycin: Unveiling the "Reverse Antibiotics"

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of Nybomycin and Deoxythis compound reveals a unique class of "reverse antibiotics" with potent activity against drug-resistant bacteria and intriguing anti-tumor potential. This guide provides a comprehensive overview of their biological activities, mechanisms of action, and the experimental data that underpins our current understanding of these fascinating natural products.

This compound and its derivative, Deoxythis compound, are antibiotics that have garnered significant interest for their unusual mechanism of action. Unlike traditional antibiotics that become less effective as bacteria develop resistance, these compounds are particularly potent against fluoroquinolone-resistant (FQR) bacterial strains. This "reverse antibiotic" characteristic makes them a compelling area of research in the ongoing battle against antimicrobial resistance. Furthermore, Deoxythis compound has demonstrated selective cytotoxicity against cancer cells, adding another dimension to its therapeutic potential.

Antibacterial Activity: A Tale of Two Compounds Against Resistant Pathogens

Both this compound and Deoxythis compound exhibit significant antibacterial activity, most notably against Gram-positive bacteria that have developed resistance to fluoroquinolone antibiotics. Their efficacy is linked to mutations in the DNA gyrase enzyme, a key target of fluoroquinolones.

One study highlighted the dramatic increase in potency of both compounds against a Staphylococcus aureus strain with a Ser84Leu mutation in the gyrA gene, a common fluoroquinolone resistance mutation. The MIC for this compound was reduced by 32-fold and for Deoxythis compound by a remarkable 128-fold against this mutant strain, although the baseline MIC values were not specified in the abstracted text.

Another study provided specific MIC values for this compound against Escherichia coli strains with and without fluoroquinolone resistance mutations in the gyrA gene.

Bacterial StrainGenotypeThis compound MIC (µg/mL)[1]
E. coli JW5503 ΔtolCWild-type gyrA2.5
E. coli JW5503 ΔtolCgyrA (S83L)2.5
E. coli JW5503 ΔtolCgyrA (D87Y)5

Anticancer Potential: Deoxythis compound's Selective Cytotoxicity

Beyond its antibacterial properties, Deoxythis compound has shown promise as a selective anti-tumor agent. Research has indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines.[2]

One study reported that Deoxythis compound selectively inhibits the growth of human osteoblastic sarcoma Saos-2, gastric cancer TMK-1, and monocytic leukemia THP-1 cells.[2] The same study noted that it did not affect the survival of normal human fibroblasts at concentrations up to 5 µg/mL. Furthermore, an assay involving a panel of 39 human cancer cell lines revealed that Deoxythis compound possesses selective cytotoxic activity against lung carcinoma cell lines.[2] Unfortunately, specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) from these studies were not available in the reviewed literature. To date, there is a lack of available scientific literature detailing the anticancer activities of this compound.

Mechanism of Action: Targeting the Machinery of Life

The primary mechanism of action for both this compound and Deoxythis compound as antibacterial agents is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Their "reverse antibiotic" effect stems from their enhanced activity against mutant forms of DNA gyrase that confer resistance to fluoroquinolones. The mechanism of this compound's interaction with DNA gyrase is distinct from that of fluoroquinolones, as it induces single-stranded DNA breaks (nicks) rather than the double-stranded breaks caused by fluoroquinolones.

In the context of its anticancer activity, Deoxythis compound is known to be an inhibitor of topoisomerase I, another enzyme crucial for managing DNA topology during cellular processes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Nybomycin_Antibacterial_Mechanism cluster_bacteria Fluoroquinolone-Resistant Bacterium Mutant_DNA_Gyrase Mutant DNA Gyrase (e.g., GyrA S84L) DNA_Replication DNA Replication Mutant_DNA_Gyrase->DNA_Replication Required for Nicked_DNA Nicked DNA Mutant_DNA_Gyrase->Nicked_DNA Leads to accumulation of Cell_Death Bacterial Cell Death Nicked_DNA->Cell_Death Induces This compound This compound This compound->Mutant_DNA_Gyrase Inhibits

This compound's antibacterial mechanism of action.

Deoxynybomycin_Anticancer_Mechanism cluster_cancer_cell Cancer Cell Topoisomerase_I Topoisomerase I DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_I->DNA_Replication_Transcription Required for DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Deoxythis compound Deoxythis compound Deoxythis compound->Topoisomerase_I Inhibits

Deoxythis compound's anticancer mechanism of action.

Experimental_Workflow_MIC Start Start: MIC Determination Prepare_Bacteria Prepare Bacterial Inoculum Start->Prepare_Bacteria Serial_Dilution Perform Serial Dilution of This compound/Deoxythis compound Start->Serial_Dilution Inoculate Inoculate Dilutions with Bacteria Prepare_Bacteria->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

General experimental workflow for MIC determination.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound and Deoxythis compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Compounds: this compound or Deoxythis compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Deoxythis compound (or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle used to dissolve the compound.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Conclusion

This compound and Deoxythis compound represent a promising class of antibiotics with a unique "reverse" activity profile that makes them particularly effective against fluoroquinolone-resistant bacteria. Their mechanism of targeting mutant DNA gyrase offers a potential strategy to combat the growing threat of antimicrobial resistance. Furthermore, the selective anti-tumor properties of Deoxythis compound, mediated through the inhibition of topoisomerase I, open up avenues for its investigation as a potential cancer therapeutic. While more comprehensive comparative data, particularly regarding their anticancer efficacy, is needed, the existing body of research underscores the importance of continued investigation into these remarkable natural products.

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Nybomycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nybomycin, a natural product with a unique "reverse antibiotic" activity, presents a compelling scaffold for the development of novel antibacterial agents targeting fluoroquinolone-resistant pathogens. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by experimental data, to inform future drug discovery efforts.

Performance Comparison of this compound Analogs

The antibacterial potency of this compound and its analogs is intrinsically linked to their chemical structures. Modifications to the core scaffold can significantly impact their activity against both fluoroquinolone-sensitive (FQS) and fluoroquinolone-resistant (FQR) bacterial strains.

Quantitative Analysis of Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and the fluoroquinolone ciprofloxacin against various strains of Escherichia coli, highlighting this compound's characteristic activity against strains with mutations in the DNA gyrase subunit A (GyrA).

CompoundBacterial StrainGyrA MutationMIC (µg/mL)[1]
This compound E. coli JW5503 ΔtolCNone (Wild-Type)2.5
E. coli (FQR)S83L2.5
E. coli (FQR)D87Y5
Ciprofloxacin E. coli JW5503 ΔtolCNone (Wild-Type)0.01
E. coli (FQR)S83L0.1
E. coli (FQR)D87Y0.05

Table 1: MIC values of this compound and Ciprofloxacin against E. coli strains.

Semi-Quantitative Analysis of Analog Activity

The Kirby-Bauer disk diffusion assay provides a semi-quantitative measure of antibacterial activity through the diameter of the zone of inhibition. The data below compares the activity of a series of synthetic deoxythis compound analogs against a fluoroquinolone-sensitive (S. aureus SH1000) and a fluoroquinolone-resistant (S. aureus USA300 JE2) strain.

CompoundStructureZone of Inhibition (cm) at 10 mmol[2]
S. aureus SH1000 (FQS)
Deoxythis compound (30) 0
Analog 31 0
Analog 32 0
Analog 24 0
Analog 25 0
Analog 26 0
Ciprofloxacin N/A2.5 ± 0.1

Table 2: Antibacterial activity of deoxythis compound and its analogs.

Key SAR Insights:

  • Reverse Antibiotic Activity: this compound and its active analogs (30, 31, 32) exhibit potent activity against the FQR S. aureus strain while being inactive against the FQS strain. This confirms the "reverse antibiotic" characteristic where the compounds selectively target bacteria with mutations conferring fluoroquinolone resistance.[2]

  • N-Alkylation vs. O-Alkylation: Analogs with N-alkylation of the pyridone ring (30, 31, 32) retain significant activity against the FQR strain. In contrast, O-alkylated analogs (24, 25, 26) show greatly diminished or no activity. This suggests that the nitrogen atom of the pyridone ring is crucial for the antibacterial effect.[2]

  • Ring Expansion: Expansion of the dioxazepine ring from a five-membered ring (in deoxythis compound) to a six-membered (analog 31) or seven-membered ring (analog 32) is well-tolerated and results in comparable activity against the FQR strain.[2]

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

This compound and its analogs exert their antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

The following diagram illustrates the central role of DNA gyrase and topoisomerase IV in bacterial DNA replication and the inhibitory action of this compound.

DNA_Replication_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Analogs Replication_Fork Replication Fork Positive_Supercoils Positive Supercoils (Ahead of fork) Replication_Fork->Positive_Supercoils unwinding Daughter_Chromosomes Catenated Daughter Chromosomes Replication_Fork->Daughter_Chromosomes replication leads to DNA_Gyrase DNA Gyrase (Topoisomerase II) Positive_Supercoils->DNA_Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA removes supercoils DNA_Damage DNA Damage & Cell Death DNA_Gyrase->DNA_Damage Topo_IV Topoisomerase IV (Topoisomerase II) Daughter_Chromosomes->Topo_IV Decatenated_Chromosomes Decatenated Daughter Chromosomes Topo_IV->Decatenated_Chromosomes decatenates Topo_IV->DNA_Damage This compound This compound Analogs Inhibition_Gyrase This compound->Inhibition_Gyrase Inhibition_TopoIV This compound->Inhibition_TopoIV

Caption: Inhibition of Bacterial DNA Replication by this compound Analogs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic susceptibility. The broth microdilution method is a common procedure.

Workflow for MIC Determination:

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of this compound analog in microtiter plate wells prep_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from a fresh culture.

  • Serial Dilution: The this compound analog is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the analog at which there is no visible growth (i.e., the well remains clear).

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow for DNA Gyrase Inhibition Assay:

Gyrase_Assay_Workflow start Start setup_reaction Set up reaction mixture containing: - Relaxed plasmid DNA - DNA gyrase - Assay buffer with ATP start->setup_reaction add_inhibitor Add varying concentrations of This compound analog (or vehicle control) setup_reaction->add_inhibitor incubate Incubate at 37°C for a defined period (e.g., 30-60 minutes) add_inhibitor->incubate stop_reaction Terminate the reaction (e.g., with SDS/proteinase K) incubate->stop_reaction electrophoresis Separate DNA topoisomers by agarose gel electrophoresis stop_reaction->electrophoresis visualize Stain the gel (e.g., with ethidium bromide) and visualize under UV light electrophoresis->visualize analyze Analyze the inhibition of supercoiled DNA formation visualize->analyze end End analyze->end

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Detailed Steps:

  • Reaction Setup: A reaction mixture is prepared containing relaxed circular plasmid DNA (substrate), purified DNA gyrase, and an assay buffer containing ATP and necessary cofactors (e.g., Mg²⁺).

  • Inhibitor Addition: Different concentrations of the this compound analog are added to the reaction mixtures. A control reaction with no inhibitor is also included.

  • Incubation: The reactions are incubated at 37°C to allow the gyrase to introduce negative supercoils into the plasmid DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing SDS and proteinase K, to denature the enzyme and remove it from the DNA.

  • Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel. Supercoiled and relaxed DNA have different conformations and will migrate at different rates through the gel, allowing for their separation.

  • Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the decrease in the amount of the supercoiled DNA band with increasing concentrations of the this compound analog.

Conclusion

The unique "reverse antibiotic" activity of this compound against fluoroquinolone-resistant bacteria makes it a promising starting point for the development of new antibacterial agents. The structure-activity relationship studies highlighted in this guide demonstrate that the N-alkylated pyridone core is essential for activity, while modifications to the dioxazepine ring are well-tolerated. Future research should focus on synthesizing a broader range of analogs with diverse substitutions to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of this intriguing class of compounds. The experimental protocols provided herein offer a standardized framework for the evaluation of novel this compound derivatives.

References

Nybomycin: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antibiotic nybomycin reveals a significant disparity in its efficacy against Gram-positive and Gram-negative bacteria, with profound implications for its potential therapeutic applications. This guide provides a detailed comparison of this compound's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a heterocyclic antibiotic, has demonstrated notable activity primarily against Gram-positive bacteria, including clinically significant species such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.[1][2] Its unique mechanism of action, which involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is particularly effective against fluoroquinolone-resistant strains of these bacteria.[1][2] In contrast, the efficacy of this compound against Gram-negative bacteria is considerably limited.

Quantitative Analysis of Antibacterial Efficacy

The differential activity of this compound is quantitatively illustrated by a comparison of its Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial SpeciesGram StainStrain InformationMIC (µg/mL)Reference
Staphylococcus aureusPositiveQuinolone-Resistant (GyrA S84L)0.25 - 4[2]
Staphylococcus aureusPositiveQuinolone-Susceptible>64[2]
Enterococcus faecalisPositiveQuinolone-Resistant8[2]
Bacillus subtilisPositiveATCC 66330.025
Mycobacterium tuberculosis(Acid-Fast)H37Rv1.0[3]
Escherichia coliNegativeΔtolC (enhanced permeability)2.5[4][5]
Escherichia coliNegativeΔtolC, GyrA S83L (quinolone-resistant)2.5[4][5]
Escherichia coliNegativeΔtolC, GyrA D87Y (quinolone-resistant)5[4][5]
Klebsiella pneumoniaeNegative->128
Pseudomonas aeruginosaNegative->128

Mechanism of Action: Targeting DNA Gyrase

This compound's primary molecular target is DNA gyrase (GyrA and GyrB subunits). In Gram-positive bacteria, particularly those with mutations in the gyrA gene that confer resistance to fluoroquinolones (e.g., a Ser84Leu substitution in S. aureus), this compound exhibits potent inhibitory activity.[1][2] This "reverse antibiotic" property, where the compound is more active against resistant strains, is a key feature of its antibacterial profile. The binding of this compound to the mutant DNA gyrase-DNA complex stabilizes it, leading to double-strand DNA breaks and ultimately cell death. In contrast, its affinity for the wild-type DNA gyrase in many Gram-positive and Gram-negative bacteria is significantly lower, resulting in reduced efficacy.

Nybomycin_Mechanism cluster_gram_positive Gram-Positive Bacteria (Fluoroquinolone-Resistant) cluster_gram_negative Gram-Negative Bacteria Nybomycin_GP This compound Mutant_Gyrase Mutant DNA Gyrase (e.g., GyrA S84L) Nybomycin_GP->Mutant_Gyrase Stabilized_Complex_GP Stabilized this compound-Gyrase-DNA Complex DNA_GP Bacterial DNA Mutant_Gyrase->DNA_GP DS_Break_GP Double-Strand DNA Breaks Stabilized_Complex_GP->DS_Break_GP Leads to Cell_Death_GP Cell Death DS_Break_GP->Cell_Death_GP Causes Nybomycin_GN This compound WT_Gyrase Wild-Type DNA Gyrase Nybomycin_GN->WT_Gyrase Ineffective_Binding Ineffective Binding DNA_GN Bacterial DNA WT_Gyrase->DNA_GN Replication_Continues DNA Replication Continues Ineffective_Binding->Replication_Continues Allows

Figure 1. Differential mechanism of action of this compound.

The structural differences in the cell envelope between Gram-positive and Gram-negative bacteria also play a crucial role in the differential efficacy. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, restricting the entry of many antibiotics, including this compound. The data for E. coli with the ΔtolC mutation, which results in a more permeable outer membrane, supports this, showing increased susceptibility compared to wild-type strains.[4][5]

Experimental Protocols

The Minimum Inhibitory Concentrations (MICs) presented in this guide were determined using standardized broth microdilution methods. A detailed outline of a typical protocol is provided below.

Broth Microdilution MIC Assay Protocol

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton agar).

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound in Broth prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Nybomycin's Reverse Antibiotic Effect: A Comparative Analysis Against Fluoroquinolone-Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A New Paradigm in Antibiotic Resistance Management

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Fluoroquinolones (FQs), a widely used class of antibiotics, are increasingly compromised by resistance, primarily through mutations in the bacterial enzymes DNA gyrase and topoisomerase IV. In this challenging landscape, nybomycin, a naturally occurring antibiotic, and its derivatives have garnered attention for their unique "reverse antibiotic" properties. Unlike conventional antibiotics, this compound selectively targets and inhibits fluoroquinolone-resistant (FQR) bacteria, particularly Gram-positive organisms like Staphylococcus aureus, while showing minimal activity against their FQ-sensitive (FQS) counterparts.[1][2] This guide provides a comparative analysis of this compound and its derivatives against standard-of-care antibiotics for FQR infections, supported by experimental data and detailed methodologies.

Mechanism of Action: Exploiting a Resistance Mechanism

Fluoroquinolones function by stabilizing a cleavage complex between DNA gyrase and DNA, leading to double-stranded DNA breaks and cell death. Resistance to FQs often arises from specific point mutations in the quinolone-resistance determining region (QRDR) of the gyrA gene, which encodes a subunit of DNA gyrase. The most common of these mutations is a serine-to-leucine substitution at position 84 (S84L) in S. aureus (equivalent to S83L in E. coli).[1]

This compound's reverse antibiotic effect hinges on this very mutation. It preferentially binds to and inhibits the mutant DNA gyrase, effectively turning the bacterium's resistance mechanism into a vulnerability.[1] This selective activity is a paradigm shift in antibiotic development, offering a potential strategy to treat infections caused by FQR strains.

A fascinating aspect of this mechanism is the potential for "resistance cycling." Bacteria that develop resistance to this compound have been observed to revert the gyrA mutation back to the wild-type, FQ-sensitive state. This suggests a therapeutic strategy where FQs and this compound could be used sequentially to manage resistance.

Comparative Efficacy: this compound and Derivatives vs. Standard-of-Care Antibiotics

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and its derivative, deoxythis compound (DNM), compared to conventional antibiotics against FQ-sensitive and FQ-resistant strains.

Compound Organism GyrA Mutation MIC (μg/mL) Reference
This compound E. coli ΔtolCNone (Wild-Type)2.5[2]
E. coli ΔtolCS83L2.5[2]
E. coli ΔtolCD87Y5[2]
Ciprofloxacin E. coli ΔtolCNone (Wild-Type)0.01[2]
E. coli ΔtolCS83L0.1[2]
E. coli ΔtolCD87Y0.05[2]
Levofloxacin E. coli ΔtolCNone (Wild-Type)0.02[2]
E. coli ΔtolCS83L0.2[2]
E. coli ΔtolCD87Y0.1[2]
Compound Organism Resistance Profile GyrA/ParC Mutations MIC (μg/mL) Reference
Deoxythis compound (DNM) S. aureus (ATCC 29213)FQ-SensitiveWild-Type>1.0[3]
S. aureus (NRS3)FQ-Resistant MRSAGyrA S84L, ParC S80F0.03[3]
Enterococcus (ATCC 29212)FQ-SensitiveWild-Type>1.0[3]
Vancomycin-Resistant Enterococcus (S235)FQ-Resistant VREGyrA S83I, ParC S80I0.125[3]
Vancomycin S. aureus (NRS3)FQ-Resistant MRSAGyrA S84L, ParC S80F8[3]
Daptomycin S. aureus (NRS3)FQ-Resistant MRSAGyrA S84L, ParC S80F8[3]
Linezolid S. aureus (NRS3)FQ-Resistant MRSAGyrA S84L, ParC S80F0.5[3]

Note: The E. coli strain used in the first table has an enhanced permeability due to the ΔtolC mutation, which may not fully represent the activity against wild-type clinical isolates.

Experimental Protocols

DNA Gyrase Cleavage Assay

This assay is fundamental to understanding how compounds like this compound and fluoroquinolones interact with DNA gyrase.

Objective: To determine the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.

Materials:

  • Purified wild-type and mutant DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compounds (this compound, fluoroquinolones)

  • Stop Solution (e.g., 1% SDS, 0.5 mg/mL Proteinase K)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction mixtures are prepared on ice, containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • DNA gyrase is added to the reaction mixtures.

  • The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the formation of the cleavage complex.

  • The reaction is terminated by the addition of the stop solution, which denatures the enzyme and digests the protein, leaving the cleaved DNA.

  • The reaction products are analyzed by agarose gel electrophoresis. The formation of linear or open-circular DNA from the supercoiled plasmid indicates cleavage activity.

  • The gel is stained and visualized to quantify the amount of cleaved DNA relative to the total DNA.

DNA Supercoiling Assay

This assay measures the enzymatic activity of DNA gyrase in introducing negative supercoils into relaxed DNA.

Objective: To assess the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA

  • Assay Buffer with ATP

  • Test compounds

  • Agarose gel electrophoresis system with an intercalating agent (e.g., chloroquine)

  • DNA staining agent

Procedure:

  • Reaction mixtures are prepared with assay buffer containing ATP, relaxed plasmid DNA, and the test compound.

  • DNA gyrase is added to initiate the supercoiling reaction.

  • The reactions are incubated at 37°C.

  • The reaction is stopped, and the DNA is purified.

  • The DNA topoisomers are resolved by agarose gel electrophoresis, often in the presence of an intercalating agent like chloroquine to enhance the separation of supercoiled and relaxed DNA.

  • The gel is stained and visualized to determine the extent of supercoiling inhibition by the test compound.

Visualizing the Molecular Interactions and Workflow

This compound Reverse Antibiotic Effect cluster_0 Fluoroquinolone Action cluster_1 Fluoroquinolone Resistance cluster_2 This compound's Reverse Effect FQ-Sensitive Bacterium FQ-Sensitive Bacterium Wild-Type DNA Gyrase Wild-Type DNA Gyrase FQ-Sensitive Bacterium->Wild-Type DNA Gyrase DNA Replication DNA Replication Wild-Type DNA Gyrase->DNA Replication Normal Function Cell Death Cell Death Wild-Type DNA Gyrase->Cell Death Forms toxic complex with FQ Fluoroquinolone Fluoroquinolone Fluoroquinolone->Wild-Type DNA Gyrase Inhibits Mutant DNA Gyrase (e.g., GyrA S84L) Mutant DNA Gyrase (e.g., GyrA S84L) Fluoroquinolone->Mutant DNA Gyrase (e.g., GyrA S84L) No Inhibition FQ-Resistant Bacterium FQ-Resistant Bacterium FQ-Resistant Bacterium->Mutant DNA Gyrase (e.g., GyrA S84L) Mutant DNA Gyrase (e.g., GyrA S84L)->DNA Replication Resistant to FQ Mutant DNA Gyrase (e.g., GyrA S84L)->Cell Death Forms toxic complex with this compound This compound This compound This compound->Wild-Type DNA Gyrase No significant inhibition This compound->Mutant DNA Gyrase (e.g., GyrA S84L) Selectively Inhibits

Caption: Mechanism of this compound's Reverse Antibiotic Effect.

Experimental Workflow for this compound Validation Clinical Isolates (FQ-R and FQ-S) Clinical Isolates (FQ-R and FQ-S) MIC Determination MIC Determination Clinical Isolates (FQ-R and FQ-S)->MIC Determination This compound vs. Standard Antibiotics Quantitative Comparison Table Quantitative Comparison Table MIC Determination->Quantitative Comparison Table Efficacy Evaluation Efficacy Evaluation Quantitative Comparison Table->Efficacy Evaluation Purified DNA Gyrase (Wild-Type and Mutant) Purified DNA Gyrase (Wild-Type and Mutant) DNA Gyrase Cleavage Assay DNA Gyrase Cleavage Assay Purified DNA Gyrase (Wild-Type and Mutant)->DNA Gyrase Cleavage Assay DNA Supercoiling Assay DNA Supercoiling Assay Purified DNA Gyrase (Wild-Type and Mutant)->DNA Supercoiling Assay Assess Stabilization of Cleavage Complex Assess Stabilization of Cleavage Complex DNA Gyrase Cleavage Assay->Assess Stabilization of Cleavage Complex Mechanism of Action Confirmation Mechanism of Action Confirmation Assess Stabilization of Cleavage Complex->Mechanism of Action Confirmation Assess Inhibition of Enzymatic Activity Assess Inhibition of Enzymatic Activity DNA Supercoiling Assay->Assess Inhibition of Enzymatic Activity Assess Inhibition of Enzymatic Activity->Mechanism of Action Confirmation

Caption: Workflow for Validating this compound's Efficacy.

Conclusion

This compound and its derivatives represent a promising class of compounds with a novel mechanism of action against fluoroquinolone-resistant bacteria. The "reverse antibiotic" effect, where the compound specifically targets the molecular basis of resistance, offers a unique therapeutic strategy. The in vitro data demonstrates potent activity against FQR S. aureus and VRE clinical isolates, often exceeding the efficacy of standard-of-care antibiotics. While the activity against Gram-negative bacteria appears less pronounced and requires further investigation, the validation of this compound's reverse antibiotic effect in Gram-positive pathogens opens a new avenue in the fight against antimicrobial resistance. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this intriguing class of molecules.

References

Nybomycin's Unique Dance with Resistance: A Comparative Analysis of Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of nybomycin's cross-resistance profile with other antibiotics, supported by experimental data. This compound, a "reverse antibiotic," presents a paradigm shift in combating drug-resistant bacteria, demonstrating heightened activity against fluoroquinolone-resistant strains, a characteristic that sets it apart from conventional antibiotics.

This guide delves into the quantitative data underpinning this phenomenon, details the experimental methodologies used to ascertain these findings, and visualizes the intricate molecular interactions and experimental workflows.

Reversing the Tide of Resistance: A Quantitative Look

This compound's defining feature is its potent activity against bacterial strains that have developed resistance to fluoroquinolone antibiotics, particularly those harboring mutations in the gyrA gene, which encodes a subunit of DNA gyrase. This "reverse" activity is in stark contrast to the cross-resistance often observed between conventional antibiotics.

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and a panel of other antibiotics against both fluoroquinolone-susceptible and resistant strains of Escherichia coli and Staphylococcus aureus. A lower MIC value indicates greater potency.

Table 1: Comparative MICs Against E. coli Strains

AntibioticWild-Type (μg/mL)Fluoroquinolone-Resistant (S83L gyrA mutant) (μg/mL)Fluoroquinolone-Resistant (D87Y gyrA mutant) (μg/mL)
This compound 2.52.55
Ciprofloxacin 0.010.10.05
Levofloxacin 0.020.20.1
Erythromycin 444
Chloramphenicol 0.510.5
Ampicillin 222

Data sourced from a study on this compound's activity against E. coli DNA gyrase.[1]

Table 2: this compound and Deoxythis compound MICs Against S. aureus Strains

AntibioticWild-Type (μg/mL)Fluoroquinolone-Resistant (gyrA S84L mutant) (μg/mL)
This compound >1284
Deoxythis compound >1281

Data interpreted from studies on this compound's activity against S. aureus. The "reverse antibiotic" effect is particularly pronounced in S. aureus, where mutations in gyrA lead to a dramatic increase in susceptibility to this compound.[2]

As the data illustrates, while the efficacy of ciprofloxacin and levofloxacin diminishes significantly against the gyrA mutant E. coli strains, this compound's activity remains largely unaffected or only slightly decreased. Notably, in S. aureus, the presence of the gyrA S84L mutation renders the bacteria highly susceptible to this compound, whereas the wild-type strain is resistant. This highlights a lack of cross-resistance and, in fact, a synergistic potential where resistance to one class of antibiotic confers susceptibility to another.

Unraveling the Mechanism: Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibiotic susceptibility testing. The data presented in this guide was primarily generated using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Preparation of Bacterial Inoculum:

  • Isolated colonies of the test bacterium are selected from an agar plate.
  • The colonies are suspended in a sterile broth medium.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is then diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of Antibiotic Dilutions:

  • A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
  • The plate includes a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
  • The plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Cross-Resistance Testing start Start: Isolate Bacterial Strains prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum mic_testing Perform Broth Microdilution MIC Assay with this compound & Other Antibiotics prepare_inoculum->mic_testing read_results Read and Record MIC Values mic_testing->read_results analyze_data Analyze and Compare MICs (Wild-Type vs. Resistant Strains) read_results->analyze_data end End: Determine Cross-Resistance Profile analyze_data->end G cluster_pathway Mechanism of Action: this compound vs. Fluoroquinolones cluster_fluoroquinolone Fluoroquinolones cluster_this compound This compound fq Fluoroquinolone gyrase_wt Wild-Type DNA Gyrase fq->gyrase_wt Binds to dna_replication_wt Inhibition of DNA Replication gyrase_wt->dna_replication_wt Inhibits gyrase_mutant Mutant DNA Gyrase (e.g., gyrA S84L) cell_death_wt Bacterial Cell Death dna_replication_wt->cell_death_wt Leads to This compound This compound This compound->gyrase_mutant Binds to dna_replication_mutant Inhibition of DNA Replication gyrase_mutant->dna_replication_mutant Inhibits cell_death_mutant Bacterial Cell Death dna_replication_mutant->cell_death_mutant Leads to

References

In Vivo Efficacy of Nybomycin Versus Vancomycin for MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the in vivo efficacy of nybomycin and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) is not currently possible due to the absence of published in vivo studies for this compound. Extensive searches for in vivo experimental data on this compound's effectiveness in animal models of MRSA infection did not yield any results.

This guide, therefore, provides a comprehensive overview of the established in vivo efficacy of vancomycin against MRSA, which is considered a standard-of-care treatment. The information presented is based on various preclinical animal models and is intended for researchers, scientists, and drug development professionals.

Vancomycin: In Vivo Efficacy Against MRSA

Vancomycin, a glycopeptide antibiotic, has been a cornerstone in the treatment of serious MRSA infections. Its in vivo efficacy has been evaluated in numerous animal models, which are crucial for understanding its therapeutic potential and limitations.

Quantitative Data Presentation

The following table summarizes the quantitative data on vancomycin's efficacy in different murine models of MRSA infection. These models are designed to mimic various types of human infections.

Animal ModelMRSA StrainTreatment RegimenEfficacy EndpointOutcome
Murine Bacteremia Model Clinical MRSA isolates50 mg/kg ceftaroline fosamil q6h, 110 mg/kg vancomycin q12h, or 40 mg/kg daptomycin q24h for 24hReduction in bacterial density (log10 CFU/mL in blood and log10 CFU/g in kidney)Vancomycin resulted in a 1.84 ± 0.73 log reduction in blood and a 1.95 ± 0.32 log reduction in kidney.[1]
Murine Pneumonia Model 13 clinical MRSA isolates (including hVISA and VISA)110 mg/kg vancomycin q12h (simulating human exposure) for 24h and 48hChange in lung bacterial density (log10 CFU/ml)Similar CFU reductions for telavancin and vancomycin against MRSA with vancomycin MICs of ≤2 μg/ml.[2]
Murine Thigh Infection Model ST5-MRSA and USA100Vancomycin monotherapyReduction in bacterial load (log10 CFU/muscle) after 24 hoursVancomycin monotherapy reduced >1 log10 CFU/muscle compared to a combination treatment with colistin.[3]
Murine Systemic Infection Model USA300 (LAC)Single 50 mg/kg intraperitoneal injectionReduction in bacterial burden (CFU) in kidneys and spleen at 24h post-infectionLiposomal vancomycin showed a 1-log improvement in kidney clearance compared to free vancomycin.[4]
Rat Osteomyelitis Model MRSA25 mg/kg vancomycin subcutaneously twice daily for ten daysDetection of MRSAMRSA was detected in 1 out of 6 animals treated with vancomycin, compared to 6 out of 6 untreated animals.[5]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of in vivo studies. Below are descriptions of common experimental protocols used to assess the efficacy of vancomycin against MRSA.

Murine Bacteremia Model
  • Animal Model: Immunocompetent BALB/c mice are typically used.

  • Infection: Mice are infected via intravenous injection with a specific inoculum of a clinical MRSA strain.

  • Treatment: A few hours post-infection, treatment is initiated. For vancomycin, a common regimen is 110 mg/kg administered subcutaneously or intraperitoneally every 12 hours to simulate human pharmacokinetic profiles.[1][2]

  • Outcome Measurement: After a set period (e.g., 24 hours), animals are euthanized. Blood and kidneys are collected, homogenized, and plated to determine the bacterial load (CFU/mL or CFU/g). The reduction in bacterial count compared to an untreated control group indicates the drug's efficacy.[1]

Murine Pneumonia Model
  • Animal Model: Neutropenic mice are often used to establish a more severe infection. Neutropenia is typically induced by cyclophosphamide administration.

  • Infection: A bacterial suspension of a clinical MRSA isolate is administered intranasally or intratracheally to the anesthetized mice.

  • Treatment: Treatment with vancomycin (e.g., 110 mg/kg subcutaneously every 12 hours) is initiated a few hours after infection.[2]

  • Outcome Measurement: At specified time points (e.g., 24 or 48 hours), the lungs are aseptically harvested, homogenized, and bacterial titers are determined by plating serial dilutions. Efficacy is measured by the reduction in bacterial load in the lungs compared to control animals.[2]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for evaluating the in vivo efficacy of an antibiotic against MRSA in a murine model.

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase animal_acclimatization Animal Acclimatization (e.g., BALB/c mice) infection Infect Animals with MRSA (e.g., intravenous, intranasal) animal_acclimatization->infection mrsa_culture MRSA Strain Culture (e.g., USA300) mrsa_culture->infection induce_neutropenia Induce Neutropenia (Optional, e.g., for pneumonia model) induce_neutropenia->infection treatment_group Administer Vancomycin (e.g., 110 mg/kg q12h) infection->treatment_group control_group Administer Vehicle Control (e.g., Saline) infection->control_group euthanasia Euthanize Animals (at predetermined time point) treatment_group->euthanasia control_group->euthanasia organ_harvest Harvest Target Organs (e.g., Kidneys, Lungs) euthanasia->organ_harvest bacterial_quantification Quantify Bacterial Load (CFU counts) organ_harvest->bacterial_quantification data_analysis Data Analysis and Comparison bacterial_quantification->data_analysis

In vivo antibiotic efficacy testing workflow for MRSA.

References

Assessing the Synergistic Potential of Nybomycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of nybomycin with other antimicrobial agents. As a "reverse antibiotic," this compound presents a unique opportunity for combination therapies against drug-resistant pathogens.

This compound's distinct mechanism of action, the inhibition of mutated DNA gyrase in fluoroquinolone-resistant (FQR) bacteria, suggests potential synergistic interactions when paired with other antibiotics.[1][2] This guide outlines the experimental protocols to test these potential synergies and presents a hypothetical comparison of outcomes.

Rationale for this compound Combination Therapy

This compound is a "reverse antibiotic" that selectively targets FQR bacteria, which are resistant to fluoroquinolone antibiotics like ciprofloxacin and levofloxacin.[1][3] This effect is particularly pronounced in Gram-positive bacteria such as Staphylococcus aureus (MRSA) that harbor mutations in the GyrA subunit of DNA gyrase.[4] The rationale for exploring this compound in combination therapy is to:

  • Broaden the spectrum of activity: Combine this compound's targeted effect on FQR strains with an antibiotic effective against fluoroquinolone-susceptible (FQS) strains.

  • Overcome resistance: Pair this compound with an antibiotic that has a different mechanism of action to create a multi-pronged attack on bacteria.

  • Enhance bactericidal activity: Achieve a synergistic killing effect that is greater than the sum of the individual drugs.

A logical starting point for combination studies would be to pair this compound with a fluoroquinolone. This combination has the potential to be effective against a mixed population of FQS and FQR bacteria. Another approach is to combine this compound with antibiotics that target different cellular processes, such as cell wall synthesis (e.g., beta-lactams) or protein synthesis (e.g., linezolid).

Hypothetical Data on Synergistic Effects

The following table illustrates how quantitative data from a checkerboard assay could be presented to compare the synergistic effects of this compound with different antibiotics against a fluoroquinolone-resistant strain of S. aureus. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[5]

Drug Combination Organism MIC of this compound Alone (µg/mL) MIC of Drug B Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Drug B in Combination (µg/mL) FICI Interpretation
This compound + CiprofloxacinFQR S. aureus864280.375Synergy
This compound + VancomycinFQR S. aureus82411.0Additive
This compound + LinezolidFQR S. aureus84410.75Additive

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The two primary methods for assessing antibiotic synergy are the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI of a drug combination.[6]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic in an appropriate solvent and dilute to the desired starting concentrations in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the y-axis (rows) and the comparator antibiotic along the x-axis (columns). This creates a "checkerboard" of varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic effects of a drug combination over time.[7]

  • Preparation of Cultures: Grow the bacterial strain to the logarithmic phase in CAMHB.

  • Drug Exposure: Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control without any antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for clearly communicating complex processes. The following are Graphviz (DOT language) scripts for visualizing the experimental workflows and the proposed signaling pathway for this compound's synergistic action.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis A Prepare Log-Phase Bacterial Culture C Inoculate Flasks with Bacteria and Antibiotics A->C B Prepare Antibiotic Solutions B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points D->E F Perform Serial Dilutions and Plate E->F G Count CFUs F->G H Plot Time-Kill Curves G->H

Caption: Workflow of the Time-Kill Assay for Bactericidal Activity.

Nybomycin_Synergy_Pathway cluster_bacteria Fluoroquinolone-Resistant Bacterium cluster_this compound This compound Action cluster_drugB Drug B Action Nyb This compound GyrA_mut Mutated DNA Gyrase (GyrA) Nyb->GyrA_mut inhibits DNA_rep_block Inhibition of DNA Replication GyrA_mut->DNA_rep_block Synergy Synergistic Bacterial Cell Death DNA_rep_block->Synergy DrugB Drug B (e.g., Beta-lactam) TargetB Different Target (e.g., Cell Wall) DrugB->TargetB inhibits ProcessB_block Inhibition of Cellular Process TargetB->ProcessB_block ProcessB_block->Synergy

Caption: Proposed Mechanism for this compound's Synergistic Effect.

References

A Comparative Analysis of the Cytotoxicity of Nybomycin Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of nybomycin and its derivatives on various cancer cell lines. The information presented herein is intended to support research and development efforts in the field of oncology by offering a consolidated overview of available experimental data, detailed methodologies for key assays, and insights into the underlying mechanisms of action.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound derivatives has been evaluated across multiple cancer cell lines, with notable activity observed for deoxynyboquinone (DNQ) and its analog, isopentyl-deoxynyboquinone (IP-DNQ). The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Citation
Deoxynyboquinone (DNQ)VariousCancer0.016 - 0.210[1]
Deoxynyboquinone (DNQ)MCF-7Breast Cancer~0.025[2][3]
Deoxynyboquinone (DNQ)A549Non-Small Cell Lung Cancer~0.08[2][3]
Isopentyl-deoxynyboquinone (IP-DNQ)MCF-7Breast Cancer0.025[2][3]
Isopentyl-deoxynyboquinone (IP-DNQ)A549Non-Small Cell Lung Cancer0.08[2][3]
This compound--Inhibits human topoisomerase IIα at 17 µM[4]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the efficacy of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with water to remove the TCA.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound derivatives are attributed to distinct mechanisms of action, primarily involving the inhibition of topoisomerase IIα and the generation of reactive oxygen species (ROS).

Topoisomerase IIα Inhibition by this compound

This compound has been shown to inhibit human topoisomerase IIα, a critical enzyme involved in managing DNA topology during replication and transcription.[4][5] By interfering with the catalytic cycle of this enzyme, this compound leads to the accumulation of DNA double-strand breaks, which are highly cytotoxic and trigger apoptosis.

Nybomycin_Topoisomerase_II_Inhibition This compound This compound Topoisomerase_IIa Topoisomerase IIα This compound->Topoisomerase_IIa Inhibits Cleavage_Complex Topoisomerase IIα-DNA Cleavage Complex Topoisomerase_IIa->Cleavage_Complex Forms DNA DNA DNA->Cleavage_Complex Religation_Blocked DNA Re-ligation Blocked Cleavage_Complex->Religation_Blocked Prevents DSB DNA Double-Strand Breaks Religation_Blocked->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: this compound inhibits Topoisomerase IIα, leading to apoptosis.

NQO1-Mediated ROS Generation by Deoxynyboquinone

Deoxynyboquinone (DNQ) and its derivatives exert their cytotoxic effects through a mechanism dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] NQO1 is an enzyme that is frequently overexpressed in solid tumors.[6] It catalyzes a two-electron reduction of quinones, including DNQ. This reduction leads to a futile redox cycle that generates a significant amount of reactive oxygen species (ROS).[2][3] The resulting oxidative stress causes extensive DNA damage, hyperactivation of Poly (ADP-ribose) polymerase 1 (PARP-1), and ultimately, cancer cell death through apoptosis and programmed necrosis.[2][3]

DNQ_ROS_Pathway cluster_cell Cancer Cell DNQ Deoxynyboquinone (DNQ) NQO1 NQO1 DNQ->NQO1 Substrate Redox_Cycling Futile Redox Cycling NQO1->Redox_Cycling Catalyzes ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Produces DNA_Damage DNA Damage (γ-H2AX) ROS->DNA_Damage Induces PARP1 PARP-1 Hyperactivation ROS->PARP1 Induces Cell_Death Apoptosis & Programmed Necrosis DNA_Damage->Cell_Death Leads to PARP1->Cell_Death Leads to

Caption: NQO1-mediated cytotoxicity of Deoxynyboquinone.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound derivatives.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism_studies end End mechanism_studies->end

Caption: General workflow for evaluating cytotoxicity.

References

Safety Operating Guide

Proper Disposal Procedures for Nybomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of hazardous materials is a cornerstone of laboratory safety. This guide provides essential safety and logistical information for the proper disposal of Nybomycin, an antibiotic with antiphage and antibacterial properties.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact, particularly the development of antimicrobial resistance.[2][3]

While a specific, detailed disposal protocol for this compound from a regulatory body was not found in the available resources, the following procedures are based on general best practices for the disposal of antibiotic and hazardous chemical waste in a laboratory setting.[4][5]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety protocols. Personnel handling this compound should be trained in managing potent compounds.

  • Personal Protective Equipment (PPE):

    • Gloves: Use proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

    • Gown: A standard laboratory coat should be worn.

    • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

    • Respiratory Protection: For handling the solid form, a dust mask (e.g., N95) should be used as a backup to engineering controls to prevent inhalation.[6]

  • Engineering Controls: All handling of solid this compound and preparation of solutions should be performed within a certified chemical fume hood to avoid inhalation.

This compound Properties and Safety Data

The following table summarizes key quantitative data for this compound, which informs its handling and disposal as a hazardous compound.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₄[7][8]
Molecular Weight 298.3 g/mol [6][7]
Appearance Tan to dark tan solid[6]
Melting Point 325-330°C[9]
Solubility Very slightly soluble in water. Soluble in concentrated acids.[9]
Storage -20°C for long-term stability (≥ 4 years).[7]
Acute Toxicity May be harmful if swallowed (Oral, Category 5). LD₅₀ (intraperitoneal in mice): 650 mg/kg.[6][9]

Experimental Protocols for Disposal

The proper disposal route for this compound depends on the form of the waste. Improper disposal, such as flushing down the drain, can lead to environmental contamination and the proliferation of antibiotic-resistant bacteria.[2][4][10]

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to pure this compound powder, expired product, and any non-sharp solid waste heavily contaminated with this compound (e.g., weighing papers, contaminated PPE).

  • Segregation: All solid this compound waste must be segregated from general laboratory trash.

  • Containment:

    • Place the solid waste into a clearly labeled, sealed container suitable for hazardous chemical waste.

    • The container should be marked as "Hazardous Waste" and "Cytotoxic/Antibiotic Waste."

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of destruction for this type of waste is incineration.[5]

Protocol 2: Disposal of Liquid this compound Waste

This protocol covers unused this compound solutions and contaminated liquid media. Stock solutions of antibiotics are considered hazardous chemical waste.[4]

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container material should be compatible with the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the solvent used.

  • Storage: Keep the liquid waste container securely sealed and store it in a designated hazardous waste accumulation area.

  • Disposal: Arrange for collection by a licensed hazardous waste carrier for incineration.

Protocol 3: Disposal of Contaminated Laboratory Equipment

This protocol applies to non-sharp items such as pipette tips, tubes, and flasks that have come into contact with this compound.

  • Decontamination: Whenever possible, disposable items should be used. For reusable glassware, a thorough decontamination procedure should be followed. This may involve soaking in a suitable validated inactivating agent or a rigorous cleaning protocol with appropriate solvents. Consult your institution's safety guidelines for specific procedures.

  • Disposal of Disposables:

    • Collect all contaminated disposable labware in a designated hazardous waste container.

    • This container should be clearly labeled for "Hazardous Antibiotic Waste."

  • Disposal Route: This waste should be collected for incineration by a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nybomycin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Waste This compound Waste Generated Form Determine Waste Form Waste->Form Solid Solid Waste (Pure compound, contaminated PPE) Form->Solid Solid Liquid Liquid Waste (Solutions, media) Form->Liquid Liquid Labware Contaminated Labware (Tips, tubes, glassware) Form->Labware Contaminated Labware Collect Collect in Labeled Hazardous Waste Container Solid->Collect Liquid->Collect Labware->Collect Incinerate Dispose via Licensed Hazardous Waste Incineration Collect->Incinerate

Figure 1: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nybomycin
Reactant of Route 2
Nybomycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。